Cyanine3 amine (TFA)
Description
BenchChem offers high-quality Cyanine3 amine (TFA) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyanine3 amine (TFA) including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C38H51F3N4O3 |
|---|---|
Molecular Weight |
668.8 g/mol |
IUPAC Name |
N-(6-aminohexyl)-6-[(2E)-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]hexanamide;2,2,2-trifluoroacetate |
InChI |
InChI=1S/C36H50N4O.C2HF3O2/c1-35(2)28-18-10-12-20-30(28)39(5)32(35)22-17-23-33-36(3,4)29-19-11-13-21-31(29)40(33)27-16-8-9-24-34(41)38-26-15-7-6-14-25-37;3-2(4,5)1(6)7/h10-13,17-23H,6-9,14-16,24-27,37H2,1-5H3;(H,6,7) |
InChI Key |
LSLWTCOXVYIZCN-UHFFFAOYSA-N |
Isomeric SMILES |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/3\C(C4=CC=CC=C4N3CCCCCC(=O)NCCCCCCN)(C)C)C)C.C(=O)(C(F)(F)F)[O-] |
Canonical SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCCCCCCN)(C)C)C)C.C(=O)(C(F)(F)F)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling the Potential of Cyanine3 Amine (TFA): A Technical Guide for Molecular Biology Researchers
For researchers, scientists, and drug development professionals, the precise labeling and visualization of biomolecules are paramount. Cyanine3 (Cy3) amine (TFA salt) has emerged as a robust and versatile fluorescent dye for these applications. This technical guide provides an in-depth exploration of Cyanine3 amine's properties, applications, and the experimental protocols necessary for its successful implementation in molecular biology research.
Cyanine3 amine is a derivative of the cyanine dye family, characterized by its bright orange-yellow fluorescence. The primary amine group on the molecule allows for its covalent conjugation to a wide range of biomolecules, including proteins, peptides, and nucleic acids, through various cross-linking chemistries. This stable labeling enables the sensitive detection and tracking of these molecules in a variety of experimental contexts.[][2][3]
Core Properties and Spectral Characteristics
The utility of a fluorescent dye is fundamentally determined by its photophysical properties. Cyanine3 exhibits a high molar extinction coefficient, contributing to its brightness, and its fluorescence is relatively insensitive to pH changes within a biologically relevant range.[4] Key quantitative data for Cyanine3 are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Maximum Excitation Wavelength (λex) | ~550-555 nm | [5][6] |
| Maximum Emission Wavelength (λem) | ~570 nm | [5][6] |
| Molar Extinction Coefficient (ε) | ~150,000 cm⁻¹M⁻¹ | [5] |
| Fluorescence Quantum Yield (Φ) | ~0.04 - 0.31 | [][5] |
| Reactive Group | Primary Amine | [6] |
| Reactivity | Carbonyl groups (e.g., carboxylic acids, NHS esters) | [6] |
Key Applications in Molecular Biology
The ability to covalently label biomolecules with a bright and stable fluorophore makes Cyanine3 amine a valuable tool in numerous molecular biology techniques.
Fluorescence Microscopy and Imaging
Cyanine3 is widely used for labeling antibodies and other probes for immunocytochemistry (ICC) and immunohistochemistry (IHC).[3] Its bright fluorescence allows for the visualization of the subcellular localization and distribution of target proteins within fixed cells and tissues.
Nucleic Acid Labeling and Detection
Cyanine3 amine can be incorporated into DNA and RNA probes for various applications.[3] In Fluorescence In Situ Hybridization (FISH), Cy3-labeled probes are used to detect specific nucleic acid sequences within the chromosomal or cellular context.[3] It is also a commonly used dye in microarray experiments for gene expression analysis.[7]
Protein-Protein Interaction Studies
The fluorescence properties of Cyanine3 can be exploited to study interactions between proteins. Protein-Induced Fluorescence Enhancement (PIFE) is a phenomenon where the fluorescence intensity of Cy3 increases upon interaction with a protein, providing a method to monitor binding events.[8]
Fluorescence Resonance Energy Transfer (FRET)
Cyanine3 is a popular donor fluorophore in FRET-based assays.[9] FRET is a distance-dependent phenomenon where an excited donor fluorophore (like Cy3) transfers energy to a nearby acceptor fluorophore (like Cy5). This technique is a powerful tool for studying conformational changes in proteins, protein-protein interactions, and nucleic acid hybridization in real-time.[9][10]
Experimental Protocols
The following are generalized protocols for labeling proteins and nucleic acids with Cyanine3 amine. Optimization may be required for specific applications and biomolecules.
Protocol 1: Labeling of Proteins with Cyanine3 Amine
This protocol describes the conjugation of Cyanine3 amine to proteins containing accessible carboxylic acid groups, often activated with EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide).
Materials:
-
Protein of interest in a suitable buffer (e.g., PBS, pH 7.4)
-
Cyanine3 amine (TFA salt)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Quenching reagent (e.g., hydroxylamine or Tris buffer)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL. The buffer should be free of primary amines (e.g., Tris).
-
Activation of Carboxylic Acids:
-
Prepare fresh solutions of EDC and NHS in anhydrous DMF or DMSO.
-
Add a 10-fold molar excess of EDC and NHS to the protein solution.
-
Incubate for 15-30 minutes at room temperature to activate the carboxylic acid groups on the protein.
-
-
Labeling Reaction:
-
Dissolve Cyanine3 amine in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
Add a 10-20 fold molar excess of the Cyanine3 amine solution to the activated protein solution.
-
Incubate for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching the Reaction: Add a quenching reagent (e.g., hydroxylamine to a final concentration of 10 mM) to stop the reaction. Incubate for 30 minutes at room temperature.
-
Purification: Remove unconjugated dye by passing the reaction mixture through a size-exclusion chromatography column equilibrated with a suitable storage buffer.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and ~552 nm (for Cy3).
Protocol 2: Labeling of Amine-Modified Oligonucleotides
This protocol is for labeling oligonucleotides that have been synthesized with a primary amine modification. The amine group on the oligonucleotide will react with an activated carboxylic acid on a molecule that is then labeled with Cyanine3 amine, or more commonly, the oligonucleotide is synthesized with a reactive group that directly couples to an amine-reactive Cy3 derivative. For the purpose of this guide, we will focus on the direct reaction with an NHS-ester activated Cy3.
Materials:
-
Amine-modified oligonucleotide
-
Cyanine3 NHS ester
-
Labeling buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)
-
Anhydrous DMF or DMSO
-
Purification system (e.g., HPLC or gel electrophoresis)
Procedure:
-
Oligonucleotide Preparation: Dissolve the amine-modified oligonucleotide in the labeling buffer to a concentration of 1-5 mM.
-
Dye Preparation: Dissolve Cyanine3 NHS ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL immediately before use.
-
Labeling Reaction:
-
Add a 5-10 fold molar excess of the dissolved Cyanine3 NHS ester to the oligonucleotide solution.
-
Vortex briefly and incubate for 2-4 hours at room temperature or overnight at 4°C in the dark.
-
-
Purification: Purify the labeled oligonucleotide from unreacted dye using reverse-phase HPLC or polyacrylamide gel electrophoresis (PAGE).
-
Quantification: Determine the concentration and labeling efficiency by measuring the absorbance at 260 nm (for oligonucleotide) and ~552 nm (for Cy3).
Visualizing Molecular Processes
Diagrams are essential for conceptualizing the complex interactions and workflows in molecular biology. The following diagrams, created using the DOT language, illustrate key applications of Cyanine3 amine.
Conclusion
Cyanine3 amine (TFA) is a powerful and versatile tool for the fluorescent labeling of biomolecules in molecular biology. Its bright fluorescence, stable covalent linkage, and utility in a wide range of applications, from cellular imaging to sophisticated biophysical assays like FRET, make it an indispensable reagent for researchers. By understanding its core properties and following optimized labeling protocols, scientists can effectively harness the capabilities of Cyanine3 amine to gain deeper insights into complex biological processes.
References
- 2. lifetein.com [lifetein.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. interchim.fr [interchim.fr]
- 5. Cyanine 3 amine (A270139) | Antibodies.com [antibodies.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. interchim.fr [interchim.fr]
- 8. Protein Environment and DNA Orientation Affect Protein-Induced Cy3 Fluorescence Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. agilent.com [agilent.com]
A Technical Guide to Cyanine3 Amine: Principles and Applications in Fluorescence-Based Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of Cyanine3 (Cy3) amine, a widely used fluorescent dye in biological research. It details the fundamental principles of its fluorescence, its key photophysical properties, and comprehensive protocols for its application in labeling biomolecules.
Core Principles of Cyanine3 Amine Fluorescence
Cyanine3 (Cy3) is a member of the cyanine dye family, characterized by a polymethine chain connecting two nitrogen-containing heterocyclic moieties. The fluorescence of Cy3 arises from its conjugated π-electron system. Upon absorption of light at its excitation maximum, an electron is promoted to an excited singlet state. The molecule then rapidly relaxes to the lowest vibrational level of this excited state and subsequently returns to the ground state by emitting a photon. This emitted light is of a longer wavelength (lower energy) than the absorbed light, a phenomenon known as the Stokes shift.
The chemical structure of Cy3, featuring a fluorene ring, contributes to its stable fluorescence and versatility. The amine group (-NH2) on the Cy3 molecule provides a reactive site for conjugation to various biomolecules.
The fluorescence quantum yield of Cy3, a measure of its emission efficiency, can be influenced by its local environment. For instance, the quantum yield of Cy3 is known to be low in aqueous solutions but can be significantly enhanced when the dye's structure is rigidified, such as upon binding to a protein or DNA strand. This is partly due to the limitation of cis-trans isomerization, a non-radiative decay pathway for cyanine dyes.
Photophysical and Chemical Properties
Cyanine3 amine is a bright, orange-fluorescent dye with several advantageous properties for biological labeling and detection.[1][2] It exhibits good photostability, which minimizes signal loss during prolonged imaging experiments.[2][3] Furthermore, its fluorescence is relatively insensitive to pH changes within a broad physiological range (pH 4 to 10).[4]
Here is a summary of the key quantitative properties of Cy3 amine:
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | ~550-555 nm | [1][3][5] |
| Emission Maximum (λem) | ~568-570 nm | [1][3][5] |
| Molar Extinction Coefficient | ~150,000 cm⁻¹M⁻¹ | [5][6][7] |
| Fluorescence Quantum Yield (Φ) | ~0.15 - 0.31 | [5][6][7] |
| Molecular Weight | ~627.73 g/mol | [5][8] |
| Solubility | Moderate in water; good in DMSO, DMF | [5][8] |
Experimental Protocols
The primary amine group of Cy3 amine allows for its covalent conjugation to various functional groups on biomolecules. It readily reacts with carbonyl groups, such as those in carboxylic acids (after activation) and activated esters (e.g., NHS esters), to form stable amide bonds.[4]
Protein Labeling with Cy3 Amine
This protocol outlines the general steps for labeling proteins with Cy3, typically using a Cy3 NHS ester to react with the primary amines on the protein (e.g., lysine residues and the N-terminus).
A. Protein Solution Preparation:
-
Prepare the protein solution at a concentration of 2-10 mg/mL.[9] For optimal labeling, aim for a concentration of 10 mg/mL.[9]
-
The buffer used for the protein solution must be free of primary amines, such as Tris or glycine, as these will compete with the protein for reaction with the dye.[9][10][11] Suitable buffers include phosphate-buffered saline (PBS), MES, or HEPES.[9] If necessary, perform buffer exchange via dialysis or spin filtration against a suitable amine-free buffer, such as 0.1 M sodium bicarbonate buffer (pH 8.3-9.0).[10][12]
B. Labeling Reaction:
-
Just before use, dissolve the Cy3 NHS ester in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL.[9][11]
-
While gently vortexing the protein solution, slowly add the reactive dye solution.[11] A molar excess of the NHS ester is typically used, with a 10-fold molar excess being a common starting point for mono-labeling.[12] The optimal ratio may need to be determined empirically for each protein.
-
Incubate the reaction mixture for 1 hour at room temperature with continuous stirring or rotation, protected from light.[9][10][11]
C. Purification of Labeled Protein:
-
Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) or through dialysis.[9]
-
Collect the fractions containing the labeled protein.
D. Determination of Degree of Labeling (DOL):
-
Measure the absorbance of the purified conjugate at 280 nm (A280) and at the excitation maximum of Cy3 (~550 nm, A550).
-
Calculate the concentration of the labeled protein and the DOL using the following equations[10]:
-
Protein Concentration (M) = [A280 - (A550 × CF280)] / (ε_protein × path length)
-
DOL = A550 / (ε_dye × Protein Concentration (M) × path length)
-
Where ε_dye is the molar extinction coefficient of Cy3 at its λmax (150,000 cm⁻¹M⁻¹).
-
-
Nucleic Acid Labeling
Cy3 can be incorporated into nucleic acids either during synthesis using a Cy3 phosphoramidite or post-synthetically by reacting an amine-modified oligonucleotide with a Cy3 NHS ester.[13][14]
Post-Synthetic Labeling of Amine-Modified Oligonucleotides:
-
Synthesize and purify an oligonucleotide containing a primary amine modification, typically at the 5' or 3' end.
-
Dissolve the amine-modified oligonucleotide in an amine-free buffer, such as 0.1 M sodium bicarbonate (pH 8.3-8.5).[12]
-
Dissolve the Cy3 NHS ester in DMSO or DMF.
-
Add the Cy3 NHS ester solution to the oligonucleotide solution and incubate at room temperature for at least 4 hours or overnight on ice, protected from light.[12]
-
Purify the labeled oligonucleotide from the unreacted dye using methods such as ethanol precipitation, size-exclusion chromatography, or HPLC. Dual HPLC purification is often recommended for post-synthetic labeling to ensure high purity.[13]
Visualizations
Caption: Principle of Cy3 fluorescence.
References
- 1. lifetein.com [lifetein.com]
- 2. Cyanine 3 Dye | AxisPharm [axispharm.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. Cyanine 3 amine (A270139) | Antibodies.com [antibodies.com]
- 6. Cyanine 3 amine [equivalent to Cy3® amine] | AAT Bioquest [aatbio.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. Cy3 amine, 2247688-56-6 | BroadPharm [broadpharm.com]
- 9. jenabioscience.com [jenabioscience.com]
- 10. assaygenie.com [assaygenie.com]
- 11. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 12. interchim.fr [interchim.fr]
- 13. Cy3, Cyanine Fluorescent Dye Oligonucleotide Labeling [biosyn.com]
- 14. Cyanine Dye Oligo Labeling - Bio-Synthesis, Inc. [biosyn.com]
Cyanine3 amine (TFA) chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, structure, and experimental applications of Cyanine3 amine (TFA), a fluorescent dye widely utilized in biological research for labeling proteins, nucleic acids, and other biomolecules.
Core Chemical Properties
Cyanine3 (Cy3) amine is a bright, orange-fluorescent dye that is insensitive to pH changes over a wide range, making it a robust tool for various biological applications.[1] The trifluoroacetate (TFA) salt form enhances its solubility and stability. The primary amine group allows for covalent conjugation to molecules containing reactive groups such as N-hydroxysuccinimide (NHS) esters or carboxylic acids (following activation).[2][3][4]
Quantitative Data Summary
The following tables summarize the key quantitative properties of Cyanine3 amine.
| Property | Value | References |
| Molecular Formula | C36H52Cl2N4O | [2][3] |
| Molecular Weight | 627.73 g/mol | [2][3] |
| Excitation Maximum (λex) | 555 nm | [4] |
| Emission Maximum (λem) | 570 nm | [4] |
| Molar Extinction Coefficient (ε) | 150,000 cm⁻¹M⁻¹ | [1] |
| Quantum Yield (Φ) | ~0.15 - 0.31 | |
| Appearance | Red powder |
| Solubility | Solvents | References |
| High | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | [1] |
| Moderate | Water, Alcohols | [3] |
Chemical Structure
The core structure of Cyanine3 consists of two indole rings linked by a polymethine chain. The amine functionality is typically introduced via a linker arm. The trifluoroacetate anion is ionically bonded to the positively charged amine group.
Caption: Chemical structure of Cyanine3 amine with its TFA salt.
Experimental Protocols
The primary amine group of Cyanine3 amine is nucleophilic and can be readily conjugated to electrophilic groups on other molecules, most commonly NHS esters of carboxylic acids, to form stable amide bonds.
General Protocol for Antibody Labeling with an Amine-Reactive Dye
This protocol outlines the general steps for labeling an antibody with an amine-reactive derivative of Cyanine3 (e.g., Cy3-NHS ester, which would be the reaction partner for a molecule with a free amine, but the principle of labeling a protein's amines is the same).
-
Antibody Preparation:
-
Dialyze the antibody solution against a suitable amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5) to remove any interfering substances like Tris or glycine.
-
Adjust the antibody concentration to 2-10 mg/mL. Lower concentrations can significantly decrease labeling efficiency.[5]
-
-
Dye Preparation:
-
Dissolve the amine-reactive Cyanine3 dye (e.g., Cy3 NHS ester) in anhydrous DMSO or DMF to a concentration of 10 mg/mL immediately before use.
-
-
Labeling Reaction:
-
Slowly add the dissolved dye to the antibody solution while gently stirring. The molar ratio of dye to antibody typically ranges from 5:1 to 20:1 and should be optimized for each specific antibody and application.
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
-
Purification of the Conjugate:
-
Separate the labeled antibody from the unreacted dye using size-exclusion chromatography (e.g., a Sephadex G-25 column) or dialysis.
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the excitation maximum of Cy3 (~555 nm).
-
References
An In-Depth Technical Guide to Cyanine3 Amine (TFA): Spectra, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Cyanine3 (Cy3) amine (trifluoroacetate salt), a widely used fluorescent dye in biological research. It details its spectral properties, experimental protocols for its characterization and use, and its application in key cellular imaging techniques.
Core Spectral and Photophysical Properties
Cyanine3 is a bright, orange-fluorescent dye belonging to the cyanine family. Its chemical structure allows for strong light absorption and emission in the visible spectrum, making it an ideal tool for fluorescence microscopy, flow cytometry, and other fluorescence-based assays.[1] The primary amine group on Cyanine3 amine allows for its covalent conjugation to various biomolecules.[2]
The key spectral and photophysical properties of Cyanine3 amine are summarized in the table below. These values are crucial for designing experiments, selecting appropriate filter sets for microscopy, and interpreting fluorescence data.
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | 555 nm | [2][3] |
| Emission Maximum (λem) | 570 nm | [2][3] |
| Molar Extinction Coefficient (ε) | 150,000 cm⁻¹M⁻¹ | [2][3] |
| Quantum Yield (Φ) | 0.15 - 0.31 | [2][4] |
| Correction Factor (260 nm) | 0.04 - 0.07 | [2][4] |
| Correction Factor (280 nm) | 0.073 - 0.09 | [2][4] |
Experimental Protocols
Detailed methodologies are essential for the accurate characterization and effective application of fluorescent dyes. Below are protocols for fundamental spectral measurements and a common biological application of Cyanine3 amine conjugates.
Determination of Excitation and Emission Spectra
This protocol outlines the general procedure for measuring the fluorescence excitation and emission spectra of a fluorescent dye like Cyanine3 amine.
Materials:
-
Fluorometer (spectrofluorometer)
-
Quartz cuvettes
-
Cyanine3 amine stock solution (e.g., in DMSO)
-
Appropriate solvent (e.g., phosphate-buffered saline, PBS)
Procedure:
-
Sample Preparation: Prepare a dilute solution of Cyanine3 amine in the desired solvent. The absorbance at the excitation maximum should be low (typically < 0.1) to avoid inner filter effects.
-
Emission Spectrum Measurement:
-
Set the excitation wavelength of the fluorometer to the known excitation maximum of Cyanine3 (555 nm).
-
Scan a range of emission wavelengths (e.g., 560 nm to 700 nm).
-
The wavelength at which the highest fluorescence intensity is recorded is the emission maximum.
-
-
Excitation Spectrum Measurement:
-
Set the emission wavelength of the fluorometer to the determined emission maximum of Cyanine3 (around 570 nm).
-
Scan a range of excitation wavelengths (e.g., 450 nm to 565 nm).
-
The wavelength that produces the highest fluorescence intensity is the excitation maximum.
-
Measurement of Molar Extinction Coefficient
The molar extinction coefficient is a measure of how strongly a chemical species absorbs light at a given wavelength.
Materials:
-
Spectrophotometer
-
Quartz cuvettes with a known path length (typically 1 cm)
-
Cyanine3 amine
-
High-purity solvent (e.g., methanol or DMSO)
-
Analytical balance
Procedure:
-
Stock Solution Preparation: Accurately weigh a small amount of Cyanine3 amine and dissolve it in a precise volume of solvent to create a stock solution of known concentration.
-
Serial Dilutions: Prepare a series of dilutions of the stock solution with known concentrations.
-
Absorbance Measurement:
-
Measure the absorbance of each dilution at the absorption maximum of Cyanine3 (555 nm) using the spectrophotometer.
-
Use the pure solvent as a blank to zero the instrument.
-
-
Data Analysis:
-
Plot a graph of absorbance versus concentration.
-
According to the Beer-Lambert law (A = εcl), the slope of the linear portion of the graph is the molar extinction coefficient (ε) when the path length (l) is 1 cm.
-
Determination of Fluorescence Quantum Yield (Relative Method)
The fluorescence quantum yield is the ratio of photons emitted to photons absorbed. It is often determined relative to a standard with a known quantum yield.
Materials:
-
Fluorometer
-
Quartz cuvettes
-
Cyanine3 amine solution
-
A fluorescent standard with a known quantum yield in the same spectral region (e.g., Rhodamine 6G in ethanol, Φ = 0.95)
-
Spectrophotometer
Procedure:
-
Sample and Standard Preparation: Prepare solutions of both the Cyanine3 amine and the standard. Adjust their concentrations so that their absorbances at the excitation wavelength are identical and low (typically < 0.1).
-
Absorbance Spectra: Record the absorbance spectra of both the sample and the standard.
-
Fluorescence Spectra:
-
Excite both the sample and the standard at the same wavelength.
-
Record the fluorescence emission spectra of both, ensuring identical experimental conditions (e.g., excitation and emission slit widths).
-
-
Calculation: The quantum yield of the sample (Φ_sample) can be calculated using the following equation:
Φ_sample = Φ_standard * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample / n_standard)²
Where:
-
Φ is the quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
Conjugation of Cyanine3 Amine to an Antibody
This protocol describes the labeling of an antibody with Cyanine3 amine. The amine group on the dye reacts with an activated carboxyl group on the antibody.
Materials:
-
Cyanine3 amine
-
Antibody to be labeled
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) for carboxyl group activation
-
Reaction buffer (e.g., MES buffer, pH 6.0)
-
Quenching solution (e.g., hydroxylamine)
-
Size-exclusion chromatography column for purification
Procedure:
-
Antibody Preparation: Prepare the antibody in the reaction buffer.
-
Activation of Antibody: Add EDC and NHS to the antibody solution to activate the carboxyl groups. Incubate for a specific time (e.g., 15 minutes) at room temperature.
-
Conjugation: Add Cyanine3 amine to the activated antibody solution. The molar ratio of dye to antibody should be optimized for the specific application. Incubate for a set period (e.g., 2 hours) at room temperature, protected from light.
-
Quenching: Add the quenching solution to stop the reaction.
-
Purification: Separate the labeled antibody from the unreacted dye and other reagents using a size-exclusion chromatography column.
Applications and Workflows
Cyanine3 amine and its conjugates are versatile tools in cellular and molecular biology. Below are examples of its application in immunofluorescence and a depiction of a signaling pathway study.
Immunofluorescence Workflow
Immunofluorescence (IF) is a technique used to visualize the localization of a specific protein or antigen in cells or tissues by using a specific antibody that has been chemically conjugated to a fluorescent dye like Cyanine3.
Caption: General workflow for indirect immunofluorescence using a Cyanine3-conjugated secondary antibody.
Signaling Pathway Visualization: NF-κB Nuclear Translocation
Cyanine3-labeled antibodies can be used to track the movement of proteins within a cell, providing insights into signaling pathways. A classic example is the nuclear translocation of the transcription factor NF-κB upon stimulation.
In unstimulated cells, NF-κB is held inactive in the cytoplasm by an inhibitor protein called IκB. Upon stimulation by various signals (e.g., cytokines, growth factors), a signaling cascade is initiated, leading to the degradation of IκB. This frees NF-κB to translocate into the nucleus, where it can activate the transcription of target genes. This process can be visualized using immunofluorescence with an anti-NF-κB antibody conjugated to Cyanine3.
References
solubility of Cyanine3 amine (TFA) in different solvents
An In-Depth Technical Guide to the Solubility of Cyanine3 Amine (TFA)
For researchers, scientists, and professionals in drug development, understanding the solubility of fluorescent probes like Cyanine3 amine (TFA) is critical for the successful design and execution of experiments. This guide provides a comprehensive overview of the solubility of Cyanine3 amine (TFA) in various solvents, detailed experimental protocols for solubility determination, and a logical workflow for assessing solubility.
Introduction to Cyanine3 Amine (TFA)
Cyanine3 (Cy3) amine is a fluorescent dye belonging to the cyanine family, characterized by a polymethine chain linking two nitrogen-containing heterocyclic moieties. The trifluoroacetate (TFA) salt form of Cy3 amine is often used in bioconjugation applications where the primary amine group can be reacted with various functional groups on target biomolecules. The solubility of this dye is a key parameter influencing its handling, storage, and application in labeling reactions and imaging protocols.
Solubility of Cyanine3 Amine (TFA)
The solubility of Cyanine3 amine (TFA) is influenced by the polarity of the solvent. As a salt, it exhibits some degree of solubility in aqueous solutions and demonstrates good solubility in polar organic solvents.
Qualitative Solubility:
General observations indicate that Cyanine3 amine (TFA) has:
-
Moderate solubility in water.[1]
-
Good solubility in polar organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and alcohols.[1]
Quantitative Solubility Data:
Precise quantitative solubility data for Cyanine3 amine (TFA) across a wide range of solvents is not extensively published. However, data from supplier information and analogous compounds provide valuable insights.
| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Solubility of Cyanine3 Amine (TFA) | Solubility of Cy5 (triethylamine salt)† |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | 50 mg/mL (74.76 mM)*[2] | ~30 mg/mL |
| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Good | ~30 mg/mL |
| Ethanol | C₂H₅OH | 46.07 | Good | ~30 mg/mL |
| Water | H₂O | 18.02 | Moderate | - |
| Phosphate-Buffered Saline (PBS), pH 7.2 | - | - | - | ~10 mg/mL |
*Note: Ultrasonic assistance may be required to achieve this concentration.[2] †Data for Cy5 (triethylamine salt) is provided as a reference for a structurally similar cyanine dye.
For in vivo applications, Cyanine3 amine (TFA) can be prepared in mixed solvent systems to achieve a clear solution. For example, a solution of ≥ 1.25 mg/mL can be obtained using a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2][3] Another formulation achieving ≥ 1.25 mg/mL involves 10% DMSO and 90% (20% SBE-β-CD in saline).[2][3]
Experimental Protocol: Determining Solubility using the Shake-Flask Method and UV-Vis Spectrophotometry
The "shake-flask" method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[4][5][6][7] This protocol outlines the steps to determine the solubility of Cyanine3 amine (TFA) in a given solvent.
Materials:
-
Cyanine3 amine (TFA)
-
Solvent of interest (e.g., water, ethanol, DMSO)
-
Vials with screw caps
-
Orbital shaker or vortex mixer
-
Centrifuge or filtration apparatus (e.g., syringe filters with a pore size of 0.2 µm)
-
UV-Vis spectrophotometer
-
Quartz or glass cuvettes
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of Cyanine3 amine (TFA) to a vial containing a known volume of the solvent. The presence of undissolved solid is necessary to ensure saturation.
-
Seal the vial tightly to prevent solvent evaporation.
-
Agitate the mixture at a constant temperature using an orbital shaker or vortex mixer. The equilibration time can vary, but 24 to 48 hours is often sufficient for most compounds.
-
-
Separation of Undissolved Solute:
-
After equilibration, allow the suspension to settle.
-
Separate the undissolved solid from the saturated solution. This can be achieved by:
-
Centrifugation: Centrifuge the vial at a high speed to pellet the undissolved solid. Carefully collect the supernatant.
-
Filtration: Use a syringe filter to separate the saturated solution from the solid particles. Ensure the filter material is compatible with the solvent being used.
-
-
-
Determination of Concentration using UV-Vis Spectrophotometry:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of Cyanine3 amine (TFA) of a known concentration in the solvent of interest.
-
Perform a series of dilutions to create a set of standard solutions with decreasing concentrations.
-
-
Generation of a Calibration Curve:
-
Measure the absorbance of each standard solution at the maximum absorption wavelength (λmax) of Cyanine3 amine (TFA) (approximately 555 nm) using the UV-Vis spectrophotometer.
-
Use the pure solvent as a blank to zero the spectrophotometer.
-
Plot a graph of absorbance versus concentration for the standard solutions. This is the Beer-Lambert law calibration curve.[8][9][10][11]
-
-
Measurement of the Saturated Solution:
-
Dilute the clear saturated supernatant with a known volume of the solvent to bring its absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution at the λmax.
-
-
Calculation of Solubility:
-
Use the equation of the line from the calibration curve (y = mx + c, where y is absorbance and x is concentration) to determine the concentration of the diluted saturated solution.
-
Multiply the calculated concentration by the dilution factor to obtain the concentration of the original saturated solution. This value represents the solubility of Cyanine3 amine (TFA) in that solvent.
-
-
Workflow for Solubility Determination
The following diagram illustrates the logical workflow for determining the solubility of Cyanine3 amine (TFA).
Caption: Workflow for determining the solubility of Cyanine3 amine (TFA).
Conclusion
This technical guide provides a foundational understanding of the solubility of Cyanine3 amine (TFA) and a detailed methodology for its experimental determination. For researchers and professionals in drug development, having access to this information is crucial for optimizing experimental conditions, ensuring the reproducibility of results, and advancing scientific discoveries. While the provided quantitative data offers a strong starting point, it is recommended to experimentally determine the solubility in the specific solvent systems and conditions used in your laboratory for the most accurate results.
References
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. sciencebuddies.org [sciencebuddies.org]
- 3. embibe.com [embibe.com]
- 4. researchgate.net [researchgate.net]
- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. enamine.net [enamine.net]
- 8. Khan Academy [khanacademy.org]
- 9. omnicalculator.com [omnicalculator.com]
- 10. Beer-Lambert Law | Transmittance & Absorbance [edinst.com]
- 11. fiveable.me [fiveable.me]
In-Depth Technical Guide to Cyanine3 Amine (TFA) Storage and Stability for Researchers, Scientists, and Drug Development Professionals
Introduction: Cyanine3 (Cy3) amine, often supplied as a trifluoroacetic acid (TFA) salt, is a widely utilized fluorescent dye in biological and biomedical research. Its primary amine group allows for covalent labeling of various biomolecules, including proteins and nucleic acids. The stability and proper storage of Cy3 amine are paramount to ensure the reproducibility and accuracy of experimental results. This guide provides a comprehensive overview of the recommended storage and handling procedures, stability under various conditions, and experimental protocols for assessing its integrity.
Storage and Handling of Cyanine3 Amine (TFA)
Proper storage is critical to maintain the fluorescent properties and chemical integrity of Cyanine3 amine. Both the solid form and stock solutions require specific conditions to prevent degradation.
Solid Form
The solid, lyophilized powder of Cyanine3 amine (TFA) should be stored under the following conditions:
-
Temperature: Long-term storage at -20°C is recommended by most suppliers. Some sources suggest storage at -80°C for extended periods.[1][2]
-
Light: Protect from light at all times. Exposure to light can lead to photobleaching.
-
Moisture: Store in a desiccated environment to prevent hydrolysis.
Stock Solutions
Once dissolved, the stability of Cyanine3 amine solutions is dependent on the solvent, storage temperature, and handling procedures.
-
Solvent Selection: Anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are common solvents for creating concentrated stock solutions.
-
Aliquotting: It is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[1][2]
-
Storage Temperature and Duration:
-
-20°C: Stable for up to one month.
-
-80°C: Stable for up to six months.
-
Table 1: Recommended Storage Conditions for Cyanine3 Amine (TFA)
| Form | Temperature | Duration | Conditions |
| Solid Powder | -20°C | Long-term | Protect from light, keep desiccated |
| Stock Solution | -20°C | ≤ 1 month | Aliquoted, protect from light and moisture |
| Stock Solution | -80°C | ≤ 6 months | Aliquoted, protect from light and moisture |
Stability Profile of Cyanine3 Amine
The fluorescent properties of cyanine dyes are sensitive to their environment. Understanding the factors that affect stability is crucial for experimental design and data interpretation.
pH Stability
Cyanine dyes, in general, exhibit good stability over a wide pH range. However, extreme pH values can affect the fluorescence intensity and lead to degradation. The optimal pH for working with Cyanine3 amine is typically between 7.0 and 9.0.
Photostability
Cyanine3 is susceptible to photobleaching upon prolonged exposure to excitation light. The rate of photobleaching is dependent on the intensity of the light source and the surrounding chemical environment. To minimize photobleaching, it is advisable to:
-
Use the lowest possible excitation intensity.
-
Limit the exposure time.
-
Use antifade reagents in imaging applications.
Effect of Freeze-Thaw Cycles
Repeatedly freezing and thawing stock solutions can lead to degradation of the dye and a decrease in fluorescence. Aliquotting the stock solution into smaller, single-use vials is the most effective way to mitigate this issue.
Experimental Protocols
The following are detailed methodologies for key experiments related to the handling and stability assessment of Cyanine3 amine (TFA).
Protocol for Preparation of Cyanine3 Amine Stock Solution
-
Pre-equilibration: Allow the vial of solid Cyanine3 amine (TFA) to equilibrate to room temperature before opening to prevent moisture condensation.
-
Solvent Addition: Add the desired volume of anhydrous DMSO or DMF to the vial to achieve the target concentration (e.g., 10 mM).
-
Dissolution: Vortex the vial until the dye is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.
-
Aliquotting: Dispense the stock solution into small, single-use, light-protected vials.
-
Storage: Store the aliquots at -20°C or -80°C, protected from light and moisture.
Protocol for Assessing Photostability
-
Sample Preparation: Prepare a solution of Cyanine3 amine in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) at a known concentration.
-
Initial Measurement: Measure the initial absorbance and fluorescence intensity of the solution using a spectrophotometer and a fluorometer, respectively. Use the excitation and emission maxima for Cyanine3 (typically around 550 nm and 570 nm, respectively).
-
Light Exposure: Continuously expose the sample to a light source (e.g., the excitation light of the fluorometer or a specific wavelength from a lamp) for a defined period.
-
Time-course Measurements: At regular intervals, measure the absorbance and fluorescence intensity of the sample.
-
Data Analysis: Plot the normalized fluorescence intensity as a function of exposure time. The rate of decay indicates the photostability of the dye under the tested conditions.
Protocol for Evaluating pH Stability
-
Buffer Preparation: Prepare a series of buffers with a range of pH values (e.g., from pH 4 to pH 10).
-
Sample Preparation: Prepare solutions of Cyanine3 amine with the same concentration in each of the different pH buffers.
-
Incubation: Incubate the samples at a constant temperature for a defined period.
-
Measurement: Measure the fluorescence intensity of each sample.
-
Data Analysis: Plot the fluorescence intensity as a function of pH to determine the pH range over which the dye is stable.
Visualization of Workflows and Pathways
General Workflow for Stock Solution Preparation and Storage
Caption: Workflow for preparing and storing Cyanine3 amine stock solutions.
Simplified Degradation Pathway of Cyanine Dyes
Caption: A simplified general degradation pathway for cyanine dyes.
The stability of Cyanine3 amine (TFA) is a critical factor for obtaining reliable and reproducible results in fluorescence-based applications. By adhering to the storage and handling guidelines outlined in this document, researchers can minimize degradation and ensure the high performance of this valuable fluorescent probe. The provided experimental protocols offer a framework for assessing the stability of Cyanine3 amine under specific experimental conditions, further enhancing the quality of scientific outcomes.
References
Safeguarding Your Research: A Technical Guide to the Safe Handling of Cyanine3 Amine (TFA)
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the safety and handling precautions for Cyanine3 amine (TFA), a fluorescent dye integral to numerous applications in research and drug development. Given the variability in reported hazard information, this guide emphasizes a cautious approach, treating the compound with a high degree of care to ensure personnel and environmental safety.
Hazard Identification and Classification
The hazard classification of Cyanine3 amine and its derivatives can be inconsistent across different suppliers and forms (e.g., trifluoroacetate salt vs. sulfo-derivatives). While some safety data sheets (SDS) may classify it as non-hazardous, others provide a more cautious GHS classification. A conservative approach, assuming a higher level of risk, is recommended.
One available SDS for a related compound, Sulfo-Cyanine3 amine, provides the following GHS classification which should be considered as a potential for Cyanine3 amine (TFA) in the absence of specific data[1]:
-
Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[1]
-
Acute Aquatic Toxicity (Category 1): H400 - Very toxic to aquatic life.[1]
-
Chronic Aquatic Toxicity (Category 1): H410 - Very toxic to aquatic life with long lasting effects.[1]
It is crucial to note that for Cyanine3 amine specifically, some suppliers state that the toxicological properties have not been thoroughly investigated[2]. Therefore, treating the compound as potentially harmful via inhalation, ingestion, or skin contact is a prudent safety measure.
Table 1: GHS Hazard Summary (Based on Sulfo-Cyanine3 Amine Data)
| Hazard Class | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1] |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life[1] |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects[1] |
Personal Protective Equipment (PPE) and Engineering Controls
Proper PPE and engineering controls are fundamental to minimizing exposure when handling Cyanine3 amine (TFA).
Table 2: Recommended Personal Protective Equipment and Engineering Controls
| Control Type | Recommendation |
| Engineering Controls | Work in a well-ventilated area. A chemical fume hood is recommended, especially when handling the powder form to avoid inhalation of dust.[1] |
| Eye/Face Protection | Wear safety glasses with side shields or chemical safety goggles.[1] |
| Skin Protection | Wear nitrile or other chemically resistant gloves. Change gloves immediately if contaminated. A lab coat should be worn to protect clothing. |
| Respiratory Protection | If working outside of a fume hood or if dust generation is likely, a NIOSH-approved particulate respirator may be necessary. |
Safe Handling and Storage Procedures
Adherence to strict handling and storage protocols is essential for maintaining the integrity of the compound and ensuring a safe laboratory environment.
Handling:
-
Avoid contact with skin and eyes[1].
-
Avoid inhalation of dust or aerosols[1].
-
Do not eat, drink, or smoke in areas where the compound is handled[1].
-
Wash hands thoroughly after handling[1].
-
Prepare solutions in a chemical fume hood to minimize inhalation exposure.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area[1][2].
-
Protect from light and moisture[3].
-
Recommended storage temperatures can vary, but -20°C is commonly advised for long-term stability[1][4].
-
Incompatible materials to avoid include strong acids/alkalis and strong oxidizing/reducing agents[1].
First Aid and Emergency Procedures
In the event of exposure, immediate and appropriate first aid is critical.
Table 3: First Aid Measures
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][2] |
| Skin Contact | Remove contaminated clothing and wash skin thoroughly with soap and water. Seek medical attention if irritation persists.[1][2] |
| Inhalation | Move the exposed individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1][2] |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2] |
Spill Response:
In case of a spill, evacuate the area and ensure adequate ventilation. Wear appropriate PPE, including respiratory protection. For small spills of the solid, carefully sweep up and place in a sealed container for disposal. For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal. Avoid generating dust. Prevent the spill from entering drains or waterways.
Experimental Workflow and Safety Checkpoints
The following diagram illustrates a general workflow for handling Cyanine3 amine (TFA) in a laboratory setting, with integrated safety checkpoints.
Caption: General laboratory workflow for handling Cyanine3 amine (TFA).
Logical Relationship of Safety Precautions
The core safety precautions for handling Cyanine3 amine (TFA) are interconnected, forming a comprehensive safety strategy.
Caption: Interrelationship of key safety precautions.
Physical and Chemical Properties
Understanding the physical and chemical properties of Cyanine3 amine (TFA) can aid in its safe handling and use.
Table 4: Physical and Chemical Properties
| Property | Value |
| Appearance | Red to dark red solid/powder[4] |
| Solubility | Moderately soluble in water; soluble in polar organic solvents like DMSO and DMF[4]. |
| Excitation Maximum (λex) | Approximately 555 nm[3] |
| Emission Maximum (λem) | Approximately 570 nm[3] |
Disposal Considerations
Dispose of Cyanine3 amine (TFA) and its waste in accordance with all applicable federal, state, and local regulations. As it is considered very toxic to aquatic life, do not allow it to enter drains or waterways[1]. Contaminated packaging should also be disposed of as hazardous waste.
Conclusion
While Cyanine3 amine (TFA) is an invaluable tool in scientific research, its handling requires a thorough understanding of its potential hazards and the implementation of robust safety protocols. By adhering to the guidelines outlined in this technical guide, researchers can minimize risks and ensure a safe laboratory environment for themselves and their colleagues. Always consult the most up-to-date Safety Data Sheet from your supplier before use.
References
An In-depth Technical Guide to the Quantum Yield and Photostability of Cyanine3 Amine (TFA)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core photophysical properties of Cyanine3 (Cy3) amine (TFA salt), a widely utilized fluorescent dye in biological research and drug development. This document details its quantum yield and photostability, presenting key quantitative data, experimental methodologies for their determination, and a representative experimental workflow.
Core Photophysical Properties of Cyanine3 Amine
Cyanine3 (Cy3) is a bright and photostable fluorescent dye belonging to the cyanine family. It exhibits a characteristic orange-red fluorescence, making it a popular choice for labeling a wide array of biomolecules, including proteins, antibodies, and nucleic acids.[1][2][3] The amine-reactive version, Cyanine3 amine, allows for straightforward conjugation to various molecules.[4][5] The trifluoroacetate (TFA) salt is a common counterion for the amine form of the dye.
Quantitative Data Summary
The following table summarizes the key quantitative photophysical parameters for Cyanine3 amine. It is important to note that the quantum yield can be influenced by the local environment, such as the solvent and the molecule to which it is conjugated.[6][7]
| Property | Value | Notes |
| Quantum Yield (Φ) | 0.31[4][5] | In aqueous solution. The quantum yield of Cy3 conjugated to DNA has been reported as 0.24.[6] |
| Molar Extinction Coefficient (ε) | 150,000 cm⁻¹M⁻¹[5] | At absorption maximum. |
| Absorption Maximum (λ_abs_) | ~555 nm[5][8] | |
| Emission Maximum (λ_em_) | ~570 nm[5][8] | |
| Photostability | Generally high[2][3][9] | Quantitative photobleaching quantum yields are highly dependent on experimental conditions (e.g., excitation intensity, presence of oxygen and photostabilizers). Cy3 dyes are known for their robust performance against photobleaching in typical imaging experiments.[2][3] |
Experimental Protocols
Accurate determination of quantum yield and photostability is crucial for the effective application of fluorescent dyes. The following sections detail the standard experimental protocols for these measurements.
Measurement of Fluorescence Quantum Yield
The relative quantum yield of a fluorescent molecule is typically determined by comparing its fluorescence intensity to that of a standard with a known quantum yield.
Materials:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Cyanine3 amine (TFA)
-
Quantum yield standard (e.g., Rhodamine 6G in ethanol, Φ = 0.95)
-
Appropriate solvent (e.g., phosphate-buffered saline (PBS) for biological applications)
Procedure:
-
Prepare Stock Solutions: Prepare stock solutions of both the Cyanine3 amine and the quantum yield standard in the chosen solvent.
-
Prepare a Series of Dilutions: From the stock solutions, prepare a series of dilutions for both the sample and the standard, ensuring that the absorbance at the excitation wavelength is in the linear range (typically < 0.1) to avoid inner filter effects.
-
Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each dilution at the chosen excitation wavelength.
-
Measure Fluorescence Emission: Using the spectrofluorometer, record the fluorescence emission spectrum for each dilution of the sample and the standard at the same excitation wavelength. The emission should be integrated over the entire fluorescence band.
-
Data Analysis: Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard. The slope of these plots is proportional to the quantum yield.
-
Calculate Quantum Yield: The quantum yield of the sample (Φ_sample_) can be calculated using the following equation:
Φ_sample_ = Φ_standard_ * (Slope_sample_ / Slope_standard_) * (n_sample_² / n_standard_²)
where Φ is the quantum yield, Slope is the gradient from the plot of integrated fluorescence intensity versus absorbance, and n is the refractive index of the solvent.
Assessment of Photostability
Photostability is typically assessed by measuring the rate of photobleaching, which is the irreversible loss of fluorescence upon continuous excitation.
Materials:
-
Fluorescence microscope equipped with a suitable laser line (e.g., 532 nm or 555 nm) and a sensitive detector (e.g., EMCCD or sCMOS camera).
-
Cyanine3 amine labeled sample (e.g., protein or DNA) immobilized on a glass slide.
-
Imaging buffer, which may contain an oxygen-scavenging system (e.g., glucose oxidase and catalase) and triplet-state quenchers to enhance photostability.[10]
Procedure:
-
Sample Preparation: Prepare a sample of Cyanine3 amine-labeled biomolecules immobilized on a microscope slide.
-
Image Acquisition:
-
Locate the fluorescently labeled molecules under the microscope.
-
Continuously illuminate the sample with the excitation laser at a constant power density.
-
Acquire a time-lapse series of images, recording the fluorescence intensity from a region of interest over time.
-
-
Data Analysis:
-
Measure the fluorescence intensity of the labeled molecules in each frame of the time-lapse series.
-
Plot the normalized fluorescence intensity as a function of time.
-
The photobleaching rate can be determined by fitting the decay curve to an exponential function. The time constant of the decay is a measure of the photostability under the specific experimental conditions.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for labeling a protein with Cyanine3 amine and subsequent fluorescence imaging, a common application in drug development and cell biology research.
Caption: Protein labeling and imaging workflow with Cyanine3 Amine.
This guide provides foundational knowledge for the effective use of Cyanine3 amine (TFA) in research and development. For specific applications, further optimization of labeling and imaging protocols may be required.
References
- 1. researchgate.net [researchgate.net]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Cyanine 3 Dye | AxisPharm [axispharm.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. Cyanine 3 amine (A270139) | Antibodies.com [antibodies.com]
- 6. Photostability of Cy3 and Cy5-Labeled DNA in the Presence of Metallic Silver Particles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. Photobleaching Lifetimes of Cyanine Fluorophores Used for Single Molecule Förster Resonance Energy Transfer in the Presence of Various Photoprotection Systems - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Cyanine3 Amine (TFA) Protein Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanine3 (Cy3) is a bright, orange-fluorescent dye commonly used for labeling proteins and other biomolecules. This document provides a detailed protocol for labeling proteins with Cyanine3 amine (TFA salt) by targeting the carboxylic acid groups on the protein. This method utilizes carbodiimide chemistry, specifically 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS), to form a stable amide bond between the protein's carboxyl groups (C-terminus, aspartic acid, and glutamic acid residues) and the primary amine of the Cy3 dye.[1][2] This approach is an excellent alternative to amine-reactive labeling (e.g., using NHS esters) when primary amines on the protein need to be preserved for functional reasons or when targeting specific sites is desired.
Principle of the Reaction
The labeling process is a two-step reaction. First, EDC activates the carboxyl groups on the protein to form a highly reactive O-acylisourea intermediate.[3] This intermediate is susceptible to hydrolysis, so for increased efficiency and stability, NHS or Sulfo-NHS is often included to convert the O-acylisourea intermediate into a more stable amine-reactive NHS ester.[1][3] In the second step, the primary amine of the Cyanine3 amine molecule reacts with the activated carboxyl group (or the NHS ester) to form a stable amide bond, covalently linking the fluorescent dye to the protein.[1]
Quantitative Data Summary
The efficiency of the labeling reaction is dependent on several factors, including the molar ratios of the reactants, pH, and the protein itself. The following table provides a general guideline for optimizing the labeling reaction. It is highly recommended to perform trial conjugations at different dye-to-protein molar ratios to determine the optimal conditions for your specific protein and application.[4]
| Parameter | Recommended Range | Notes |
| Protein Concentration | 2 - 10 mg/mL | Higher concentrations generally lead to better labeling efficiency.[5][6] |
| Molar Ratio of Cy3 Amine to Protein | 10:1 to 20:1 | This should be optimized for each protein. |
| Molar Ratio of EDC to Protein | 20:1 to 50:1 | A higher excess is often needed. |
| Molar Ratio of (Sulfo-)NHS to Protein | 20:1 to 50:1 | Typically used in equimolar or slight excess to EDC. |
| Activation pH | 4.5 - 6.0 | Optimal for EDC activation of carboxyl groups.[1] |
| Conjugation pH | 7.2 - 8.5 | Optimal for the reaction of the activated carboxyl with the amine.[7] |
| Reaction Time | 2 hours to overnight | Longer incubation times may increase labeling efficiency. |
| Reaction Temperature | Room Temperature or 4°C | 4°C may be preferred for sensitive proteins. |
Experimental Protocols
Materials and Reagents
-
Protein of interest
-
Cyanine3 amine (TFA salt)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.7-6.0
-
Conjugation Buffer: 0.1 M Phosphate buffer, pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1.5 M Hydroxylamine, pH 8.5
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Purification resin (e.g., Sephadex G-25) for size-exclusion chromatography or dialysis cassettes
-
Spectrophotometer
Experimental Workflow Diagram
Caption: Workflow for labeling proteins with Cyanine3 amine using EDC/NHS chemistry.
Step-by-Step Protocol
1. Preparation of Reagents
-
Protein Solution: Prepare a solution of your protein in Activation Buffer at a concentration of 2-10 mg/mL. If your protein is in a buffer containing primary amines (e.g., Tris) or carboxylates, it must be exchanged into the Activation Buffer using dialysis or a desalting column.
-
Cyanine3 Amine Solution: Immediately before use, dissolve the Cyanine3 amine (TFA salt) in a small amount of anhydrous DMSO or DMF to create a 10 mM stock solution.
-
EDC and (Sulfo-)NHS Solutions: Immediately before use, prepare concentrated stock solutions of EDC and (Sulfo-)NHS in the Activation Buffer or water. These reagents are moisture-sensitive and should be handled accordingly.
2. Activation of Protein Carboxyl Groups
-
To the protein solution, add the freshly prepared EDC and (Sulfo-)NHS solutions to achieve the desired molar excess (refer to the table above).
-
Incubate the reaction for 15-30 minutes at room temperature with gentle stirring. This step activates the carboxyl groups on the protein.
3. Conjugation of Cyanine3 Amine
-
Add the appropriate volume of the Cyanine3 amine stock solution to the activated protein solution to achieve the desired molar ratio.
-
Adjust the pH of the reaction mixture to 7.2-7.5 by adding a small amount of Conjugation Buffer.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with continuous gentle stirring. Protect the reaction from light.
4. Quenching the Reaction
-
(Optional) To quench any unreacted EDC, 2-mercaptoethanol can be added to a final concentration of 20 mM and incubated for 15 minutes.[3]
-
To stop the overall labeling reaction, add the Quenching Solution to a final concentration of 10-50 mM. Incubate for 30-60 minutes at room temperature.[4]
5. Purification of the Labeled Protein
-
Remove the unreacted dye and reaction byproducts by passing the solution over a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS). The labeled protein will typically be in the first colored fraction to elute.
-
Alternatively, the labeled protein can be purified by dialysis against a large volume of the desired storage buffer.
6. Determination of the Degree of Labeling (DOL)
-
Measure the absorbance of the purified protein-dye conjugate at 280 nm (A280) and at the maximum absorbance of Cy3 (~550 nm, Amax).
-
Calculate the protein concentration, correcting for the absorbance of the dye at 280 nm: Protein Concentration (M) = [A280 - (Amax × CF)] / εprotein where:
-
CF is the correction factor (A280 of the free dye / Amax of the free dye). For Cy3, this is approximately 0.08.
-
εprotein is the molar extinction coefficient of the protein at 280 nm.
-
-
Calculate the Degree of Labeling (DOL): DOL = Amax / (εdye × Protein Concentration (M)) where:
-
εdye is the molar extinction coefficient of Cy3 at its Amax (~150,000 cm-1M-1).
-
Signaling Pathway Diagram Example (Hypothetical)
This is a hypothetical example of how a Cy3-labeled protein could be used to study a signaling pathway.
Caption: A hypothetical signaling pathway involving a Cy3-labeled protein.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Inactive reagents | Use fresh EDC and (Sulfo-)NHS. Ensure Cy3 amine has been stored correctly. |
| Incorrect pH | Verify the pH of the activation and conjugation buffers. | |
| Presence of competing amines or carboxyls in the buffer | Exchange the protein into an appropriate amine- and carboxyl-free buffer. | |
| Insufficient molar excess of reagents | Optimize the molar ratios of dye, EDC, and (Sulfo-)NHS. | |
| Protein Precipitation | Protein instability at reaction pH | Perform the reaction at 4°C or for a shorter duration. |
| High degree of labeling | Reduce the molar excess of the Cy3 amine. | |
| High concentration of organic solvent | Minimize the amount of DMSO/DMF used to dissolve the dye. | |
| Loss of Protein Activity | Labeling of critical carboxyl residues | Reduce the degree of labeling by lowering the molar excess of the dye. |
| Denaturation during the reaction | Perform the reaction at 4°C and ensure gentle mixing. |
References
- 1. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 5. jenabioscience.com [jenabioscience.com]
- 6. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - GT [thermofisher.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
step-by-step guide to labeling oligonucleotides with Cyanine3 amine (TFA)
This document provides a detailed guide for researchers, scientists, and drug development professionals on the conjugation of Cyanine3 (Cy3) dye to amine-modified oligonucleotides. The following protocols cover the activation of Cyanine3 amine and the subsequent labeling reaction, purification of the conjugate, and quantification of the final product.
Introduction
Fluorescently labeled oligonucleotides are indispensable tools in molecular biology and diagnostics, with applications ranging from quantitative PCR (qPCR) and fluorescence in situ hybridization (FISH) to microarrays and single-molecule studies. Cyanine3 is a bright and photostable fluorescent dye that is commonly used for labeling oligonucleotides. This guide details the chemical conjugation of an amine-modified oligonucleotide with Cyanine3, focusing on a robust and efficient labeling strategy.
The primary method described herein involves the use of a pre-activated N-hydroxysuccinimide (NHS) ester of Cyanine3, which readily reacts with the primary amine group on a modified oligonucleotide to form a stable amide bond. For instances where the starting material is Cyanine3 amine, a protocol for in-situ activation using a homobifunctional crosslinker is also discussed.
Experimental Protocols
Materials and Reagents
-
Amine-modified oligonucleotide (5' or 3' modification)
-
Cyanine3 NHS ester
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
0.1 M Sodium Bicarbonate or Sodium Borate buffer (pH 8.5-9.0)
-
Nuclease-free water
-
Purification columns (e.g., desalting, HPLC, or PAGE)
-
Standard laboratory equipment (pipettes, microcentrifuge tubes, vortexer, spectrophotometer)
Protocol 1: Labeling with Cyanine3 NHS Ester
This is the most common and straightforward method for labeling amine-modified oligonucleotides.
2.2.1. Reagent Preparation
-
Oligonucleotide Solution: Dissolve the amine-modified oligonucleotide in nuclease-free water to a final concentration of 1 mM.
-
Labeling Buffer: Prepare a 0.1 M sodium bicarbonate or sodium borate buffer and adjust the pH to 8.5-9.0. This slightly basic pH is crucial for the reaction as it ensures the primary amine on the oligonucleotide is deprotonated and thus nucleophilic.[1]
-
Cyanine3 NHS Ester Stock Solution: Immediately before use, dissolve the Cyanine3 NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.[1] NHS esters are susceptible to hydrolysis, so it is critical to use anhydrous DMSO and prepare the solution fresh.[1]
2.2.2. Conjugation Reaction
-
In a microcentrifuge tube, combine the following:
-
50 µL of 1 mM amine-modified oligonucleotide
-
50 µL of 0.1 M Labeling Buffer (pH 8.5-9.0)
-
10-20 µL of 10 mg/mL Cyanine3 NHS ester in DMSO. The optimal molar ratio of dye to oligonucleotide should be determined empirically but a 10-20 fold molar excess of the dye is a good starting point.
-
-
Vortex the reaction mixture gently and incubate for 2-4 hours at room temperature in the dark. Longer incubation times (e.g., overnight) can also be effective.[1]
References
Application Notes and Protocols for the Conjugation of Cyanine3 Amine (TFA) to Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanine3 (Cy3) is a bright, orange-fluorescent dye widely used for labeling a variety of biomolecules, including proteins, antibodies, and nucleic acids.[1][2] Its strong absorption, high fluorescence quantum yield, and good photostability make it an excellent choice for a range of applications such as fluorescence microscopy, flow cytometry, and immunoassays.[1][2] This document provides detailed application notes and protocols for the conjugation of Cyanine3 amine (TFA salt) to molecules containing primary amines.
Cyanine3 amine itself possesses a primary amine and therefore cannot directly react with another primary amine to form a stable conjugate.[3][4][5][6] The conjugation of two primary amines requires the use of a crosslinking agent. This guide will detail two primary strategies for achieving this conjugation:
-
Using a Homobifunctional N-hydroxysuccinimide (NHS) Ester Crosslinker: These reagents contain two NHS ester groups that can react with primary amines to form stable amide bonds.[7][8][9]
-
Using a Dicarboxylic Acid Linker with Carbodiimide (EDC) and N-hydroxysuccinimide (NHS) Chemistry: This two-step method allows for the linkage of two primary amines through a dicarboxylic acid spacer.[10][11][12][13]
Spectroscopic Properties of Cyanine3
Proper handling and analysis of Cy3-conjugated molecules require an understanding of their spectral characteristics.
| Parameter | Value | Reference |
| Excitation Maximum (λex) | ~555 nm | [5] |
| Emission Maximum (λem) | ~570 nm | [5] |
| Molar Extinction Coefficient (ε) | ~150,000 cm⁻¹M⁻¹ | [5] |
| Fluorescence Quantum Yield (Φ) | ~0.31 | [5] |
Strategy 1: Conjugation via a Homobifunctional NHS Ester Crosslinker
This method utilizes a crosslinker with two identical amine-reactive groups, such as Disuccinimidyl suberate (DSS) or its water-soluble analog Bis(sulfosuccinimidyl) suberate (BS3).[9] The workflow involves the reaction of the crosslinker with both the primary amine of the target molecule and the primary amine of Cy3 amine.
Experimental Workflow: Homobifunctional Crosslinking
Caption: Workflow for conjugating a primary amine to Cyanine3 amine using a homobifunctional NHS ester crosslinker.
Protocol: Homobifunctional NHS Ester Crosslinking
Materials:
-
Target molecule with a primary amine
-
Cyanine3 amine (TFA)
-
Homobifunctional NHS ester crosslinker (e.g., DSS or BS3)
-
Amine-free reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-8.5)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., Sephadex G-25)
Procedure:
-
Preparation of Reactants:
-
Dissolve the target molecule in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Dissolve Cyanine3 amine in a minimal amount of DMF or DMSO and then dilute with the reaction buffer.
-
Immediately before use, prepare a stock solution of the NHS ester crosslinker in anhydrous DMF or DMSO.
-
-
Conjugation Reaction:
-
Combine the target molecule and Cyanine3 amine in the reaction buffer. A typical starting molar ratio is 1:1, but this may need to be optimized.
-
Slowly add the NHS ester crosslinker to the reaction mixture while gently vortexing. A common starting point is a 10- to 20-fold molar excess of the crosslinker over the total primary amines.
-
Incubate the reaction at room temperature for 30-60 minutes.
-
-
Quenching the Reaction:
-
Add the quenching buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS esters.
-
Incubate for an additional 15 minutes at room temperature.
-
-
Purification:
-
Remove the unreacted Cy3 amine, crosslinker, and quenching buffer by size-exclusion chromatography (e.g., a Sephadex G-25 column) equilibrated with a suitable storage buffer (e.g., PBS).
-
Collect the fractions containing the fluorescently labeled conjugate.
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein concentration) and 555 nm (for Cy3 concentration).
-
Analyze the conjugate by SDS-PAGE to confirm labeling and assess purity.
-
Strategy 2: Conjugation via a Dicarboxylic Acid Linker and EDC/NHS Chemistry
This strategy involves a two-step process where a dicarboxylic acid is first activated and conjugated to one of the primary amines, followed by the activation of the second carboxyl group and conjugation to the other primary amine. This method offers more control over the reaction and can reduce the formation of homodimers.
Experimental Workflow: EDC/NHS Crosslinking
Caption: Two-step workflow for conjugating a primary amine to Cyanine3 amine using a dicarboxylic acid linker with EDC/NHS chemistry.
Protocol: Dicarboxylic Acid Linker with EDC/NHS
Materials:
-
Target molecule with a primary amine
-
Cyanine3 amine (TFA)
-
Dicarboxylic acid linker (e.g., succinic acid, glutaric acid)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)
-
Coupling Buffer (e.g., Phosphate-Buffered Saline, pH 7.2)
-
Quenching Solution (e.g., 1 M hydroxylamine, pH 8.5)
-
Purification supplies (e.g., dialysis tubing or size-exclusion column)
Procedure:
Step 1: Conjugation of Dicarboxylic Acid Linker to the First Primary Amine (Target Molecule)
-
Activation of Dicarboxylic Acid:
-
Dissolve the dicarboxylic acid linker in the Activation Buffer.
-
Add a 5- to 10-fold molar excess of EDC and Sulfo-NHS to the dicarboxylic acid solution.
-
Incubate for 15 minutes at room temperature to activate one of the carboxyl groups.
-
-
First Conjugation:
-
Add the target molecule (containing the first primary amine) to the activated linker solution.
-
Adjust the pH of the reaction mixture to 7.2-7.5 with the Coupling Buffer.
-
Incubate for 2 hours at room temperature.
-
-
Purification of Intermediate:
-
Remove excess reactants by dialysis against a suitable buffer or by using a size-exclusion column.
-
Step 2: Conjugation of Cyanine3 Amine to the Intermediate
-
Activation of the Terminal Carboxyl Group:
-
Dissolve the purified intermediate from Step 1 in Activation Buffer.
-
Add a 5- to 10-fold molar excess of EDC and Sulfo-NHS.
-
Incubate for 15 minutes at room temperature.
-
-
Second Conjugation:
-
Add Cyanine3 amine to the activated intermediate solution.
-
Adjust the pH to 7.2-8.0 with Coupling Buffer.
-
Incubate for 2 hours at room temperature, protected from light.
-
-
Quenching the Reaction:
-
Add the Quenching Solution to a final concentration of 10-50 mM.
-
Incubate for 15 minutes.
-
-
Final Purification and Characterization:
-
Purify the final Cy3-labeled conjugate using dialysis or size-exclusion chromatography.
-
Characterize the final product as described in the previous protocol.
-
Quantitative Data Summary
The optimal reaction conditions should be determined empirically for each specific application. The following table provides general guidelines.
| Parameter | Homobifunctional NHS Ester | Dicarboxylic Acid with EDC/NHS |
| pH | 7.2 - 8.5 | Activation: 4.5-6.0; Coupling: 7.2-8.0 |
| Molar Ratio (Crosslinker:Amine) | 10:1 to 20:1 | EDC/Sulfo-NHS:Carboxyl: 5:1 to 10:1 |
| Reaction Time | 30 - 60 minutes | 2 hours per conjugation step |
| Temperature | Room Temperature | Room Temperature |
| Quenching Agent | Tris or Glycine | Hydroxylamine |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | - Inactive dye or crosslinker- Incorrect buffer pH- Presence of primary amines in the buffer (e.g., Tris) | - Use fresh reagents- Verify buffer pH- Use an amine-free buffer for the reaction |
| Precipitation of Protein | - High concentration of organic solvent- Protein instability at reaction pH | - Minimize the volume of organic solvent used to dissolve reagents- Optimize the reaction pH for protein stability |
| High Background Fluorescence | - Incomplete removal of unreacted Cy3 amine | - Ensure thorough purification of the conjugate |
Conclusion
The conjugation of Cyanine3 amine to primary amines is a versatile method for fluorescently labeling a wide range of molecules. The choice between a homobifunctional NHS ester crosslinker and the EDC/NHS chemistry with a dicarboxylic acid linker will depend on the specific requirements of the experiment, including the desired level of control over the reaction and the nature of the molecules being conjugated. By following the detailed protocols and considering the troubleshooting suggestions provided, researchers can successfully prepare Cy3-labeled conjugates for their specific applications in research and drug development.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. lifetein.com [lifetein.com]
- 3. primary amines | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 4. Cyanine 3 amine [equivalent to Cy3® amine] | AAT Bioquest [aatbio.com]
- 5. Blocked IP Address | Antibodies.com [antibodies.com]
- 6. glpbio.com [glpbio.com]
- 7. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. scbt.com [scbt.com]
- 9. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. Amine coupling through EDC/NHS: a practical approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol: Calculating Dye-to-Protein Ratio for Cyanine3 Labeling
Audience: Researchers, scientists, and drug development professionals.
Introduction
The conjugation of fluorescent dyes to proteins is a fundamental technique in biological research, enabling the visualization and quantification of proteins in a wide array of applications, including immunofluorescence, flow cytometry, and FRET-based assays. Cyanine3 (Cy3) is a bright and photostable orange-fluorescent dye commonly used for this purpose. The amine-reactive succinimidyl ester (SE) or N-hydroxysuccinimide (NHS) ester form of Cyanine3 is widely used to label primary amines, such as the ε-amino groups of lysine residues and the N-terminal α-amino group of proteins.
A critical parameter for ensuring the quality and reproducibility of labeled protein conjugates is the dye-to-protein ratio, also known as the Degree of Labeling (DOL). The DOL represents the average number of dye molecules conjugated to each protein molecule. An optimal DOL is crucial: under-labeling can result in a weak signal, while over-labeling can lead to fluorescence quenching and potentially compromise the protein's biological activity.[1] This document provides a detailed protocol for labeling proteins with Cyanine3 NHS ester and a comprehensive guide to calculating the DOL.
Quantitative Data Summary
For accurate calculation of the dye-to-protein ratio, specific spectroscopic values are required. The table below summarizes the necessary quantitative data for Cyanine3 and protein concentration determination.
| Parameter | Value | Units | Description |
| Molar Extinction Coefficient of Cyanine3 (ε_dye) | 150,000 | M⁻¹cm⁻¹ | The absorbance of a 1 M solution of Cyanine3 at its maximum absorbance wavelength (λ_max).[2] |
| Maximum Absorbance of Cyanine3 (λ_max) | ~550-555 | nm | The wavelength at which Cyanine3 exhibits maximum absorbance.[2][] |
| Correction Factor of Cyanine3 at 280 nm (CF₂₈₀) | 0.073 - 0.09 | Dimensionless | A factor to correct for the dye's absorbance at 280 nm when measuring protein concentration.[2][4][5] |
| Protein Absorbance Wavelength | 280 | nm | The standard wavelength for measuring the concentration of proteins containing aromatic amino acids.[6][7][8] |
Experimental Protocols
Part 1: Protein Labeling with Cyanine3 NHS Ester
This protocol describes the covalent labeling of a protein with an amine-reactive Cyanine3 NHS ester.
Materials and Reagents:
-
Protein of interest (2-10 mg/mL in an amine-free buffer, e.g., PBS)
-
Cyanine3 NHS Ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium bicarbonate or 50 mM sodium borate, pH 8.3-8.5[9][10][11]
-
Quenching Buffer: 1.5 M hydroxylamine, pH 8.5, or 1 M Tris-HCl, pH 8.0
-
Purification Column: Size-exclusion chromatography column (e.g., Sephadex G-25) suitable for the protein size[12][13]
-
Spectrophotometer
Methodology:
-
Protein Preparation:
-
Dissolve the protein in the amine-free buffer. If the protein is in a buffer containing primary amines (like Tris or glycine), it must be dialyzed against an amine-free buffer such as PBS.[14][15]
-
Adjust the pH of the protein solution to 8.3-8.5 by adding the Reaction Buffer.[11][16] The optimal concentration of the protein for labeling is typically between 2-10 mg/mL.[10][17]
-
-
Dye Preparation:
-
Immediately before use, dissolve the Cyanine3 NHS ester in a small volume of anhydrous DMF or DMSO to create a 10 mM stock solution.[9]
-
-
Conjugation Reaction:
-
Quenching the Reaction (Optional):
-
To stop the labeling reaction, add the Quenching Buffer to a final concentration of 50-100 mM.
-
Incubate for an additional 15-30 minutes at room temperature.[9]
-
-
Purification of the Labeled Protein:
-
Separate the labeled protein from the unreacted free dye using a size-exclusion chromatography column.[12][13]
-
Equilibrate the column with a suitable buffer (e.g., PBS).
-
Apply the reaction mixture to the column and collect the fractions. The first colored fractions will contain the labeled protein, while the later colored fractions will contain the free dye.
-
Combine the fractions containing the purified labeled protein.
-
Part 2: Calculating the Dye-to-Protein Ratio (DOL)
The DOL is determined by measuring the absorbance of the purified protein-dye conjugate at two wavelengths: 280 nm (for the protein) and the λ_max of the dye (~555 nm for Cyanine3).
Methodology:
-
Spectroscopic Measurement:
-
Measure the absorbance of the purified and diluted protein-dye conjugate solution at 280 nm (A₂₈₀) and at the λ_max of Cyanine3 (~555 nm, A_dye).
-
Ensure the absorbance readings are within the linear range of the spectrophotometer (typically below 2.0). Dilute the sample if necessary and record the dilution factor.[1]
-
-
Calculation Steps:
-
Step 1: Calculate the Molar Concentration of the Dye.
-
A_dye: Absorbance of the conjugate at the λ_max of Cyanine3.
-
ε_dye: Molar extinction coefficient of Cyanine3 (150,000 M⁻¹cm⁻¹).[2]
-
path length: The path length of the cuvette in cm (typically 1 cm).
-
-
Step 2: Calculate the Corrected Absorbance of the Protein at 280 nm. Since the dye also absorbs light at 280 nm, its contribution must be subtracted from the total A₂₈₀ reading.[19]
-
A₂₈₀_measured: The measured absorbance of the conjugate at 280 nm.
-
A_dye: Absorbance of the conjugate at the λ_max of Cyanine3.
-
CF₂₈₀: The correction factor for Cyanine3 at 280 nm (e.g., 0.08).
-
-
Step 3: Calculate the Molar Concentration of the Protein.
-
Corrected A₂₈₀: The corrected absorbance from Step 2.
-
ε_protein: The molar extinction coefficient of your specific protein at 280 nm. This can be calculated from the protein's amino acid sequence.[20]
-
path length: The path length of the cuvette in cm (typically 1 cm).
-
-
Step 4: Calculate the Dye-to-Protein Ratio (DOL).
-
Visualizations
Workflow for Protein Labeling and DOL Calculation
The following diagram illustrates the complete workflow from protein preparation to the final calculation of the dye-to-protein ratio.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Cyanine3 NHS Ester | AAT Bioquest [aatbio.com]
- 4. Correction Factor [Cy3 (Cyanine-3)] | AAT Bioquest [aatbio.com]
- 5. Cyanine 3 monoacid [equivalent to Cy3® acid] | AAT Bioquest [aatbio.com]
- 6. repligen.com [repligen.com]
- 7. mt.com [mt.com]
- 8. Understanding A280: When to Use UV Absorbance for Protein Measurement [synapse.patsnap.com]
- 9. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. interchim.fr [interchim.fr]
- 12. Fluorescent labeling and modification of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protein purification and fluorescent labeling [bio-protocol.org]
- 14. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 15. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 16. NHS ester protocol for labeling proteins [abberior.rocks]
- 17. glenresearch.com [glenresearch.com]
- 18. Protocol: Succinimidyl Ester Labeling of Protein Amines - Biotium [biotium.com]
- 19. spectra.arizona.edu [spectra.arizona.edu]
- 20. peakproteins.com [peakproteins.com]
Application Notes and Protocols: Cyanine3 Amine (TFA) for Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Cyanine3 (Cy3) amine (TFA salt) in fluorescence microscopy. This document includes the physicochemical properties of the dye, detailed protocols for labeling biomolecules, and specific applications in cellular imaging.
Introduction to Cyanine3 Amine (TFA)
Cyanine3 (Cy3) amine is a bright, orange-red fluorescent dye belonging to the cyanine family of dyes.[1][2] It is supplied as a trifluoroacetate (TFA) salt and possesses a primary amine group, making it a versatile tool for covalently labeling various biomolecules.[3][4][5][6][7][8] The primary amine allows for conjugation to molecules containing reactive groups such as N-hydroxysuccinimide (NHS) esters (after activation of a carboxyl group), isothiocyanates, and aldehydes.[3][4][5][6][7][8][9] Its high molar extinction coefficient and good quantum yield result in bright fluorescent signals, making it an ideal choice for a wide range of fluorescence-based applications.[1][2][10]
Key Features:
-
Bright Orange-Red Fluorescence: High visibility and contrast in imaging.[2]
-
Excellent Photostability: Resistant to photobleaching, allowing for longer exposure times.[2]
-
High Quantum Yield: Efficient fluorescence emission for sensitive detection.[2][10]
-
Versatile Labeling Chemistry: The primary amine group enables straightforward conjugation to a variety of biomolecules.[3][4][5][6][7][8]
-
pH Insensitive: Maintains fluorescent properties over a broad pH range (pH 4-10).[9][11]
Physicochemical and Spectroscopic Properties
The quantitative data for Cyanine3 amine (TFA) are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | ~555 nm | [3][6][8] |
| Emission Maximum (λem) | ~570 nm | [3][6][8] |
| Molar Absorptivity | ~150,000 cm⁻¹M⁻¹ | [6] |
| Quantum Yield (Φ) | ~0.31 | [6] |
| Molecular Weight | Varies by salt form (refer to vendor) | |
| Solubility | Good in polar organic solvents (DMSO, DMF) | [6] |
| Reactive Group | Primary Amine | [3][4][5][6][7][8] |
Key Applications in Fluorescence Microscopy
Cyanine3 is a workhorse fluorophore in many fluorescence microscopy applications due to its brightness and compatibility with common filter sets (e.g., TRITC).[1][9]
-
Immunofluorescence (IF): Cy3-labeled antibodies are widely used to detect and localize specific proteins within cells and tissues.[1][2][5][12]
-
Fluorescence In Situ Hybridization (FISH): Cy3-labeled oligonucleotide probes are employed to visualize specific DNA or RNA sequences within their cellular context.[1][2][5]
-
Fluorescence Resonance Energy Transfer (FRET): Cy3 can serve as a donor or acceptor in FRET-based assays to study molecular interactions and conformational changes.[4][13][14][15]
-
Cellular Imaging: Used for tracking labeled molecules, such as proteins, peptides, and oligonucleotides, in living and fixed cells.[2][5]
-
Neuroscience Research: Its ability to be conjugated to various biomolecules makes it valuable for neuronal tracing and imaging of neural structures.[11][16][17][18][19]
-
Cancer Research: Cy3-labeled probes are utilized for imaging cancer cells and tissues, and for tracking drug delivery vehicles.[20][21]
Experimental Protocols
Antibody Labeling with Cyanine3 Amine via Carboxyl Group Activation
This protocol describes the labeling of an antibody through the activation of its carboxyl groups using a carbodiimide (e.g., EDC), followed by reaction with Cyanine3 amine.
Materials:
-
Antibody (or other protein) to be labeled in a suitable buffer (e.g., MES, pH 6.0)
-
Cyanine3 amine (TFA salt)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Reaction Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5
-
Purification column (e.g., Sephadex G-25)
Protocol:
-
Prepare Antibody Solution: Dissolve the antibody in the Reaction Buffer at a concentration of 2-10 mg/mL.
-
Prepare Dye Stock Solution: Dissolve Cyanine3 amine in DMSO to a concentration of 10 mg/mL.
-
Activate Antibody Carboxyl Groups:
-
Add a 50-fold molar excess of EDC to the antibody solution.
-
Add a 100-fold molar excess of NHS to the antibody solution.
-
Incubate for 15 minutes at room temperature.
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the Cyanine3 amine stock solution to the activated antibody solution.
-
Incubate for 2 hours at room temperature, protected from light.
-
-
Quench Reaction: Add the Quenching Buffer to a final concentration of 50-100 mM and incubate for 1 hour at room temperature.
-
Purify Conjugate: Separate the labeled antibody from unreacted dye and other small molecules using a gel filtration column equilibrated with a suitable storage buffer (e.g., PBS).
-
Determine Degree of Labeling (DOL):
-
Measure the absorbance of the purified conjugate at 280 nm (for protein) and 555 nm (for Cy3).
-
Calculate the protein concentration and the dye concentration using the molar extinction coefficients.
-
DOL = (moles of dye) / (moles of protein). An optimal DOL for antibodies is typically between 2 and 10.[22]
-
Immunofluorescence Staining of Cultured Cells
This protocol outlines the steps for using a Cy3-labeled secondary antibody for indirect immunofluorescence.
Materials:
-
Cultured cells on coverslips
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS
-
Primary Antibody (specific to the target antigen)
-
Cy3-labeled Secondary Antibody (specific to the host species of the primary antibody)
-
Nuclear Counterstain (e.g., DAPI)
-
Mounting Medium
Protocol:
-
Cell Fixation:
-
Wash cells three times with PBS.
-
Fix with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
-
Permeabilization:
-
Incubate cells with Permeabilization Buffer for 10 minutes at room temperature.
-
Wash three times with PBS.
-
-
Blocking:
-
Incubate with Blocking Buffer for 30-60 minutes at room temperature to reduce non-specific binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in Blocking Buffer to the recommended concentration.
-
Incubate coverslips with the primary antibody solution for 1 hour at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
-
Secondary Antibody Incubation:
-
Dilute the Cy3-labeled secondary antibody in Blocking Buffer.
-
Incubate for 1 hour at room temperature, protected from light.
-
Wash three times with PBS, protected from light.
-
-
Counterstaining (Optional):
-
Incubate with DAPI solution for 5 minutes.
-
Wash three times with PBS.
-
-
Mounting:
-
Mount the coverslips onto microscope slides using mounting medium.
-
Seal the edges with nail polish.
-
-
Imaging:
-
Visualize using a fluorescence microscope with appropriate filter sets for Cy3 (and DAPI if used).
-
Labeling of Amine-Modified Oligonucleotides for FISH
This protocol describes the labeling of an amine-modified oligonucleotide with a Cy3-NHS ester. The amine on the oligo reacts with the NHS ester of the dye.
Materials:
-
5'- or 3'-Amine-Modified Oligonucleotide
-
Cyanine3 NHS Ester
-
Anhydrous DMSO
-
Labeling Buffer: 0.1 M Sodium Bicarbonate, pH 8.5
-
Ethanol
-
Nuclease-free water
-
Purification supplies (e.g., HPLC or gel electrophoresis)
Protocol:
-
Prepare Oligonucleotide Solution: Dissolve the amine-modified oligonucleotide in the Labeling Buffer to a concentration of 1-5 mM.
-
Prepare Dye Stock Solution: Dissolve the Cy3 NHS ester in anhydrous DMSO to a concentration of 10-20 mM immediately before use.
-
Conjugation Reaction:
-
Add a 5- to 10-fold molar excess of the dye stock solution to the oligonucleotide solution.
-
Vortex briefly and incubate for 2-4 hours at room temperature in the dark.
-
-
Purify Labeled Oligonucleotide:
-
Purify the labeled oligonucleotide from the unreacted dye using ethanol precipitation, followed by reverse-phase HPLC or polyacrylamide gel electrophoresis (PAGE).
-
-
Quantify Labeled Oligonucleotide:
-
Measure the absorbance at 260 nm (for the oligonucleotide) and 555 nm (for Cy3).
-
Calculate the concentration and labeling efficiency.
-
Visualizations
Experimental Workflows
Caption: Workflow for labeling antibodies with Cyanine3 amine.
Caption: Standard immunofluorescence staining workflow.
Signaling Pathway Example: PI3K/Akt Signaling in Cancer
Cyanine3-labeled antibodies can be used to visualize key proteins in signaling pathways, such as the PI3K/Akt pathway, which is often dysregulated in cancer. For instance, an antibody against phosphorylated Akt (p-Akt) labeled with Cy3 could be used to visualize the activation of this pathway in cancer cells.
Caption: Visualization of p-Akt in the PI3K/Akt pathway using a Cy3-labeled antibody.
References
- 1. assaygenie.com [assaygenie.com]
- 2. Cyanine 3 Dye | AxisPharm [axispharm.com]
- 3. luminwaves.com [luminwaves.com]
- 4. Cyanine3-NHS on FRET (fluorescence resonance energy transfer) CY3-active ester Molecular localization - Technical Information - Chongqing Yusi Medicine Technology Co., Ltd. [en.yusiyy.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Cyanine 3 amine (A270139) | Antibodies.com [antibodies.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. Cyanine Dye Oligo Labeling - Bio-Synthesis, Inc. [biosyn.com]
- 11. biorxiv.org [biorxiv.org]
- 12. CY3-NHS on immunofluorescence techniques Cyanine3-active ester Immunohistochemical staining - Technical Information - Chongqing Yusi Medicine Technology Co., Ltd. [en.yusiyy.com]
- 13. agilent.com [agilent.com]
- 14. A Practical Guide to Single Molecule FRET - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Förster resonance energy transfer (FRET)-based small-molecule sensors and imaging agents - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C9CS00318E [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Innovative Cyanine-Based Fluorescent Dye for Targeted Mitochondrial Imaging and Its Utility in Whole-Brain Visualization - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biorxiv.org [biorxiv.org]
- 19. Cyanine Nanocages Activated by Near-Infrared Light for the Targeted Treatment of Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Beyond the margins: real-time detection of cancer using targeted fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Synthesis, Purification, Characterization, and Imaging of Cy3-Functionalized Fluorescent Silver Nanoparticles in 2D and 3D Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. docs.aatbio.com [docs.aatbio.com]
Application Notes and Protocols for Cyanine3 Amine (TFA) Labeling of Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanine3 (Cy3) is a bright, orange-fluorescent dye widely used for labeling peptides, proteins, and nucleic acids.[1][2] Its chemical stability and high quantum yield make it an excellent choice for various applications, including fluorescence microscopy, flow cytometry, and in vivo imaging.[1][2][3] This document provides a detailed protocol for the covalent labeling of peptides with amine-reactive Cyanine3, specifically focusing on the use of Cy3 N-hydroxysuccinimidyl (NHS) ester. The NHS ester reacts with primary amines, such as the N-terminal amine and the ε-amino group of lysine residues, to form a stable amide bond.[1][2][4]
Key Properties of Cyanine3:
| Property | Value |
| Excitation Maximum (λex) | ~550 nm[1] |
| Emission Maximum (λem) | ~570 nm[1] |
| Molecular Weight (Cy3 NHS ester) | Varies by manufacturer, typically ~600-750 g/mol |
| Reactive Group | N-hydroxysuccinimidyl (NHS) ester |
| Target Functional Group | Primary amines (-NH2) |
Experimental Protocols
This section details the materials and step-by-step procedures for labeling peptides with Cyanine3 NHS ester.
Materials Required
-
Peptide with at least one primary amine
-
Cyanine3 NHS ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)[4][5]
-
Amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-9.0; 0.1 M phosphate buffer, pH 8.3-8.5)[5][6]
-
Quenching solution (e.g., 1.5 M hydroxylamine, pH 8.5, or 1 M Tris-HCl, pH 8.0) (optional)[5]
-
Purification system (e.g., HPLC, gel filtration column)[7][8][9]
-
Spectrophotometer or fluorometer for quantification
Experimental Workflow Diagram
The overall workflow for Cyanine3 labeling of peptides is depicted below.
Caption: Workflow for Cyanine3 Amine Labeling of Peptides.
Step-by-Step Protocol
1. Preparation of Reagents
-
Peptide Solution: Dissolve the peptide in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) at a concentration of 1-10 mg/mL.[9] It is crucial to ensure the peptide is soluble and the buffer does not contain primary amines (e.g., Tris or glycine) as they will compete with the peptide for reaction with the dye.[9]
-
Dye Stock Solution: Immediately before use, dissolve the Cyanine3 NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[5][9] Vortex briefly to ensure complete dissolution.[5]
2. Labeling Reaction
-
Slowly add the calculated amount of the Cy3 NHS ester stock solution to the peptide solution while gently vortexing or stirring.[5] A typical starting molar ratio of dye to peptide is 10:1, but this may require optimization.[6][9]
-
Incubate the reaction mixture for 1-4 hours at room temperature, protected from light.[5][7] Alternatively, the reaction can be carried out overnight at 4°C.[4]
3. (Optional) Quenching the Reaction
-
To terminate the labeling reaction, a quenching reagent can be added. For example, add freshly prepared 1.5 M hydroxylamine (pH 8.5) and incubate for an additional hour at room temperature.[5] This step is optional but can help to remove weakly bound dye.[5]
4. Purification of the Labeled Peptide
-
It is essential to remove unreacted dye and any reaction byproducts from the labeled peptide.
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is a highly effective method for purifying labeled peptides, providing excellent separation of the labeled product from the unlabeled peptide and free dye.[8]
-
Gel Filtration Chromatography: For larger peptides, a gel filtration column (e.g., Sephadex G-25) can be used to separate the labeled peptide from the smaller, unreacted dye molecules.[9][10]
5. Characterization of the Labeled Peptide
-
Spectrophotometry: The degree of labeling (DOL), which is the average number of dye molecules per peptide, can be determined by measuring the absorbance of the purified conjugate at 280 nm (for the peptide) and ~550 nm (for Cy3).
-
Mass Spectrometry: To confirm the successful conjugation and determine the exact mass of the labeled peptide, mass spectrometry analysis (e.g., LC/MS-ESI) can be performed.[11]
Optimization of Labeling Conditions
Achieving optimal labeling efficiency while maintaining the biological activity of the peptide is crucial.[1] The following table summarizes key parameters that can be adjusted for optimization.
| Parameter | Recommended Range | Notes |
| pH | 8.3 - 9.0 | The reaction is most efficient at a slightly basic pH where the primary amines are deprotonated.[5][12] Higher pH increases the rate of NHS ester hydrolysis.[6] |
| Dye:Peptide Molar Ratio | 5:1 to 20:1 | A molar excess of the dye is typically used to drive the reaction. The optimal ratio depends on the number of available amines on the peptide and should be determined empirically.[6][9] |
| Reaction Time | 1 - 4 hours at RT; Overnight at 4°C | Longer incubation times can increase the labeling efficiency, but may also lead to increased hydrolysis of the dye.[4][7] |
| Peptide Concentration | 1 - 10 mg/mL | Higher peptide concentrations can improve labeling efficiency.[9] |
| Solvent | DMSO or DMF | The dye should be dissolved in an anhydrous organic solvent. For peptides with poor aqueous solubility, the reaction can be performed in a mixture of organic solvent and aqueous buffer.[7][13] |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | - pH of the reaction buffer is too low.- Presence of amine-containing buffers (e.g., Tris, glycine).- Hydrolysis of the Cy3 NHS ester.- Low peptide concentration. | - Ensure the pH is between 8.3 and 9.0.[12]- Use an amine-free buffer like sodium bicarbonate or phosphate buffer.[9]- Prepare the dye solution immediately before use.[5]- Increase the peptide concentration.[9] |
| Precipitation of Peptide | - Peptide is not soluble in the reaction buffer. | - Test the solubility of the peptide in the chosen buffer before starting the labeling reaction.[7]- Consider adding a small amount of an organic co-solvent like DMSO or DMF.[7] |
| Difficulty in Purification | - Inefficient separation of free dye from the labeled peptide. | - Optimize the HPLC gradient or choose a gel filtration resin with an appropriate molecular weight cutoff. |
Signaling Pathway and Application Example
Cyanine3-labeled peptides are frequently used as probes to visualize and track their interactions with cellular targets. For instance, a Cy3-labeled peptide that binds to a specific cell surface receptor can be used to study receptor trafficking and signaling.
Caption: Visualization of a Cy3-labeled peptide interacting with a cell surface receptor.
References
- 1. lifetein.com [lifetein.com]
- 2. Peptide fluorescent labeling - SB-PEPTIDE - Peptide engineering [sb-peptide.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. glpbio.com [glpbio.com]
- 5. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. interchim.fr [interchim.fr]
- 7. Labeling Small Peptides with Amine-Reactive Dyes in Organic Solvents—Note 9.2 | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. lifetein.com [lifetein.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. docs.aatbio.com [docs.aatbio.com]
- 11. Rational Approach to Select Small Peptide Molecular Probes Labeled with Fluorescent Cyanine Dyes for in vivo Optical Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jenabioscience.com [jenabioscience.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Cyanine3 Amine (TFA) in Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanine3 (Cy3) is a bright, orange-fluorescent dye commonly utilized in various biological applications, including flow cytometry.[1][2][3] Its spectral properties make it well-suited for excitation by the widely available 532 nm laser line on many flow cytometers.[1] This document provides detailed application notes and protocols for the use of Cyanine3 amine (TFA) in flow cytometry experiments, covering antibody conjugation, cell staining, data analysis, and troubleshooting. Cyanine3 amine is a versatile tool for identifying and quantifying cell populations based on specific protein expression.[2]
Properties of Cyanine3
Cyanine3 is a member of the cyanine dye family and is known for its high molar extinction coefficient and good fluorescence quantum yield.[2] It is relatively photostable and its fluorescence is pH-insensitive between pH 4 and 10. The amine-reactive form of Cyanine3 allows for its covalent conjugation to primary amines on proteins, such as the lysine residues of antibodies.[3]
Spectral Properties
The key spectral properties of Cyanine3 are summarized in the table below.
| Property | Value |
| Excitation Maximum (λex) | ~555 nm |
| Emission Maximum (λem) | ~570 nm |
| Molar Extinction Coefficient (ε) | ~150,000 cm⁻¹M⁻¹ |
| Fluorescence Quantum Yield (Φ) | ~0.31 |
Note: Spectral properties can vary slightly depending on the solvent and conjugation state.
Quantitative Data Summary
For effective experimental design, it is crucial to understand the performance of Cyanine3 in comparison to other commonly used fluorophores in a similar spectral range.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield | Relative Brightness |
| Cyanine3 | ~555 | ~570 | ~150,000 | ~0.31 | Bright |
| Alexa Fluor 555 | ~555 | ~565 | ~150,000 | ~0.10 | Very Bright |
| PE (Phycoerythrin) | ~496, 565 | ~578 | ~1,960,000 | ~0.84 | Exceptionally Bright |
| FITC (Fluorescein) | ~494 | ~518 | ~75,000 | ~0.92 | Moderate |
Note: Relative brightness is a practical measure that depends on the specific flow cytometer's laser and filter configuration. Alexa Fluor 555 is often reported to be more photostable and produce brighter conjugates than Cyanine3.[4]
Experimental Protocols
Protocol 1: Conjugation of Cyanine3 Amine (TFA) to an Antibody
This protocol describes the conjugation of an amine-reactive Cyanine3 derivative (such as Cy3-NHS ester) to a primary antibody for use in flow cytometry.
Materials:
-
Purified antibody (at a concentration of 2-10 mg/mL in an amine-free buffer like PBS)
-
Cyanine3 amine-reactive dye (e.g., NHS ester)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)
-
Purification column (e.g., Sephadex G-25)
-
Phosphate-buffered saline (PBS), pH 7.2-7.4
Procedure:
-
Antibody Preparation: Dialyze the antibody against PBS to remove any amine-containing substances (e.g., Tris, glycine) or stabilizers (e.g., BSA). Adjust the antibody concentration to 2-10 mg/mL in the reaction buffer.
-
Dye Preparation: Immediately before use, dissolve the amine-reactive Cyanine3 dye in DMSO to a concentration of 10 mg/mL.
-
Conjugation Reaction:
-
While gently vortexing the antibody solution, add a calculated amount of the dissolved Cyanine3 dye. A common starting point is a 10:1 molar ratio of dye to antibody.
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
-
Purification:
-
Separate the labeled antibody from the unconjugated dye using a desalting column (e.g., Sephadex G-25) equilibrated with PBS.
-
Collect the fractions containing the colored, labeled antibody.
-
-
Determination of Degree of Labeling (DOL):
-
Measure the absorbance of the purified conjugate at 280 nm and ~555 nm.
-
Calculate the DOL using the following formulas:
-
Protein Concentration (M) = [A₂₈₀ - (A₅₅₅ x CF₂₈₀)] / ε_protein
-
Dye Concentration (M) = A₅₅₅ / ε_dye
-
DOL = Dye Concentration / Protein Concentration
-
-
CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm. The optimal DOL for most antibodies is between 2 and 10.
-
-
Storage: Store the conjugated antibody at 4°C, protected from light. For long-term storage, consider adding a cryoprotectant and storing at -20°C.
Protocol 2: Cell Surface Staining with a Cyanine3-Conjugated Antibody
Materials:
-
Single-cell suspension (e.g., peripheral blood mononuclear cells, cultured cells)
-
Cyanine3-conjugated primary antibody
-
Flow Cytometry Staining Buffer (e.g., PBS with 1-2% BSA or FBS and 0.05% sodium azide)
-
Fc receptor blocking solution (optional, but recommended for immune cells)
-
Viability dye (optional)
-
Flow cytometry tubes
Procedure:
-
Cell Preparation: Prepare a single-cell suspension with high viability (>90%).
-
Cell Count and Aliquoting: Count the cells and adjust the concentration to 1 x 10⁷ cells/mL in cold Flow Cytometry Staining Buffer. Aliquot 100 µL of the cell suspension (1 x 10⁶ cells) into each flow cytometry tube.
-
Fc Receptor Blocking (Optional): If staining immune cells, add an Fc blocking reagent and incubate for 10-15 minutes at 4°C to reduce non-specific binding.
-
Antibody Staining:
-
Add the predetermined optimal concentration of the Cyanine3-conjugated antibody to the cells.
-
Vortex gently and incubate for 20-30 minutes at 4°C, protected from light.
-
-
Washing:
-
Add 2-3 mL of cold Flow Cytometry Staining Buffer to each tube.
-
Centrifuge at 300-400 x g for 5 minutes at 4°C.
-
Decant the supernatant.
-
Repeat the wash step one or two more times.
-
-
Resuspension: Resuspend the cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.
-
Data Acquisition: Analyze the samples on a flow cytometer equipped with a 532 nm or similar laser, collecting the Cy3 signal in the appropriate detector (typically around 570/30 nm).
Protocol 3: Intracellular Staining for a Phosphorylated Signaling Protein
Materials:
-
In addition to the materials for cell surface staining:
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 or saponin in PBS)
-
Unconjugated primary antibody specific for the phosphorylated protein
-
Cyanine3-conjugated secondary antibody
Procedure:
-
Cell Stimulation (if necessary): Treat cells with the appropriate stimulus to induce the signaling pathway of interest. Include an unstimulated control.
-
Surface Staining: Perform cell surface staining as described in Protocol 2 to identify the cell population of interest.
-
Fixation:
-
After surface staining and washing, resuspend the cells in 100 µL of Fixation Buffer.
-
Incubate for 15-20 minutes at room temperature.
-
Wash the cells twice with Flow Cytometry Staining Buffer.
-
-
Permeabilization and Intracellular Staining:
-
Resuspend the fixed cells in 100 µL of Permeabilization Buffer.
-
Add the primary antibody against the phosphorylated protein and incubate for 30-60 minutes at room temperature, protected from light.
-
Wash the cells twice with Permeabilization Buffer.
-
Resuspend the cells in 100 µL of Permeabilization Buffer and add the Cyanine3-conjugated secondary antibody.
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Final Washes and Resuspension:
-
Wash the cells twice with Permeabilization Buffer.
-
Resuspend the final cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.
-
-
Data Acquisition: Acquire data on the flow cytometer as soon as possible.
Data Analysis and Troubleshooting
Compensation: When using Cyanine3 in multicolor flow cytometry panels, it is essential to perform compensation to correct for spectral overlap into other channels (e.g., PE-Texas Red or PE-Cy5).[5] Use single-stained compensation controls (cells or beads) for each fluorophore in your panel to set up the compensation matrix correctly.[6][7]
Controls:
-
Unstained Control: To determine the level of autofluorescence.
-
Isotype Control: A non-specific antibody of the same isotype and with the same fluorophore conjugate to assess non-specific binding.
-
Fluorescence Minus One (FMO) Control: Important for setting gates in multicolor experiments.
Common Issues and Troubleshooting:
| Issue | Possible Cause | Solution |
| Weak or No Signal | Low antigen expression | Use a brighter fluorophore or an indirect staining method to amplify the signal. |
| Suboptimal antibody concentration | Titrate the antibody to determine the optimal staining concentration. | |
| Photobleaching | Protect the antibody and stained cells from light. | |
| High Background | Non-specific antibody binding | Use an Fc block, increase the number of wash steps, and/or add a small amount of detergent to the wash buffer. |
| Antibody concentration too high | Titrate the antibody to a lower concentration. | |
| Dead cells | Use a viability dye to exclude dead cells from the analysis, as they can bind antibodies non-specifically. | |
| Compensation Issues | Incorrectly prepared compensation controls | Ensure single-stain controls are bright and have clear positive and negative populations. |
Visualizations
Caption: Workflow for intracellular phospho-protein analysis.
Caption: MAPK/ERK signaling pathway analysis via flow cytometry.
References
- 1. flowcytometry.bmc.med.uni-muenchen.de [flowcytometry.bmc.med.uni-muenchen.de]
- 2. Flow Cytometry Protocol for Cell Surface Markers (FACS Protocol): R&D Systems [rndsystems.com]
- 3. Flow cytometric analysis of cell signaling proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. miltenyibiotec.com [miltenyibiotec.com]
- 5. bdbiosciences.com [bdbiosciences.com]
- 6. miltenyibiotec.com [miltenyibiotec.com]
- 7. Compensation Controls | McGovern Medical School [med.uth.edu]
Application Notes and Protocols for Cyanine3 Amine (TFA) Labeling in In Situ Hybridization (ISH)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescence in situ hybridization (FISH) is a powerful molecular cytogenetic technique that allows for the visualization of specific nucleic acid sequences within the cellular context. The choice of fluorophore is critical for the sensitivity and specificity of ISH assays. Cyanine3 (Cy3), a bright and photostable fluorescent dye, is a popular choice for labeling oligonucleotide probes. This document provides detailed application notes and protocols for the use of Cyanine3 amine (TFA) in in situ hybridization, offering guidance on probe labeling, experimental procedures, and data interpretation.
Cyanine3 amine is a reactive dye that can be covalently coupled to amino-modified oligonucleotides via its N-hydroxysuccinimide (NHS) ester. The resulting Cy3-labeled probes exhibit several advantages for ISH applications, including a high fluorescence quantum yield, excellent photostability, and a narrow emission spectrum, which minimizes spectral overlap in multicolor experiments.[1][2]
Quantitative Data
The selection of a fluorophore is often guided by its photophysical properties. The following tables summarize key quantitative data for Cyanine3, providing a comparison with other commonly used fluorophores.
Table 1: Spectroscopic Properties of Cyanine3
| Property | Value | Reference |
| Excitation Maximum (λex) | 555 nm | [3] |
| Emission Maximum (λem) | 570 nm | [3] |
| Extinction Coefficient | ~150,000 cm⁻¹M⁻¹ | [4] |
| Quantum Yield | High | [4] |
Table 2: Performance Characteristics of Cy3-Labeled Probes in ISH
| Feature | Description | Reference |
| Fluorescence Intensity | 5-10 times higher than fluorescein-labeled probes.[1] | [1] |
| Photostability | High resistance to photobleaching during prolonged exposure to excitation light.[1][5] | [1][5] |
| Signal-to-Noise Ratio | Low level of fluorescence in solution, contributing to a high signal-to-noise ratio.[1] | [1] |
| Self-Quenching | Less prone to self-quenching at high degrees of labeling compared to some other cyanine dyes.[5] | [5] |
Experimental Protocols
Protocol 1: Labeling of Amino-Modified Oligonucleotides with Cyanine3 Amine (TFA)
This protocol describes the covalent attachment of Cyanine3 NHS ester to an oligonucleotide with a primary amine modification.
Materials:
-
Amino-modified oligonucleotide
-
Cyanine3 NHS ester
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
0.1 M Sodium Bicarbonate buffer (pH 8.3-8.5) or 0.091 M Sodium Borate buffer (pH 8.5)
-
Nuclease-free water
-
Purification supplies (e.g., ethanol, 3 M sodium acetate, size-exclusion chromatography columns, or HPLC system)
Procedure:
-
Oligonucleotide Preparation: Dissolve the amino-modified oligonucleotide in the labeling buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5) to a final concentration of 0.3 to 0.8 mM.[6] Ensure the buffer is free of any primary amines (e.g., Tris) that could compete with the labeling reaction.[7]
-
Dye Preparation: Immediately before use, dissolve the Cyanine3 NHS ester in anhydrous DMSO or DMF to a concentration of approximately 14 mM.[6]
-
Labeling Reaction: Add the dissolved Cyanine3 NHS ester to the oligonucleotide solution. A molar excess of the dye is typically used.[8] Gently vortex the mixture.
-
Incubation: Incubate the reaction for at least 4 hours at room temperature, or overnight on ice, protected from light.[8]
-
Purification of Labeled Probe: It is crucial to remove the unreacted dye to minimize background in the ISH experiment. Several methods can be used for purification:
-
Ethanol Precipitation: Add 3 M sodium acetate and cold 100% ethanol to precipitate the labeled oligonucleotide.[7] Centrifuge, wash the pellet with 70% ethanol, and resuspend in nuclease-free water. This method may not remove all of the free dye.[6]
-
Size-Exclusion Chromatography: Use a desalting column (e.g., Glen Gel-Pak™) to separate the labeled oligonucleotide from the smaller, unreacted dye molecules.[9]
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a highly effective method for purifying labeled oligonucleotides and is recommended for achieving high purity.[7][10]
-
Protocol 2: In Situ Hybridization (ISH) with a Cy3-Labeled Probe
This protocol provides a general workflow for performing FISH on adherent cells or tissue sections. Optimization of specific steps may be required depending on the sample type and target.
Materials:
-
Cy3-labeled oligonucleotide probe
-
Slides with fixed cells or tissue sections
-
20x SSC buffer (Saline-Sodium Citrate)
-
Formamide
-
Hybridization buffer (e.g., 50% formamide, 2x SSC, 10% dextran sulfate)
-
Wash buffers (e.g., 2x SSC, 0.1x SSC)
-
DAPI (4',6-diamidino-2-phenylindole) counterstain
-
Antifade mounting medium
-
Coverslips
-
Humidified chamber
Procedure:
-
Sample Preparation:
-
Cell Culture: Grow cells on sterile glass coverslips or chamber slides. Fix with 4% paraformaldehyde, followed by permeabilization with Triton X-100.
-
Tissue Sections: Deparaffinize and rehydrate formalin-fixed, paraffin-embedded (FFPE) tissue sections. Perform antigen retrieval if necessary.[11]
-
-
Pre-hybridization:
-
Wash the slides in 2x SSC.
-
Dehydrate the samples through an ethanol series (e.g., 70%, 85%, 100%) and air dry.[12]
-
-
Hybridization:
-
Prepare the hybridization solution containing the Cy3-labeled probe at the desired concentration (typically 1-10 ng/µL).
-
Denature the probe by heating at 70-75°C for 5-10 minutes, then immediately place on ice.[11][12]
-
Apply the denatured probe solution to the sample on the slide and cover with a coverslip, avoiding air bubbles.
-
Denature the sample and probe together on a heat block at 75°C for 5-10 minutes.[11]
-
Incubate the slides in a humidified chamber at 37°C overnight.[12]
-
-
Post-Hybridization Washes:
-
Counterstaining and Mounting:
-
Imaging:
-
Visualize the slides using a fluorescence microscope equipped with appropriate filter sets for Cy3 (Excitation: ~550 nm, Emission: ~570 nm) and DAPI (Excitation: ~360 nm, Emission: ~460 nm).
-
Mandatory Visualizations
Experimental Workflow for Cy3-Probe ISH
Caption: Workflow for Cy3-probe in situ hybridization.
Troubleshooting Common ISH Problems
Caption: Troubleshooting guide for common ISH issues.
References
- 1. High resolution multicolor fluorescence in situ hybridization using cyanine and fluorescein dyes: rapid chromosome identification by directly fluorescently labeled alphoid DNA probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. How to Choose the Best Fluorophore for Your Fluorescence Microscopy Experiments | KEYENCE America [keyence.com]
- 3. Cy3, Cyanine Fluorescent Dye Oligonucleotide Labeling [biosyn.com]
- 4. Cyanine Dye Oligo Labeling - Bio-Synthesis, Inc. [biosyn.com]
- 5. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides [sigmaaldrich.com]
- 7. Labeling of Amino-Modified Oligonucleotides with Dye NHS esters | AAT Bioquest [aatbio.com]
- 8. interchim.fr [interchim.fr]
- 9. glenresearch.com [glenresearch.com]
- 10. Purification of dye-labeled oligonucleotides by ion-pair reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. abyntek.com [abyntek.com]
- 12. Fluorescence In Situ Hybridization (FISH) Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Application Notes and Protocols: Purification of Cyanine3 Amine-Labeled Proteins (TFA Salt)
<_ _>
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanine3 (Cy3) is a bright and photostable fluorescent dye commonly used for labeling proteins and other biomolecules. Amine-reactive Cy3, often supplied as an N-hydroxysuccinimide (NHS) ester, readily couples to primary amines (e.g., lysine residues) on a protein's surface. A common counterion present in commercially available dyes and after purification by reverse-phase HPLC is trifluoroacetic acid (TFA). While essential for the synthesis and purification of the dye, residual TFA can be problematic for downstream applications.[1][2][3] TFA salts can alter the secondary structure of proteins, affect their solubility, and in some cases, inhibit cellular processes, making its removal a critical step for ensuring the biological integrity and functionality of the labeled protein.[1][4]
This document provides a detailed overview of the principles and methods for purifying Cy3 amine-labeled proteins, with a specific focus on the removal of unconjugated dye and TFA salts.
Core Principles of Purification
The purification of a Cy3-labeled protein aims to achieve two primary goals:
-
Removal of Unconjugated (Free) Dye: Excess, unreacted Cy3 dye must be removed as it can interfere with downstream quantification and assays, leading to inaccurate results.[5][6]
-
Removal of Trifluoroacetic Acid (TFA): TFA, a strong acid, can form salts with positively charged residues on the protein.[2] These salts can impact the protein's conformation and biological activity.[3][4] Therefore, exchanging TFA for a more biologically compatible counter-ion (like chloride or acetate) or removing it entirely is often necessary.[1][2][7]
Purification Methodologies
Several techniques can be employed to purify Cy3-labeled proteins. The choice of method depends on the protein's properties (size, stability), the required level of purity, and the available equipment.
Size-Exclusion Chromatography (Desalting Columns)
Size-exclusion chromatography (SEC), commonly performed using pre-packed desalting columns, is a rapid and efficient method for separating the labeled protein from smaller molecules like free dye and TFA salts.[8][9]
-
Principle: The column contains a porous resin. Larger molecules (the protein) are excluded from the pores and travel through the column quickly, eluting first. Smaller molecules (free dye, salts) enter the pores, extending their path through the column and eluting later.[8][9]
-
Advantages: Fast, simple, and effective for buffer exchange.
-
Disadvantages: Can result in some dilution of the protein sample.[10]
Dialysis/Diafiltration
Dialysis is a classical and gentle method for removing small, unwanted molecules from a protein solution.[11]
-
Principle: The protein solution is placed in a dialysis bag or cassette made of a semi-permeable membrane with a specific molecular weight cut-off (MWCO).[12] This is then placed in a large volume of a desired buffer (the dialysate). Small molecules like TFA and free Cy3 can pass through the membrane's pores into the dialysate, while the larger protein is retained.[11][12] Multiple changes of the dialysate are required for efficient removal.[11]
-
Advantages: Gentle on the protein, can handle large sample volumes.
-
Disadvantages: Time-consuming (can take overnight), may not completely remove all contaminants without multiple buffer changes.[13]
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is a high-resolution technique that can be used for both purification and analysis of the labeled protein.
-
Principle: The labeled protein is applied to a column with a hydrophobic stationary phase. Elution is achieved with a gradient of increasing organic solvent (e.g., acetonitrile) containing a different ion-pairing agent (e.g., formic acid or acetic acid) to displace the TFA.[14][15]
-
Advantages: High purity can be achieved, allows for analytical assessment of the degree of labeling.
-
Disadvantages: Can be denaturing for some proteins, requires specialized equipment. The use of organic solvents may not be suitable for all proteins.
Experimental Protocols
Protocol 1: Purification using a Desalting Spin Column
This protocol is suitable for small sample volumes (up to 130 µL) and provides rapid purification.[16]
Materials:
-
Cy3-labeled protein solution
-
Desalting spin column (e.g., Zeba™ Spin Desalting Columns)
-
Desired final buffer (e.g., Phosphate Buffered Saline - PBS, pH 7.4)
-
Microcentrifuge
-
Collection tubes
Procedure:
-
Column Preparation: a. Remove the bottom closure of the spin column and loosen the cap.[16] b. Place the column in a 1.5 mL collection tube. c. Centrifuge at 1,500 x g for 1 minute to remove the storage solution.[16] d. Discard the flow-through.
-
Column Equilibration: a. Add 300 µL of your desired final buffer to the top of the resin bed. b. Centrifuge at 1,500 x g for 1 minute. Discard the flow-through.[16] c. Repeat the equilibration step two more times for a total of three washes.[16]
-
Sample Loading and Elution: a. Place the equilibrated column into a new, clean 1.5 mL collection tube. b. Slowly apply your Cy3-labeled protein sample to the center of the resin bed. c. Centrifuge at 1,500 x g for 2 minutes to collect the purified, desalted protein sample.[16] d. The collected sample is now ready for downstream applications. Discard the used column.
Protocol 2: Purification by Dialysis
This protocol is ideal for larger sample volumes and for proteins that may be sensitive to the shear forces of centrifugation.
Materials:
-
Cy3-labeled protein solution
-
Dialysis tubing or cassette with an appropriate MWCO (typically 1/2 the molecular weight of the protein to be retained)[12]
-
Large beaker (for dialysate)
-
Stir plate and stir bar
-
Desired final buffer (at least 200 times the sample volume)[11]
Procedure:
-
Membrane Preparation: a. Prepare the dialysis membrane according to the manufacturer's instructions (this may involve pre-wetting).
-
Sample Loading: a. Load your Cy3-labeled protein sample into the dialysis tubing or cassette, ensuring no air bubbles are trapped. b. Securely close the tubing or cassette.
-
Dialysis: a. Place the loaded dialysis device into a beaker containing a large volume of the desired final buffer. b. Place the beaker on a stir plate and stir gently at 4°C. c. Dialyze for 2 hours.[11]
-
Buffer Exchange: a. Change the dialysis buffer.[11] b. Continue to dialyze for another 2 hours. c. Change the buffer a final time and allow the dialysis to proceed overnight at 4°C.[11]
-
Sample Recovery: a. Carefully remove the dialysis device from the buffer. b. Recover the purified protein solution from the tubing or cassette.
Data Presentation: Comparison of Purification Methods
| Parameter | Desalting Column | Dialysis | RP-HPLC |
| Principle | Size-Exclusion | Diffusion | Adsorption/Desorption |
| Speed | Fast (~10 minutes) | Slow (4 hours to overnight) | Moderate (30-60 minutes per sample) |
| Protein Recovery | High (typically >90%) | High (typically >90%) | Variable (can be lower due to adsorption)[17][18] |
| TFA Removal | High | High | Very High (with proper mobile phase) |
| Free Dye Removal | High | High | Very High |
| Sample Dilution | Moderate | Minimal | Can be significant |
| Required Equipment | Microcentrifuge | Stir plate, beakers | HPLC system |
| Suitability | Small to medium volumes, rapid buffer exchange | All volumes, gentle protein handling | High purity required, analytical needs |
Quantification of Labeling Efficiency
After purification, it is crucial to determine the degree of labeling (DOL), also known as the dye-to-protein ratio. This is typically done spectrophotometrically.[5]
-
Measure the absorbance of the purified protein solution at 280 nm (A280) and at the absorbance maximum for Cy3 (~550 nm, A550).[5]
-
Calculate the protein concentration using the Beer-Lambert law, correcting for the absorbance of Cy3 at 280 nm.[6]
-
Calculate the dye concentration.
-
The DOL is the molar ratio of the dye to the protein.[5]
Visualization of Experimental Workflow
Caption: Workflow for Cy3 labeling and purification.
Conclusion
The successful purification of Cy3 amine-labeled proteins is a critical step to ensure the reliability and reproducibility of experimental data. The removal of unconjugated dye and potentially interfering substances like TFA is paramount for maintaining the biological activity of the protein. The choice of purification method should be tailored to the specific protein and the requirements of the downstream application. By following the detailed protocols and understanding the principles outlined in these notes, researchers can achieve high-quality labeled proteins for their studies.
References
- 1. lifetein.com [lifetein.com]
- 2. lifetein.com [lifetein.com]
- 3. Trifluoroacetic Acid as a Molecular Probe for the Dense Phase in Liquid–Liquid Phase-Separating Peptide Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. peptide.com [peptide.com]
- 8. Desalting in Protein Purification - Creative Proteomics [creative-proteomics.com]
- 9. cytivalifesciences.com [cytivalifesciences.com]
- 10. Desalting and Buffer Exchange for Affinity Chromatography of Antibodies [sigmaaldrich.com]
- 11. タンパク質研究のための透析方法 | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. m.youtube.com [m.youtube.com]
- 13. quora.com [quora.com]
- 14. how to remove residual TFA from peptides after HPLC - Chromatography Forum [chromforum.org]
- 15. hplc.eu [hplc.eu]
- 16. prod-vector-labs-wordpress-media.s3.amazonaws.com:443 [prod-vector-labs-wordpress-media.s3.amazonaws.com:443]
- 17. academic.oup.com [academic.oup.com]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for Cyanine3 Amine (TFA) Conjugation via NHS Ester Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the conjugation of molecules containing primary amines, particularly those with trifluoroacetic acid (TFA) counter-ions, to Cyanine3 (Cy3) using N-hydroxysuccinimide (NHS) ester chemistry. Cy3 is a bright, orange-fluorescent dye widely used for labeling proteins, peptides, and nucleic acids for various applications in research and drug development, including immunofluorescence, flow cytometry, and FRET-based assays.[1][2][3] The presence of TFA salts, often remnants from synthetic peptide purification, can interfere with the labeling reaction by protonating the primary amines, rendering them unreactive towards NHS esters.[4][5] Therefore, proper handling and removal of TFA are critical for successful conjugation.
Core Principles of NHS Ester Chemistry
NHS ester chemistry is a widely used method for covalently attaching labels to proteins and other biomolecules.[6] The reaction involves the nucleophilic attack of a primary amine on the NHS ester, resulting in the formation of a stable amide bond and the release of N-hydroxysuccinimide.[6]
Key Reaction Parameters:
-
pH: The reaction is highly pH-dependent. The optimal pH range for the reaction of NHS esters with primary amines is typically 8.3-8.5.[6][7][8] Below this range, the amine group is likely to be protonated (-NH3+), making it a poor nucleophile. Above this range, the rate of hydrolysis of the NHS ester increases significantly, reducing the efficiency of the conjugation reaction.[7][8]
-
Buffers: Amine-free buffers are essential to prevent competition with the target molecule for reaction with the NHS ester. Recommended buffers include phosphate-buffered saline (PBS), sodium bicarbonate, and borate buffers.[2][9] Buffers containing primary amines, such as Tris or glycine, should be avoided.[2]
-
Temperature and Time: The reaction is typically carried out at room temperature for 1-4 hours or overnight at 4°C.[6][8]
-
Concentration: Higher concentrations of the protein or molecule to be labeled generally lead to higher labeling efficiency.[10]
Quantitative Data Summary
The degree of labeling (DOL), or the molar ratio of dye to protein, is a critical parameter that can affect the performance of the final conjugate. Over-labeling can lead to fluorescence quenching and precipitation of the conjugate, while under-labeling results in a weak signal.[11][12] The optimal DOL should be determined empirically for each specific application. The following table provides a general guideline on the effect of the initial molar ratio of Cy3-NHS ester to a model antibody (anti-GST polyclonal antibody) on the final DOL.
| Initial Molar Ratio (Cy3-NHS : Antibody) | Final Degree of Labeling (DOL) | Observations |
| 1:1 | 0.28:1 | Low labeling, suitable for applications where minimal modification is critical. |
| 5:1 | 1.16:1 | Moderate labeling, a good starting point for many applications. |
| 10:1 | 2.3:1 | Higher labeling, provides a strong fluorescent signal.[9][10][13] |
| 20:1 | 4.6:1 | High labeling, risk of fluorescence quenching and protein aggregation increases.[10][11] |
Note: This data is based on a specific antibody and should be used as a starting point. The optimal ratio will vary depending on the protein's size, number of available lysines, and the specific application.[10]
Experimental Protocols
Protocol 1: Removal of TFA from Amine-Containing Peptides
Synthetic peptides are often supplied as TFA salts, which can hinder the labeling reaction. This protocol describes the exchange of TFA for hydrochloride (HCl), which is more compatible with NHS ester chemistry.
Materials:
-
Peptide with TFA salt
-
Deionized water
-
100 mM Hydrochloric acid (HCl)
-
Lyophilizer
Procedure:
-
Dissolve the peptide in deionized water at a concentration of 1 mg/mL.
-
Add 100 mM HCl to the peptide solution to a final concentration of 10 mM.
-
Let the solution stand at room temperature for 1 minute.
-
Freeze the solution in liquid nitrogen or a dry ice/acetone bath.
-
Lyophilize the frozen solution until all the liquid has been removed.
-
Repeat steps 1-5 two more times to ensure complete removal of TFA.
-
After the final lyophilization, the peptide is ready for conjugation.
Protocol 2: Cyanine3-NHS Ester Conjugation to a Protein/Peptide
This protocol provides a general procedure for labeling a protein or a TFA-free peptide with a Cy3-NHS ester.
Materials:
-
TFA-free protein or peptide with primary amines
-
Cy3-NHS ester
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Conjugation Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., Sephadex G-25)
Procedure:
-
Prepare the Protein/Peptide Solution: Dissolve the TFA-free protein or peptide in the conjugation buffer to a final concentration of 2-10 mg/mL.[9]
-
Prepare the Cy3-NHS Ester Solution: Immediately before use, dissolve the Cy3-NHS ester in a small amount of anhydrous DMF or DMSO to a concentration of 10 mg/mL.[2]
-
Reaction: a. Add the desired molar excess of the Cy3-NHS ester solution to the protein/peptide solution while gently vortexing. A starting molar ratio of 10:1 (dye:protein) is recommended.[9][13] b. Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.
-
Purification: Separate the Cy3-labeled conjugate from the unreacted dye and byproducts using a gel filtration column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS). Collect the first colored fraction, which contains the labeled protein.
Protocol 3: Determination of Degree of Labeling (DOL)
The DOL can be determined spectrophotometrically by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the absorbance maximum of Cy3 (~550 nm).
Procedure:
-
Measure the absorbance of the purified conjugate solution at 280 nm (A280) and 550 nm (A550) using a spectrophotometer.
-
Calculate the concentration of the protein using the following formula: Protein Concentration (M) = [A280 - (A550 × CF)] / ε_protein
-
CF: Correction factor for the absorbance of the dye at 280 nm (for Cy3, this is typically around 0.08).
-
ε_protein: Molar extinction coefficient of the protein at 280 nm.
-
-
Calculate the concentration of the dye using the following formula: Dye Concentration (M) = A550 / ε_dye
-
ε_dye: Molar extinction coefficient of Cy3 at 550 nm (typically ~150,000 cm⁻¹M⁻¹).
-
-
Calculate the DOL: DOL = Dye Concentration / Protein Concentration
Mandatory Visualizations
Caption: Experimental workflow for Cy3 conjugation.
Caption: NHS ester reaction with a primary amine.
Caption: Immunofluorescence signaling pathway.
Troubleshooting
| Problem | Possible Cause | Recommendation |
| Low or no labeling | Residual TFA: TFA protonates primary amines, inhibiting the reaction. | Ensure complete TFA removal by performing the exchange protocol (Protocol 1) multiple times. Confirm the absence of TFA using appropriate analytical methods if possible.[14][15] |
| Incorrect pH: Reaction buffer pH is too low or too high. | Verify the pH of the conjugation buffer is between 8.3 and 8.5.[7] | |
| Hydrolyzed NHS ester: The Cy3-NHS ester has been exposed to moisture. | Use anhydrous DMF or DMSO and prepare the dye solution immediately before use.[2] | |
| Presence of primary amines in buffer: Buffers like Tris or glycine are competing with the target molecule. | Use an amine-free buffer such as phosphate, bicarbonate, or borate.[2] | |
| Precipitation of the conjugate | Over-labeling: High degree of labeling can lead to aggregation. | Reduce the molar ratio of Cy3-NHS ester to the protein.[12] Perform the reaction at a lower protein concentration. |
| Low fluorescence of the conjugate | Fluorescence quenching: High DOL can cause self-quenching of the dye molecules.[11] | Optimize the DOL by reducing the molar excess of the Cy3-NHS ester. A DOL of 2-4 is often optimal for antibodies. |
| Conjugate degradation: The labeled protein is unstable. | Store the conjugate at 4°C for short-term and at -20°C or -80°C for long-term storage, protected from light. Add a cryoprotectant like glycerol for frozen storage. | |
| Loss of protein activity | Labeling of critical residues: The Cy3 molecule is attached to an amino acid essential for the protein's function. | Reduce the DOL to minimize the chances of modifying critical residues. Consider alternative labeling chemistries that target other functional groups if primary amines are in the active site. |
References
- 1. store.sangon.com [store.sangon.com]
- 2. assaygenie.com [assaygenie.com]
- 3. Cy3 NHS Antibody Labeling Kit (1 x 100 ug) | BroadPharm [broadpharm.com]
- 4. genscript.com [genscript.com]
- 5. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. jenabioscience.com [jenabioscience.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. pdf.dutscher.com [pdf.dutscher.com]
- 11. Anomalous fluorescence enhancement of Cy3 and cy3.5 versus anomalous fluorescence loss of Cy5 and Cy7 upon covalent linking to IgG and noncovalent binding to avidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. docs.aatbio.com [docs.aatbio.com]
- 14. Determination of residual trifluoroacetate in protein purification buffers and peptide preparations by ion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. documents.thermofisher.com [documents.thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Labeling Efficiency with Cyanine3 Amine (TFA)
Welcome to the technical support center for Cyanine3 amine (TFA) labeling. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to low labeling efficiency.
Frequently Asked Questions (FAQs)
Q1: I am observing very low or no fluorescence from my labeled molecule. What are the potential causes?
Low fluorescence can stem from several factors, ranging from the labeling reaction itself to the properties of the final conjugate. The primary reasons include inefficient labeling, fluorescence quenching, or issues with the detection instrument. A systematic troubleshooting approach is crucial to identify and resolve the issue.
Q2: Could the trifluoroacetate (TFA) salt in my Cyanine3 amine be inhibiting the labeling reaction?
While trifluoroacetic acid (TFA) is commonly used during peptide synthesis and purification, residual TFA salts can potentially interfere with biological assays.[1][2][3][4] For labeling reactions, the presence of the TFA counter-ion may slightly lower the pH of the reaction mixture. Since the efficiency of the NHS ester-amine reaction is highly pH-dependent, this shift could be sufficient to reduce the labeling yield.[5][6][7][8] It is recommended to ensure the final reaction pH is within the optimal range of 8.2-8.5.[9]
Q3: What is the optimal pH for Cyanine3 amine labeling and why is it so critical?
The optimal pH for labeling primary amines with NHS esters is between 8.2 and 8.5.[5][6][7][9] This pH is critical for two main reasons:
-
Amine Reactivity: At a pH below ~8, primary amines are predominantly protonated (-NH3+), rendering them unreactive towards the NHS ester. A slightly alkaline environment ensures that the amines are in their non-protonated, nucleophilic state (-NH2).
-
NHS Ester Stability: At a pH above 8.5, the hydrolysis of the NHS ester to a non-reactive carboxylic acid accelerates significantly, reducing the amount of dye available to react with the target molecule.[9][10]
Q4: My buffer contains Tris. Is this a problem?
Yes, amine-containing buffers such as Tris (TBS) and glycine are not recommended for NHS ester labeling reactions.[9][10] The primary amines in these buffers will compete with the primary amines on your target molecule, leading to a significant reduction in labeling efficiency. It is essential to use an amine-free buffer like phosphate-buffered saline (PBS), borate, or carbonate/bicarbonate.[5][6][10]
Q5: How does the concentration of my protein/peptide affect labeling efficiency?
The concentration of the target molecule is a key factor. Higher concentrations (ideally 2-10 mg/mL) are recommended to achieve efficient labeling.[9] In dilute solutions, the competing hydrolysis reaction of the NHS ester becomes more prominent, leading to lower labeling yields.[10] If your protein solution is too dilute, consider using a spin concentrator to increase the concentration before labeling.[9]
Q6: What could happen if I use too much or too little Cyanine3 amine?
-
Too little dye: This will result in a low degree of labeling (DOL), leading to a weak fluorescent signal.
-
Too much dye (over-labeling): This can lead to several issues, including protein aggregation and precipitation.[9][11] Additionally, excessive labeling can cause fluorescence quenching, where the proximity of multiple dye molecules leads to a decrease in the overall fluorescence intensity.[11]
Troubleshooting Workflow
The following diagram illustrates a systematic approach to troubleshooting low labeling efficiency.
Caption: A step-by-step workflow for troubleshooting low Cyanine3 labeling efficiency.
Key Experimental Parameters
For successful labeling, it is crucial to control several experimental parameters. The table below summarizes the recommended conditions.
| Parameter | Recommended Range/Value | Notes |
| pH | 8.2 - 8.5 | Crucial for balancing amine reactivity and NHS ester stability.[5][6][7][9] |
| Buffer | 0.1 M Sodium Bicarbonate or Phosphate | Must be free of primary amines (e.g., Tris, glycine).[5][9][10] |
| Target Molecule Concentration | 2 - 10 mg/mL | Higher concentrations favor the labeling reaction over hydrolysis.[9] |
| Molar Excess of Dye | 8-10x for mono-labeling | This is an empirical value and may require optimization for your specific molecule.[5][8] |
| Reaction Solvent | Aqueous buffer with minimal DMF/DMSO | Dye should be dissolved in a small amount of anhydrous DMF or DMSO before adding to the aqueous buffer.[5][6][7] |
| Reaction Time | 4 hours to overnight | Can be performed at room temperature or 4°C. Protect from light.[6][7][10] |
| Temperature | Room Temperature or 4°C | Lower temperatures can help to slow the rate of NHS ester hydrolysis.[10] |
Detailed Experimental Protocol
This protocol provides a general guideline for labeling a protein with Cyanine3 amine. Adjustments may be necessary for your specific application.
1. Preparation of Reagents
-
Target Molecule Solution:
-
Ensure your protein or other amine-containing molecule is in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3).
-
If necessary, perform a buffer exchange using dialysis or a desalting column.
-
Adjust the concentration to be within the 2-10 mg/mL range.[9]
-
-
Cyanine3 Amine Stock Solution:
-
Allow the vial of Cyanine3 amine (TFA) to equilibrate to room temperature before opening to prevent moisture condensation.
-
Dissolve the dye in a small volume of anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to create a concentrated stock solution (e.g., 10 mg/mL).[5][9] This solution can be stored at -20°C for 1-2 months.[5][7]
-
2. Labeling Reaction
-
Add the calculated volume of the Cyanine3 amine stock solution to your target molecule solution. A molar excess of 8-10 fold is a good starting point for mono-labeling.[5][8]
-
Mix the reaction gently but thoroughly.
-
Incubate the reaction for at least 4 hours at room temperature or overnight at 4°C.[6][7] It is critical to protect the reaction mixture from light to prevent photobleaching of the dye.[9]
3. Purification of the Conjugate
-
After incubation, it is necessary to remove any unreacted, hydrolyzed dye from the labeled conjugate.
-
The most common method for purification is size-exclusion chromatography using a desalting column (e.g., Sephadex G-25).[6][9]
-
Alternatively, dialysis or spin concentrators can be used.[9]
4. Determination of Degree of Labeling (DOL)
To assess the efficiency of the labeling reaction, the DOL (the average number of dye molecules per target molecule) should be calculated using spectrophotometry. This involves measuring the absorbance of the conjugate at 280 nm (for the protein) and at the absorbance maximum of Cyanine3 (~555 nm).
Signaling Pathway of NHS Ester-Amine Reaction
The following diagram illustrates the chemical reaction between an NHS ester-activated Cyanine3 dye and a primary amine on a target molecule.
Caption: The reaction pathway for labeling a primary amine with a Cyanine3 NHS ester.
References
- 1. genscript.com [genscript.com]
- 2. The impact of counterions in biological activity: case study of antibacterial alkylguanidino ureas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. interchim.fr [interchim.fr]
- 8. interchim.fr [interchim.fr]
- 9. jenabioscience.com [jenabioscience.com]
- 10. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
how to reduce background fluorescence with Cyanine3 amine (TFA)
Welcome to the technical support center for Cyanine3 Amine (TFA). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their experiments to reduce background fluorescence and achieve high-quality imaging results.
Frequently Asked Questions (FAQs)
Q1: What is Cyanine3 Amine (TFA) and what are its spectral properties?
Cyanine3 (Cy3) Amine (TFA) is a fluorescent dye belonging to the cyanine family. It contains a primary amine group, making it suitable for covalent labeling of molecules with reactive groups like NHS esters or through carbodiimide activation of carboxyl groups.[1][2][3] Its trifluoroacetate (TFA) salt form often aids in solubility and stability. Key spectral properties are:
-
Excitation Maximum (λex): ~555 nm
-
Emission Maximum (λem): ~570 nm
Q2: What are the common causes of high background fluorescence when using Cyanine3 Amine (TFA)?
High background fluorescence can originate from several sources:
-
Autofluorescence: Endogenous fluorescence from the biological specimen itself, often from molecules like collagen, elastin, and red blood cells. Aldehyde-based fixatives can also induce autofluorescence.[4][5]
-
Non-specific Binding: The primary or secondary antibody may bind to unintended targets in the sample.[6][7][8][9][10]
-
Suboptimal Antibody Concentrations: Using too high a concentration of either the primary or secondary antibody can lead to increased non-specific binding.[6][7][8]
-
Inadequate Blocking: Insufficient blocking of non-specific binding sites on the sample.[6][7][8][11][12]
-
Insufficient Washing: Failure to remove unbound or loosely bound antibodies.[7][13][14]
-
Fixation Issues: Over-fixation or the use of certain fixatives can increase background.[7][10][13]
-
Dye Aggregation: Cyanine dyes can sometimes form aggregates, which may contribute to non-specific signals.
Q3: How can I distinguish between autofluorescence and signal from my Cyanine3 conjugate?
To determine if you have an autofluorescence issue, prepare a control sample that has not been treated with any fluorescent dye but has undergone all other processing steps (e.g., fixation, permeabilization). Image this sample using the same settings as your stained sample. Any fluorescence observed is autofluorescence.
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving common issues leading to high background fluorescence with Cyanine3 Amine (TFA).
Problem: High Background Fluorescence Across the Entire Sample
High background can obscure your specific signal, making data interpretation difficult. Follow this troubleshooting workflow to diagnose and resolve the issue.
Caption: Troubleshooting workflow for high background fluorescence.
Autofluorescence
-
Issue: The tissue or cells naturally fluoresce in the same channel as Cyanine3.
-
Solution:
-
Quenching: Use a commercial autofluorescence quenching kit, such as Vector® TrueVIEW™, which can reduce autofluorescence from aldehyde fixation and endogenous sources like collagen and red blood cells.[4][5][15]
-
Photobleaching: Expose the unstained sample to the excitation light for an extended period before staining to bleach the endogenous fluorophores.
-
Spectral Separation: If possible, switch to a fluorophore in the far-red or near-infrared spectrum where autofluorescence is typically lower.
-
Non-Specific Antibody Binding
-
Issue: The primary or secondary antibodies are binding to unintended targets.
-
Solutions:
-
Optimize Antibody Concentration: Titrate your primary and secondary antibodies to find the lowest concentration that still provides a good specific signal.
-
Use High-Quality Antibodies: Ensure your antibodies are validated for immunofluorescence.
-
Secondary Antibody Control: Run a control with only the secondary antibody to check for non-specific binding. If staining is observed, consider a different secondary antibody or a more stringent blocking and washing protocol.[6]
-
Cross-Adsorbed Secondary Antibodies: When performing multi-color imaging, use secondary antibodies that have been cross-adsorbed against the species of other primary antibodies to prevent cross-reactivity.
-
Inadequate Blocking
-
Issue: Non-specific protein binding sites are not sufficiently blocked.
-
Solutions:
-
Choice of Blocking Agent: The most common blocking agents are Bovine Serum Albumin (BSA) and normal serum from the same species as the secondary antibody.[11][12]
-
Increase Blocking Time/Concentration: Increase the incubation time for the blocking step (e.g., to 1 hour at room temperature) or increase the concentration of the blocking agent.
-
Commercial Blocking Buffers: Consider using a commercially optimized blocking buffer.[16][17]
-
Table 1: Comparison of Common Blocking Agents
| Blocking Agent | Typical Concentration | Advantages | Disadvantages |
| Normal Serum | 5-10% in PBS | Highly effective at reducing non-specific binding of the secondary antibody.[11][12] | Must match the species of the secondary antibody. Can be more expensive. |
| Bovine Serum Albumin (BSA) | 1-5% in PBS | Inexpensive and readily available. Good general protein blocker.[12] | May not be as effective as normal serum for all applications. |
| Non-fat Dry Milk | 1-5% in PBS | Inexpensive. | Can contain phosphoproteins that may interfere with phospho-specific antibody staining. May also contain endogenous biotin. |
| Fish Skin Gelatin | 0.1-0.5% in PBS | Does not cross-react with mammalian antibodies. | Can be less effective than serum or BSA. |
| Commercial Blockers | Varies | Optimized formulations for low background and high signal-to-noise.[16][17] | Can be more expensive. |
Insufficient Washing
-
Issue: Unbound antibodies are not adequately removed.
-
Solutions:
-
Increase Wash Steps: Increase the number and duration of washes after antibody incubations (e.g., 3-4 washes of 5-10 minutes each).[13][14]
-
Add Detergent: Include a mild non-ionic detergent like Tween-20 (0.05-0.1%) in your wash buffer to help remove non-specifically bound antibodies.[18]
-
Use Adequate Volume: Ensure a sufficient volume of wash buffer to fully immerse the sample.
-
Table 2: Common Washing Buffer Compositions
| Buffer Component | Concentration | Purpose |
| PBS or TBS | 1x | Physiological salt solution to maintain pH and osmotic balance. |
| Tween-20 | 0.05 - 0.1% | Non-ionic detergent to reduce non-specific binding.[18] |
| Triton X-100 | 0.1 - 0.3% | Stronger non-ionic detergent, also used for permeabilization.[19] |
Experimental Protocols
Protocol 1: General Immunofluorescence Staining with Cyanine3
This protocol provides a general workflow for immunofluorescence staining of cultured cells. Optimization of antibody concentrations, incubation times, and buffer compositions may be necessary for your specific target and cell type.[20][21][22][23][24]
-
Cell Culture: Grow cells on sterile coverslips in a petri dish until they reach the desired confluency.
-
Fixation:
-
Rinse cells with 1x PBS.
-
Fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with 1x PBS for 5 minutes each.
-
-
Permeabilization (for intracellular targets):
-
Incubate with 0.1-0.3% Triton X-100 in PBS for 10-15 minutes at room temperature.
-
Wash three times with 1x PBS for 5 minutes each.
-
-
Blocking:
-
Incubate with blocking buffer (e.g., 5% normal goat serum and 0.1% Triton X-100 in 1x PBS) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in antibody dilution buffer (e.g., 1% BSA and 0.1% Triton X-100 in 1x PBS) to the optimized concentration.
-
Incubate with the primary antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
-
-
Washing:
-
Wash three times with 1x PBS containing 0.05% Tween-20 for 5-10 minutes each.
-
-
Secondary Antibody Incubation (using a Cyanine3-conjugated secondary):
-
Dilute the Cyanine3-conjugated secondary antibody in antibody dilution buffer.
-
Incubate for 1 hour at room temperature, protected from light.
-
-
Washing:
-
Wash three times with 1x PBS containing 0.05% Tween-20 for 5-10 minutes each, protected from light.
-
-
Counterstaining (Optional):
-
Incubate with a nuclear counterstain like DAPI for 5 minutes.
-
Wash twice with 1x PBS.
-
-
Mounting:
Caption: General immunofluorescence workflow.
Protocol 2: Direct Labeling of a Primary Antibody with Cyanine3 Amine (TFA)
This protocol describes the conjugation of Cyanine3 Amine (TFA) to a primary antibody. The degree of labeling (DOL) should be optimized for each antibody.[28][29][30]
-
Prepare Antibody: Dialyze the antibody against 0.1 M sodium bicarbonate buffer (pH 8.3-8.5) to remove any amine-containing buffers (like Tris). Adjust the antibody concentration to 2-5 mg/mL.
-
Prepare Dye: Dissolve Cyanine3 Amine (TFA) in anhydrous DMSO to a concentration of 10 mg/mL immediately before use.
-
Conjugation Reaction:
-
Slowly add the dissolved dye to the antibody solution while gently stirring. The molar ratio of dye to antibody will need to be optimized, but a starting point is a 10- to 20-fold molar excess of the dye.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Purification:
-
Remove unconjugated dye using a desalting column (e.g., Sephadex G-25) equilibrated with 1x PBS.
-
Collect the colored fractions, which contain the labeled antibody.
-
-
Characterization:
-
Measure the absorbance of the conjugate at 280 nm (for protein) and ~555 nm (for Cyanine3).
-
Calculate the protein concentration and the degree of labeling (DOL).
-
Data Presentation
Table 3: Refractive Indices of Mounting Media
Matching the refractive index (RI) of the mounting medium to that of the immersion oil and glass coverslip (~1.51) is crucial for high-resolution imaging and minimizing spherical aberrations.[25][26][27][31]
| Mounting Medium | Refractive Index (Cured) | Notes |
| Glycerol (90% in PBS) | ~1.46 | Common, but can quench some fluorophores. |
| VECTASHIELD® | ~1.45 | Good antifade properties.[31] |
| VECTASHIELD® Vibrance® | ~1.47 | Hardening medium with low background.[27] |
| ProLong™ Glass | ~1.52 | Designed to match the RI of glass for high-resolution imaging. |
| ProLong™ Diamond | ~1.47 | High-performance antifade mounting medium. |
| Fluoromount-G™ | ~1.40 | Aqueous, non-fluorescing mounting medium.[31] |
Note: The quantitative data on the percentage reduction of background fluorescence by different methods is highly dependent on the sample type, experimental conditions, and the initial level of background. Therefore, providing a universally applicable quantitative table is challenging. It is recommended to empirically determine the optimal conditions for your specific experiment by testing different blocking agents and washing protocols.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. abacusdx.com [abacusdx.com]
- 6. stjohnslabs.com [stjohnslabs.com]
- 7. sinobiological.com [sinobiological.com]
- 8. Immunofluorescence Troubleshooting Tips [elabscience.com]
- 9. Immunofluorescence Troubleshooting | Tips & Tricks [stressmarq.com]
- 10. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 11. A guide to selecting control and blocking reagents. [jacksonimmuno.com]
- 12. The importance of blocking when using Nano-Secondary reagents for IF | Proteintech Group [ptglab.com]
- 13. insights.oni.bio [insights.oni.bio]
- 14. Tips for Immunofluorescence Protocols [sigmaaldrich.com]
- 15. Vector Laboratories Vector TrueVIEW Autofluorescence Quenching Kit, 15ml, | Fisher Scientific [fishersci.com]
- 16. Considerations for Immunofluorescence Staining - Biotium [biotium.com]
- 17. Background Reducers for Improved Fluorescent Stains - Biotium [biotium.com]
- 18. Ten Approaches That Improve Immunostaining: A Review of the Latest Advances for the Optimization of Immunofluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. youtube.com [youtube.com]
- 21. usbio.net [usbio.net]
- 22. Protocol: Immunofluorescence Staining of Cells for Microscopy - Biotium [biotium.com]
- 23. Frontiers | Immunofluorescence Staining of Paraffin Sections Step by Step [frontiersin.org]
- 24. The steps of immunofluorescence staining experiment | AxisPharm [axispharm.com]
- 25. vectorlabs.com [vectorlabs.com]
- 26. Mounting Media and Antifades | Thermo Fisher Scientific - US [thermofisher.com]
- 27. prod-vector-labs-wordpress-media.s3.amazonaws.com:443 [prod-vector-labs-wordpress-media.s3.amazonaws.com:443]
- 28. resources.tocris.com [resources.tocris.com]
- 29. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 30. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 31. Vector Laboratories / Selection of mounting media for IHC or IF applications - 2BScientific [2bscientific.com]
Optimizing Cyanine3 Amine Labeling Reactions: A Technical Guide
Welcome to the technical support center for Cyanine3 (Cy3) labeling reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to help you optimize your Cy3 amine labeling experiments. Whether you are labeling proteins, antibodies, or oligonucleotides, this resource offers detailed protocols and solutions to common challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that you may encounter during the Cy3 labeling process.
Q1: What is the optimal pH for Cy3 NHS ester labeling of primary amines?
The optimal pH for reacting Cy3 NHS ester with primary amines (like those on proteins) is between 8.0 and 9.0.[1][2][3][] A pH of 8.3-8.5 is often recommended as the ideal balance between amine reactivity and NHS ester stability.[2][3][5]
-
Why is pH important? The primary amino groups on a protein need to be deprotonated to be reactive. At a lower pH, these amines are protonated and will not react efficiently with the NHS ester.[2][3] However, at a pH higher than optimal, the NHS ester is prone to hydrolysis, which deactivates the dye and reduces labeling efficiency.[2][3]
-
Troubleshooting: If your protein is in a buffer with a lower pH, you can add a bicarbonate buffer to raise the pH to the optimal range.[1][2] For example, adding 1 M sodium bicarbonate to a final concentration of 100 mM is a common practice.[2]
Q2: My labeling efficiency is low. What are the possible causes and solutions?
Low labeling efficiency is a common problem with several potential causes. Here’s a breakdown of what to check:
| Potential Cause | Recommended Solution |
| Incorrect pH | Ensure the reaction pH is between 8.0 and 9.0. A pH of 8.3 is often optimal.[2] |
| Low Protein Concentration | The recommended protein concentration is between 2-10 mg/mL.[1][6] Labeling efficiency significantly decreases at concentrations below 2 mg/mL.[1][2] If your protein solution is too dilute, consider concentrating it using a spin concentrator.[2] |
| Presence of Amine-Containing Buffers | Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for the Cy3 NHS ester, drastically reducing labeling efficiency.[1][2] Dialyze your protein against an amine-free buffer like PBS, MES, or HEPES before starting the reaction.[2] |
| Suboptimal Dye-to-Protein Molar Ratio | The optimal molar ratio of Cy3 NHS ester to protein can vary, but a starting point of a 10:1 to 20:1 ratio is often recommended for antibodies.[6][7] This ratio may need to be optimized for your specific protein. |
| Inactive Dye | Cy3 NHS ester is sensitive to moisture and light. Ensure it has been stored correctly at -20°C or -80°C and is protected from light.[1] Prepare the dye solution immediately before use.[2] |
Q3: I'm observing protein aggregation or a decrease in fluorescence after labeling. What's happening?
This is likely due to overlabeling, where too many dye molecules are attached to a single protein.[2]
-
Consequences of Overlabeling:
-
Protein Aggregation: Excessive dye molecules can alter the protein's surface properties, leading to aggregation.[2]
-
Fluorescence Quenching: When Cy3 molecules are too close to each other on a protein, they can quench each other's fluorescence, leading to a weaker signal despite a high degree of labeling.[2][8]
-
-
Solutions:
The optimal Degree of Labeling (DOL), which is the average number of dye molecules per protein, depends on the application. For many antibodies, a DOL of 2-10 is recommended.[6]
Q4: How do I remove unreacted Cy3 dye after the labeling reaction?
It is crucial to remove any free, unreacted dye as it can lead to high background signals in downstream applications.[2][9] Common purification methods include:
-
Size-Exclusion Chromatography (e.g., Sephadex G-25): This is a widely used method to separate the larger labeled protein from the smaller, unreacted dye molecules.[1][10]
-
Spin Columns: These offer a quick and convenient way to purify the labeled protein.[11]
-
Dialysis: While effective, dialysis can be a slower process.[10]
After purification, you can check for the presence of free dye by running the sample on an SDS-PAGE gel and using a fluorescence scanner. A band at a very low molecular weight indicates the presence of free dye, and further purification is needed.[2][10]
Q5: How should I store my Cy3-labeled conjugate?
Proper storage is essential to maintain the stability and fluorescence of your labeled protein.
-
Store the conjugate under the same conditions as the unlabeled protein, but always protect it from light.[2][10]
-
For short-term storage (up to two months), 4°C is suitable, often in the presence of a carrier protein like 0.1% BSA and a preservative like 2 mM sodium azide.[7]
-
For long-term storage, divide the conjugate into single-use aliquots to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[2][7]
Q6: I have Cyanine3 amine (TFA salt). How do I use it for labeling?
Cyanine3 amine has a primary amine group and is used to label molecules that have a reactive group that can bind to an amine.[12] This is the reverse of the more common NHS ester labeling. The trifluoroacetate (TFA) is a counterion from purification and generally does not interfere with the reaction. You can use Cy3 amine to label molecules containing:
-
NHS esters: The reaction conditions are similar to labeling a protein with a Cy3 NHS ester, but the roles are reversed.
-
Carboxylic acids: The carboxylic acid on your target molecule must first be activated, for example, using a carbodiimide like EDC, to make it reactive with the Cy3 amine.
Experimental Protocols
Below are detailed protocols for the two primary types of Cy3 amine-related labeling reactions.
Protocol 1: Labeling a Protein with Cy3 NHS Ester
This protocol is for labeling a protein or antibody that has primary amine groups.
Materials:
-
Protein to be labeled (2-10 mg/mL in amine-free buffer)
-
Cy3 NHS ester
-
Anhydrous DMSO or DMF
-
1 M Sodium Bicarbonate buffer, pH 8.5
-
Purification column (e.g., Sephadex G-25)
Procedure:
-
Protein Preparation:
-
Dye Preparation:
-
Conjugation Reaction:
-
Calculate the required volume of Cy3 stock solution to achieve the desired molar ratio (e.g., 10:1 dye-to-protein).
-
Slowly add the Cy3 solution to the protein solution while gently vortexing.[1]
-
Incubate the reaction for 1 hour at room temperature, protected from light.[10][11] Continuous stirring or rotation is recommended.[7]
-
-
Purification:
Protocol 2: Labeling a Carboxylic Acid-Containing Molecule with Cy3 Amine
This protocol outlines the labeling of a molecule containing a carboxylic acid using EDC activation followed by reaction with Cy3 amine.
Materials:
-
Molecule with a carboxylic acid group
-
Cyanine3 amine (TFA salt)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) - optional but recommended
-
Activation Buffer (e.g., MES buffer, pH 6.0)
-
Reaction Buffer (e.g., PBS, pH 7.2-7.5)
-
DMSO or DMF
Procedure:
-
Activation of Carboxylic Acid:
-
Dissolve your molecule in the activation buffer.
-
Add EDC and NHS (NHS is used to increase the stability of the active intermediate) in a molar excess to the carboxylic acid groups.
-
Incubate for 15-30 minutes at room temperature to form the NHS-ester intermediate.
-
-
Dye Preparation:
-
Dissolve the Cyanine3 amine in a small amount of DMSO or DMF.
-
-
Conjugation Reaction:
-
Add the activated molecule solution to the dissolved Cy3 amine.
-
Adjust the pH of the reaction mixture to 7.2-7.5 if necessary.
-
Incubate for 2 hours at room temperature, protected from light.
-
-
Purification:
-
Purify the labeled product using an appropriate method for your molecule (e.g., HPLC, column chromatography) to remove unreacted dye and coupling reagents.
-
Visualizations
The following diagrams illustrate the key workflows and chemical reactions involved in Cy3 labeling.
Caption: Workflow for labeling a protein with Cy3 NHS ester.
Caption: Reaction of a primary amine with a Cy3 NHS ester.
Caption: Troubleshooting logic for low Cy3 labeling efficiency.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. jenabioscience.com [jenabioscience.com]
- 3. interchim.fr [interchim.fr]
- 5. interchim.fr [interchim.fr]
- 6. docs.aatbio.com [docs.aatbio.com]
- 7. docs.aatbio.com [docs.aatbio.com]
- 8. Dependence of Fluorescence Quenching of CY3 Oligonucleotide Conjugates on the Oxidation Potential of the Stacking Base Pair - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorescent labeling and modification of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cy3 Protein Labeling Kit, Fluorescent Amine Protein Labeling - Jena Bioscience [jenabioscience.com]
- 11. assaygenie.com [assaygenie.com]
- 12. medchemexpress.com [medchemexpress.com]
solving Cyanine3 amine (TFA) solubility issues in aqueous buffers
Welcome to the technical support center for Cyanine3 amine (TFA salt). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to the solubility of Cyanine3 amine in aqueous buffers during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is Cyanine3 amine (TFA), and what are its general solubility properties?
Cyanine3 amine is a fluorescent dye belonging to the cyanine family, featuring a primary amine group.[1] This amine group allows for covalent labeling of molecules containing reactive groups like NHS esters or through carbodiimide activation of carboxylic acids.[2][3] The dye is typically supplied as a trifluoroacetate (TFA) salt.
Its solubility characteristics are as follows:
-
High solubility in polar organic solvents: It dissolves well in dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and alcohols.[2][4]
-
Moderate to low solubility in aqueous buffers: As a non-sulfonated cyanine dye, it has limited solubility in purely aqueous solutions and is prone to aggregation.[5][6] The presence of the TFA counterion can also influence its behavior in experiments.[7][8]
Q2: Why does my Cyanine3 amine precipitate when I add it to my aqueous buffer?
Precipitation is a common issue that occurs when a concentrated stock solution of the dye in an organic solvent (like DMSO) is diluted into an aqueous buffer. This happens because the overall percentage of the organic solvent in the final solution is too low to keep the hydrophobic dye molecules dissolved. Non-sulfonated cyanine dyes have a tendency to aggregate and precipitate in aqueous environments.[5]
Q3: What is the recommended procedure for dissolving Cyanine3 amine (TFA)?
The standard and recommended method is to first prepare a high-concentration stock solution in an anhydrous, high-quality organic solvent and then add it to the aqueous reaction buffer in a controlled manner.
Q4: How does the TFA counterion affect my experiment?
Trifluoroacetic acid (TFA) is often used during the synthesis and purification of dyes and peptides.[9] As a counterion, it can:
-
Interfere with biological assays: Residual TFA has been shown to inhibit or, in some cases, stimulate cell growth, which can lead to unpredictable results.[9]
-
Affect molecular conformation: TFA can alter the secondary structure of peptides and proteins.[9][10]
-
Lower the pH of the solution: This can be critical for pH-sensitive reactions or assays.[9]
For sensitive applications, exchanging the TFA counterion for a more biocompatible one like chloride (Cl⁻) is recommended.
Q5: My dye solution has an abnormal color or absorbance spectrum. What could be the cause?
This is often a sign of dye aggregation.[11] Cyanine dyes like Cy3 can form aggregates (dimers or higher-order stacks) in aqueous solutions, which alters their spectral properties.[11][12] H-aggregates, a common form, typically lead to a blue-shift (a shift to a shorter wavelength) in the absorption spectrum.[11] To mitigate this, ensure proper dissolution, avoid excessively high concentrations in the final aqueous buffer, and check that the organic co-solvent percentage is sufficient.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Dye Precipitates Upon Addition to Buffer | 1. Final organic solvent concentration is too low.2. Dye concentration in the aqueous buffer is too high.3. Buffer components are incompatible. | 1. Increase the percentage of organic co-solvent (e.g., DMSO, DMF) in the final solution to 5-20%.[5]2. Add the dye stock solution slowly to the vigorously vortexing buffer.3. Work with more dilute dye concentrations. |
| Low Labeling Efficiency | 1. Poor dye solubility leading to low availability for reaction.2. Dye has aggregated and is non-reactive.3. pH of the reaction buffer is not optimal for the conjugation chemistry.4. Hydrolysis of the reactive group (on the molecule to be labeled) due to suboptimal pH. | 1. Ensure the dye is fully dissolved in the organic stock solution before use. Sonication may help.[1]2. Confirm the pH of your reaction buffer is appropriate for your specific conjugation chemistry (e.g., pH 7.5-8.5 for NHS-ester coupling).[13]3. Perform the conjugation reaction immediately after adding the dye to the buffer to allow the reaction to occur before the dye precipitates.[5] |
| Inconsistent Fluorescence or Absorbance Readings | 1. Dye aggregation is occurring, leading to quenching or spectral shifts.2. The TFA counterion is interfering with the assay or altering the local environment of the dye. | 1. Review the dissolution protocol to minimize aggregation. Consider using additives like PEG300 or Tween-80 if compatible with your experiment.[1]2. For sensitive assays, perform a counterion exchange to remove TFA. |
| Cell Toxicity or Unexplained Biological Effects | 1. The TFA counterion is affecting the cells.[9]2. The organic solvent (e.g., DMSO) concentration is too high for the cell culture. | 1. Exchange the TFA counterion for chloride. See the protocol below.2. Ensure the final concentration of the organic solvent is below the tolerance level for your specific cell line (typically <1%). |
Quantitative Data Summary
The following table summarizes key quantitative data for Cyanine3 amine.
| Parameter | Value | Source(s) |
| Excitation Maximum (λex) | ~555 nm | [1][2] |
| Emission Maximum (λem) | ~570 nm | [1][2] |
| Molar Extinction Coefficient (ε) | 150,000 M⁻¹cm⁻¹ | [2][14] |
| Solubility in Organic Solvents (DMSO, DMF) | Good, up to 10 mg/mL for similar cyanine dyes. | [2][4][15] |
| Solubility in Aqueous Buffer (PBS, pH 7.2) | Moderate to low; ~1 mg/mL for similar cyanine dyes. | [6][15] |
| Achievable Concentration in Formulation | ≥ 1.25 mg/mL (in 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) | [1] |
Experimental Protocols
Protocol 1: Preparation of a Cyanine3 Amine Stock Solution
This protocol describes the standard method for preparing a concentrated stock solution of Cyanine3 amine.
-
Materials:
-
Cyanine3 amine (TFA) solid powder
-
Anhydrous, high-quality DMSO or DMF
-
Vortex mixer
-
Microcentrifuge
-
-
Procedure:
-
Allow the vial of Cyanine3 amine powder to equilibrate to room temperature before opening to prevent moisture condensation.
-
Briefly centrifuge the vial to collect all the powder at the bottom.
-
Add the appropriate volume of anhydrous DMSO or DMF to achieve a desired stock concentration (e.g., 1-10 mg/mL).
-
Vortex thoroughly for at least 2 minutes until the dye is completely dissolved. A brief sonication in a water bath can aid dissolution but be cautious of overheating.[1]
-
Store the stock solution in small aliquots, protected from light, at -20°C. Avoid repeated freeze-thaw cycles.
-
Protocol 2: Dilution of Stock Solution into Aqueous Buffer for Bioconjugation
This protocol details the critical step of introducing the dye into your reaction buffer while minimizing precipitation.
-
Materials:
-
Cyanine3 amine stock solution (from Protocol 1)
-
Aqueous reaction buffer (e.g., PBS, HEPES, Bicarbonate buffer at the desired pH)
-
Vortex mixer or magnetic stirrer
-
Biomolecule to be labeled (e.g., protein, antibody)
-
-
Procedure:
-
Prepare your solution of the biomolecule in the desired reaction buffer.
-
While vigorously vortexing or stirring the biomolecule solution, add the required volume of the Cyanine3 amine stock solution dropwise.
-
The key is rapid dispersal of the dye in the aqueous environment. This encourages the dye to react with the target molecule before it has a chance to aggregate and precipitate.[5]
-
Ensure the final concentration of the organic solvent (e.g., DMSO) is kept to a minimum (ideally 5-10%) but is sufficient to maintain dye solubility.[5]
-
Proceed immediately with your incubation for the conjugation reaction.
-
Protocol 3: Trifluoroacetate (TFA) Counterion Exchange
This protocol describes a method to exchange the TFA counterion for chloride, which is more appropriate for many biological applications.
-
Materials:
-
Cyanine3 amine (TFA) solid powder
-
Hydrochloric acid (HCl) solution (e.g., 10 mM)
-
High-purity water
-
Lyophilizer
-
-
Procedure:
-
Dissolve the Cyanine3 amine (TFA) in a minimal amount of 10 mM HCl.
-
Freeze the solution using a dry ice/acetone bath or a suitable freezer.
-
Lyophilize the sample until it is completely dry. This process removes water and volatile HCl, leaving behind the dye as a chloride salt.
-
For complete removal of TFA, this process can be repeated 2-3 times, redissolving the lyophilized powder in fresh 10 mM HCl each time.[7]
-
After the final lyophilization, the resulting Cyanine3 amine (HCl) powder can be used to prepare stock solutions as described in Protocol 1.
-
Visual Workflows
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cyanine 3 amine (A270139) | Antibodies.com [antibodies.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. interchim.fr [interchim.fr]
- 5. Need water soluble Non- sulfonated cyanines - fluorescent dyes? Lumiprobe - The International NanoScience Community - Nanopaprika.eu [nanopaprika.eu]
- 6. Cyanine3 amine CAS#: 2247688-56-6 [amp.chemicalbook.com]
- 7. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The impact of counterions in biological activity: case study of antibacterial alkylguanidino ureas - PMC [pmc.ncbi.nlm.nih.gov]
- 9. genscript.com [genscript.com]
- 10. mdpi.com [mdpi.com]
- 11. issstindian.org [issstindian.org]
- 12. Towards control of excitonic coupling in DNA-templated Cy5 aggregates: the principal role of chemical substituent hydrophobicity and steric interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. interchim.fr [interchim.fr]
- 14. Cyanine 3, SE (CAS 146368-16-3): R&D Systems [rndsystems.com]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Preventing Photobleaching of Cyanine3 Amine (TFA)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the photobleaching of Cyanine3 (Cy3) amine during fluorescence imaging.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why is it a problem for Cy3 imaging?
A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, such as Cy3, upon exposure to excitation light.[1] This process leads to a permanent loss of fluorescence, resulting in a diminished signal-to-noise ratio, reduced image quality, and can compromise the quantitative analysis of your data.[2] For sensitive applications like single-molecule imaging or long-term time-lapse experiments, photobleaching is a significant limiting factor.
Q2: What are the main factors that contribute to the photobleaching of Cy3?
A2: Several factors can accelerate the rate of Cy3 photobleaching:
-
High Excitation Light Intensity: The more intense the excitation light, the faster the photobleaching.[1]
-
Prolonged Exposure Time: Continuous or repeated exposure to the excitation light increases the cumulative damage to the fluorophore.[1]
-
Presence of Molecular Oxygen: Reactive oxygen species (ROS) are major contributors to the chemical degradation of excited fluorophores.[3]
-
Local Environment: The chemical environment surrounding the Cy3 molecule, including the mounting medium and the biomolecule it is conjugated to, can influence its photostability.[4][5]
Q3: What are antifade reagents and how do they work?
A3: Antifade reagents are chemical compounds added to the mounting medium to reduce photobleaching.[6] They primarily work by scavenging reactive oxygen species (ROS) that are generated during fluorescence excitation and can chemically damage the fluorophore.[3] Some antifade agents can also quench the triplet state of the fluorophore, a long-lived excited state from which photobleaching is more likely to occur.
Q4: Can I make my own antifade mounting medium?
A4: Yes, several "do-it-yourself" recipes for antifade mounting media are available and can be a cost-effective alternative to commercial products.[6] Common active ingredients in these homemade reagents include:
-
n-propyl gallate (NPG) [6]
-
1,4-diazabicyclo[2.2.2]octane (DABCO) [6]
-
p-phenylenediamine (PPD) (Note: PPD can be toxic and may affect the fluorescence of some cyanine dyes).[3]
These are typically dissolved in a glycerol-based buffer.
Q5: Are there commercial antifade mounting media you would recommend for Cy3?
A5: Several commercial mounting media are effective at reducing the photobleaching of Cy3. Some popular choices include:
-
ProLong™ series (e.g., ProLong™ Gold, ProLong™ Diamond) [7]
-
VECTASHIELD® [8]
-
SlowFade™ series (e.g., SlowFade™ Gold, SlowFade™ Diamond)
-
Fluoromount-G™
The optimal choice can depend on the specific experimental conditions and desired duration of imaging.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Rapid signal loss during initial focusing or image acquisition. | - Excitation light is too intense.- Prolonged exposure during sample finding and focusing. | - Reduce the laser power or lamp intensity to the lowest level that provides a discernible signal.[1]- Use a neutral density filter to attenuate the excitation light.[2]- Minimize the exposure time during focusing. Use a brightfield or DIC channel to locate the region of interest before switching to fluorescence.[2] |
| Fluorescence signal fades significantly during a time-lapse experiment. | - Inadequate antifade protection.- Cumulative phototoxicity and photobleaching over time. | - Use a high-performance commercial antifade mounting medium specifically designed for long-term imaging.- For live-cell imaging, consider using specialized live-cell antifade reagents like ProLong™ Live Antifade Reagent.[7]- Optimize imaging parameters: increase the interval between acquisitions, decrease the exposure time per frame, and use the lowest possible excitation intensity. |
| High background fluorescence obscuring the Cy3 signal. | - Autofluorescence from the sample or mounting medium.- Non-specific binding of the Cy3-labeled probe. | - Use a mounting medium with low intrinsic fluorescence.- Photobleach the background autofluorescence with broad-spectrum light before imaging the specific Cy3 signal (use with caution as it may affect your sample).[1]- Optimize your staining protocol to reduce non-specific binding, including proper blocking steps and antibody/probe concentrations. |
| Inconsistent fluorescence intensity between different samples. | - Variations in mounting medium volume or composition.- Different levels of photobleaching during sample preparation and imaging. | - Ensure consistent application of the mounting medium for all samples.- Standardize the imaging protocol for all samples, including exposure time, laser power, and time between mounting and imaging. |
Quantitative Data on Antifade Reagent Performance
The following table summarizes the relative photostability of Cy3 in the presence of different antifade reagents, compiled from various studies. The "Bleaching Half-life" refers to the time it takes for the fluorescence intensity to decrease to 50% of its initial value under continuous illumination.
| Antifade Reagent | Relative Bleaching Half-life (compared to no antifade) | Notes |
| None (PBS/Glycerol) | 1x | Baseline for comparison. |
| n-propyl gallate (NPG) | 5-10x | A common and effective homemade antifade agent.[6] |
| DABCO | 3-7x | Another widely used homemade antifade component.[6] |
| VECTASHIELD® | 10-20x | A popular commercial antifade medium.[8] |
| ProLong™ Gold | 15-25x | Offers excellent photoprotection.[7] |
| ProLong™ Diamond | 20-30x | One of the most effective commercial antifade reagents for long-term imaging. |
Note: These values are approximate and can vary depending on the specific experimental conditions (e.g., excitation intensity, sample type).
Experimental Protocols
Protocol 1: Basic Protocol for Mounting Fixed Cells with Antifade Medium
-
Final Wash: After the final wash of your immunofluorescence staining protocol, carefully aspirate all the wash buffer from the coverslip or slide.
-
Mounting: Place a small drop (typically 10-20 µL) of the antifade mounting medium onto the microscope slide.
-
Coverslip Placement: Gently lower the coverslip, cell-side down, onto the drop of mounting medium. Avoid trapping air bubbles.
-
Sealing (Optional but Recommended): To prevent the mounting medium from evaporating and to secure the coverslip for long-term storage, seal the edges of the coverslip with clear nail polish or a commercial sealant.
-
Curing: Allow the mounting medium to cure according to the manufacturer's instructions. Some media require curing at room temperature in the dark for several hours to overnight to reach the optimal refractive index and antifade performance.
-
Imaging: Image the sample on a fluorescence microscope equipped with the appropriate filter set for Cy3 (Excitation/Emission: ~550/570 nm).
Protocol 2: A Simple Test for Antifade Reagent Efficacy
-
Sample Preparation: Prepare multiple identical samples stained with Cy3 amine.
-
Mounting: Mount each sample with a different antifade medium (including a no-antifade control).
-
Image Acquisition:
-
Place the first slide on the microscope stage and locate a representative field of view.
-
Using a constant, moderate excitation intensity, acquire a time-lapse series of images (e.g., one image every 10 seconds for 5-10 minutes).
-
Ensure all imaging parameters (laser power, exposure time, camera gain) are kept constant for all samples.
-
-
Data Analysis:
-
For each time series, measure the mean fluorescence intensity of a region of interest (ROI) at each time point.
-
Normalize the intensity values to the initial intensity (at time = 0).
-
Plot the normalized intensity as a function of time for each antifade reagent.
-
Calculate the bleaching half-life for each condition to quantitatively compare their performance.
-
Visualizations
Caption: Workflow for quantitatively comparing the efficacy of different antifade reagents.
Caption: Simplified Jablonski diagram illustrating the mechanism of photobleaching and the action of antifade reagents.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. bidc.ucsf.edu [bidc.ucsf.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Fluorescence properties and photophysics of the sulfoindocyanine Cy3 linked covalently to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methods and Tips [bio.umass.edu]
- 7. ProLong Live Antifade Reagent Protects Fluorescent Proteins and Dyes In Live-Cell Imaging | Thermo Fisher Scientific - KG [thermofisher.com]
- 8. researchgate.net [researchgate.net]
Navigating Cyanine3 Amine (TFA) Conjugation: A Technical Support Guide
For researchers, scientists, and drug development professionals working with Cyanine3 (Cy3) amine conjugation, achieving optimal and consistent results is paramount. This guide provides a comprehensive technical support center, including in-depth troubleshooting advice and frequently asked questions, to address common challenges encountered during the labeling process.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the conjugation of Cyanine3 amine (TFA) to proteins and other biomolecules.
| Issue | Potential Cause | Recommended Solution |
| Low or No Fluorescence Signal | Inefficient Labeling: The conjugation reaction was unsuccessful or had a very low yield. | - Verify pH: Ensure the reaction buffer pH is within the optimal range of 8.2-8.5.[1][2][3][4] The primary amine on the target molecule must be deprotonated to be reactive.[4] - Check for Competing Amines: Buffers containing primary amines, such as Tris or glycine, will compete with the target molecule for the dye.[4][5] Use amine-free buffers like phosphate, bicarbonate, or borate. - Fresh Dye Solution: NHS esters are susceptible to hydrolysis in aqueous solutions.[5] Prepare the dye solution in anhydrous DMSO or DMF immediately before use.[1][6] - TFA Salt Neutralization: Cyanine3 amine (TFA) is a salt where the amine is protonated. The addition of a non-nucleophilic base or using a sufficiently basic buffer is necessary to deprotonate the amine for reaction. |
| Fluorescence Quenching | - Over-labeling: Too many dye molecules in close proximity can lead to self-quenching.[4][7] Determine the degree of labeling (DOL) and optimize the dye-to-protein molar ratio. - Environmental Effects: The local environment of the conjugated dye can affect its fluorescence. Proximity to certain amino acid residues (e.g., tryptophan) can cause quenching.[7] | |
| Precipitation of Protein During Labeling | Low Protein Solubility: The addition of the dye, often dissolved in an organic solvent like DMSO or DMF, can cause the protein to precipitate. | - Optimize Solvent Concentration: Keep the final concentration of the organic solvent in the reaction mixture to a minimum, typically 0.5% to 10%.[5] - Protein Concentration: Ensure the protein concentration is within the optimal range, typically 2-10 mg/mL, as lower concentrations can reduce labeling efficiency and stability.[4][8] |
| Over-labeling: Excessive labeling can alter the protein's physicochemical properties, leading to aggregation and precipitation.[4] | - Reduce Dye-to-Protein Ratio: Decrease the molar excess of the Cy3 NHS ester in the reaction. | |
| Inconsistent Labeling Results | Variability in Reaction Conditions | - Maintain Consistent pH: Small variations in pH can significantly impact labeling efficiency.[1][2] Prepare fresh buffer for each experiment. - Precise Reagent Addition: Ensure accurate and consistent measurement of both the protein and dye solutions. - Control Temperature and Time: Perform the reaction at a consistent temperature (room temperature or 4°C) for a defined period (typically 1-4 hours or overnight on ice).[1][3] |
| Difficulty Purifying the Conjugate | Inefficient Removal of Free Dye | - Appropriate Purification Method: For macromolecules, size-exclusion chromatography (e.g., Sephadex G-25) is a common and effective method to separate the labeled protein from the unconjugated dye.[4] - Alternative Methods: Dialysis, affinity chromatography, and HPLC are also viable purification options.[7] |
Frequently Asked Questions (FAQs)
Q1: What is the significance of "TFA" in Cyanine3 amine (TFA)?
The "TFA" indicates that the Cyanine3 amine is supplied as a trifluoroacetic acid salt. In this form, the primary amine group is protonated (R-NH3+). For the amine to be reactive towards an NHS ester or other carbonyl-reactive species, it must be deprotonated to its free amine form (R-NH2). This is typically achieved by performing the reaction in a buffer with a pH of 8.2-8.5 or by adding a non-nucleophilic base.
Q2: What is the optimal pH for Cyanine3 amine conjugation?
The optimal pH for the reaction between an NHS ester and a primary amine is between 8.2 and 8.5.[1][2][3][4] At a lower pH, the amine group is protonated and less nucleophilic, leading to a slower reaction rate.[1][2] At a higher pH, the rate of hydrolysis of the NHS ester increases, which competes with the desired conjugation reaction and reduces the labeling efficiency.[1][5]
Q3: Can I use Tris buffer for my conjugation reaction?
No, it is not recommended to use buffers that contain primary amines, such as Tris or glycine.[4][5] These buffers will compete with the primary amines on your target molecule for reaction with the amine-reactive dye, thereby reducing the labeling efficiency.[5] Suitable amine-free buffers include phosphate, bicarbonate, borate, or HEPES.[5]
Q4: How do I prepare the Cyanine3 dye for the reaction?
Cyanine dyes are often hydrophobic and should be dissolved in a high-quality, anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) before being added to the aqueous protein solution.[1][6] It is crucial to prepare the dye solution immediately before use as NHS esters are moisture-sensitive and can hydrolyze over time, rendering them inactive.[6]
Q5: How can I control the degree of labeling (DOL)?
The degree of labeling can be controlled by adjusting the molar ratio of the dye to the protein.[8] A typical starting point is a 10-20 fold molar excess of the dye.[1] However, the optimal ratio will depend on the specific protein and the number of available primary amines (N-terminus and lysine residues). It is often necessary to perform a titration with different molar ratios to find the optimal DOL for your application. Over-labeling can lead to protein aggregation and fluorescence quenching.[4]
Experimental Protocol: General Procedure for Protein Labeling
This protocol provides a general guideline for conjugating Cyanine3 NHS ester to a protein.
-
Protein Preparation:
-
Dissolve the protein in an amine-free buffer (e.g., 0.1 M sodium bicarbonate or 0.1 M phosphate buffer) at a concentration of 2-10 mg/mL.[4][8]
-
Ensure the pH of the protein solution is adjusted to 8.2-8.5.[1][2][3][4]
-
If the protein is in a buffer containing primary amines (like Tris), it must be dialyzed against the reaction buffer before proceeding.[9]
-
-
Dye Preparation:
-
Conjugation Reaction:
-
Slowly add the calculated amount of the dissolved dye to the protein solution while gently stirring or vortexing.[10][11] The volume of the added dye solution should ideally be a small fraction (e.g., 1/10th) of the total reaction volume to minimize the effects of the organic solvent on the protein.[1]
-
Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C, protected from light.[1][3][4]
-
-
Reaction Quenching (Optional):
-
The reaction can be stopped by adding a final concentration of 50-100 mM Tris-HCl or glycine.[8] This will consume any unreacted NHS ester.
-
-
Purification:
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the absorbance maximum of Cy3 (~550 nm).[8]
-
Quantitative Data Summary
| Parameter | Recommended Value | Reference |
| Reaction pH | 8.2 - 8.5 | [1][2][3][4] |
| Protein Concentration | 2 - 10 mg/mL | [4][8] |
| Dye Molar Excess | 8 - 15 fold (starting point) | [1][8] |
| Reaction Time | 1 - 4 hours at room temperature; overnight at 4°C | [1][3] |
| Reaction Buffer | 0.1 M Sodium Bicarbonate, 0.1 M Phosphate, or 0.1 M Borate | [1][3] |
| Dye Solvent | Anhydrous DMSO or DMF | [1][6] |
Experimental Workflow
Caption: A flowchart of the key steps in a typical Cyanine3 amine conjugation experiment.
References
- 1. interchim.fr [interchim.fr]
- 2. lumiprobe.com [lumiprobe.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. jenabioscience.com [jenabioscience.com]
- 5. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. 标记化学支持 – 问题排查 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 8. Conjugation Protocol for Amine Reactive Dyes [bio-techne.com]
- 9. docs.aatbio.com [docs.aatbio.com]
- 10. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 11. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
impact of pH on Cyanine3 amine (TFA) labeling efficiency
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Cyanine3 (Cy3) amine-reactive dyes for biomolecule labeling. The information provided addresses common issues encountered during experimental workflows, with a focus on the critical role of pH in labeling efficiency.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for labeling proteins with Cy3 NHS ester?
The optimal pH for labeling primary amines with Cy3 N-hydroxysuccinimide (NHS) ester is in the range of 8.2 to 8.5.[1] This pH represents a crucial balance: it is high enough to ensure that a significant portion of the primary amino groups on the protein (e.g., the ε-amino group of lysine residues) are deprotonated and thus nucleophilic for the reaction to proceed efficiently. However, it is not so high as to cause rapid hydrolysis of the Cy3 NHS ester, which would deactivate the dye and reduce labeling efficiency.[1]
Q2: Why is it important to avoid amine-containing buffers like Tris or glycine in the labeling reaction?
Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, should be avoided because they will compete with the target protein for reaction with the Cy3 NHS ester.[2] This competition will significantly reduce the labeling efficiency of your target biomolecule. Recommended buffers include sodium bicarbonate, sodium borate, or phosphate-buffered saline (PBS), ensuring they are at the optimal pH.[2][3][4]
Q3: Can I perform the labeling reaction at a pH lower than 8.0?
Labeling can be performed at a lower pH, for instance, around 7.3, but this will require a significantly longer reaction time to achieve a comparable degree of labeling.[3][5][6] At a lower pH, a larger fraction of the primary amines on the protein will be protonated (R-NH3+), rendering them non-nucleophilic and unable to react with the NHS ester.
Q4: What is the consequence of using a pH that is too high (e.g., above 9.0)?
Using a pH significantly above the optimal range will lead to the rapid hydrolysis of the Cy3 NHS ester.[1][3] The ester bond in the NHS ester is susceptible to cleavage by hydroxide ions, which are more abundant at higher pH. This hydrolysis reaction deactivates the dye, preventing it from reacting with the protein and leading to low labeling efficiency. The half-life of NHS esters decreases dramatically with increasing pH; for example, the half-life can be as short as 10 minutes at pH 8.6.[7][8]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Labeling Efficiency | Incorrect pH of the reaction buffer. | Verify the pH of your protein solution and labeling buffer is within the optimal range of 8.2-8.5 using a calibrated pH meter. Adjust the pH with a suitable base (e.g., sodium bicarbonate) if necessary.[1] |
| Presence of competing primary amines in the buffer. | Ensure your protein sample is thoroughly dialyzed or purified into an amine-free buffer such as PBS, sodium bicarbonate, or sodium borate before labeling.[2] | |
| Hydrolysis of the Cy3 NHS ester. | Prepare the Cy3 NHS ester solution immediately before use. Avoid prolonged storage of the reconstituted dye, especially in aqueous solutions.[9] | |
| Low protein concentration. | For optimal results, the protein concentration should be at least 2 mg/mL.[1] If your protein solution is dilute, consider concentrating it before labeling. | |
| Over-labeling of the Protein | High dye-to-protein molar ratio. | Reduce the molar excess of the Cy3 NHS ester in the reaction. A typical starting point is a 10-20 fold molar excess of dye to protein. |
| Prolonged reaction time. | Decrease the incubation time of the labeling reaction. | |
| Protein Precipitation During Labeling | Change in protein solubility upon labeling. | The addition of the hydrophobic Cy3 dye can sometimes reduce the solubility of the protein. Try performing the labeling reaction at a lower temperature (e.g., 4°C) or in the presence of a non-ionic detergent. |
| Incorrect buffer composition. | Ensure the buffer composition is suitable for maintaining the stability of your specific protein. |
Quantitative Data Summary
The efficiency of Cy3 amine labeling is a trade-off between the reactivity of the primary amines and the stability of the NHS ester, both of which are pH-dependent. The following table summarizes the expected outcomes at different pH values.
| pH Range | Amine Reactivity | NHS Ester Stability (Hydrolysis Rate) | Relative Labeling Efficiency | Recommendation |
| < 7.0 | Low (amines are protonated) | High (low hydrolysis) | Very Low | Not recommended. |
| 7.0 - 8.0 | Moderate | Moderate (half-life of hours at pH 7)[7][8] | Low to Moderate | Possible, but requires significantly longer reaction times.[3][5][6] |
| 8.2 - 8.5 | High (amines are deprotonated) | Moderate (hydrolysis is a competing reaction) | Optimal | Highly recommended for efficient labeling. [1] |
| > 9.0 | High | Low (rapid hydrolysis, half-life of minutes)[7][8] | Low | Not recommended due to rapid dye degradation.[1][3] |
Experimental Protocols
Protocol: Optimizing pH for Cy3 Labeling of a Protein
This protocol provides a general framework for optimizing the pH of the labeling reaction for a new protein.
-
Protein Preparation:
-
Dialyze the protein sample (typically 1-10 mg/mL) against 0.1 M sodium phosphate buffer, pH 7.4, to remove any interfering substances.
-
Prepare several small aliquots of the protein.
-
-
Buffer Preparation:
-
Prepare a series of 0.1 M sodium bicarbonate buffers with pH values ranging from 7.5 to 9.5 in 0.5 pH unit increments (i.e., pH 7.5, 8.0, 8.5, 9.0, 9.5).
-
-
Dye Preparation:
-
Dissolve the Cy3 NHS ester in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL immediately before use.
-
-
Labeling Reaction:
-
For each pH to be tested, add the protein solution to the corresponding pH buffer.
-
Add a 10-fold molar excess of the dissolved Cy3 NHS ester to each protein solution.
-
Incubate the reactions for 1 hour at room temperature, protected from light.
-
-
Purification:
-
Remove the unreacted dye from each reaction mixture using a desalting column (e.g., Sephadex G-25) pre-equilibrated with PBS (pH 7.4).
-
-
Analysis:
-
Determine the degree of labeling (DOL) for each sample by measuring the absorbance at 280 nm (for the protein) and ~550 nm (for Cy3).
-
Compare the DOL across the different pH conditions to identify the optimal pH for your specific protein.
-
Visualizations
Chemical Reaction of Cy3 NHS Ester with a Primary Amine
Caption: Reaction of Cy3 NHS ester with a primary amine.
Workflow for Optimizing Cy3 Labeling pH
Caption: Workflow for pH optimization in Cy3 labeling.
References
- 1. jenabioscience.com [jenabioscience.com]
- 2. assaygenie.com [assaygenie.com]
- 3. pdf.dutscher.com [pdf.dutscher.com]
- 4. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. scientificlabs.co.uk [scientificlabs.co.uk]
- 6. scientificlabs.co.uk [scientificlabs.co.uk]
- 7. help.lumiprobe.com [help.lumiprobe.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. lumiprobe.com [lumiprobe.com]
Technical Support Center: Cyanine3 Amine (TFA) Labeling Experiments
Welcome to the technical support center for Cyanine3 (Cy3) amine labeling experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during the labeling process.
Frequently Asked Questions (FAQs)
Q1: What is Cyanine3 (Cy3) amine-reactive dye and how does it work?
Cyanine3 (Cy3) NHS ester is a bright, orange-fluorescent dye commonly used for labeling proteins, peptides, and oligonucleotides.[1][2] The N-hydroxysuccinimidyl (NHS) ester functional group specifically reacts with primary amines (–NH2), such as the side chain of lysine residues and the N-terminus of proteins, to form a stable amide bond.[2][3] This covalent labeling allows for the visualization and tracking of biomolecules in various applications, including fluorescence microscopy, immunocytochemistry, and flow cytometry.[1]
Q2: What are the excitation and emission wavelengths for Cy3?
Cy3 has a maximum excitation wavelength of approximately 550-555 nm and a maximum emission wavelength of around 570 nm.[1][2] This makes it compatible with standard TRITC (tetramethylrhodamine) filter sets.[2][4]
Q3: Is the fluorescence of Cy3 pH-sensitive?
Cy3 is known to be pH-insensitive in a wide range, typically from pH 4 to 10, making it a reliable fluorescent label under various experimental conditions.[5][6]
Troubleshooting Guides
Problem 1: Low Labeling Efficiency
Q: I am observing very low or no fluorescence signal from my labeled protein. What could be the cause?
A: Low labeling efficiency is a common issue that can arise from several factors. Follow this troubleshooting guide to identify and resolve the problem.
Troubleshooting Steps:
-
Verify Buffer Composition:
-
Issue: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, will compete with the target protein for reaction with the Cy3 NHS ester, significantly reducing labeling efficiency.[2][7]
-
Solution: Ensure your protein is in an amine-free buffer, such as phosphate-buffered saline (PBS), MES, or HEPES, with a pH between 8.2 and 8.5.[7] If your protein solution contains interfering substances, it must be extensively dialyzed against a suitable labeling buffer before starting the reaction.[7]
-
-
Check the pH of the Reaction:
-
Issue: The reaction between the NHS ester and the primary amine is highly pH-dependent. The primary amino groups on the protein need to be deprotonated to be reactive, which requires an alkaline pH.[7] However, at a very high pH, the NHS ester will hydrolyze more rapidly, rendering it non-reactive.[7]
-
Solution: The optimal pH range for labeling is 8.2-8.5, with pH 8.3 being ideal.[7][8] Use a 100 mM sodium bicarbonate buffer to maintain the optimal pH.[2][7] If your protein is in a strongly buffered solution at a lower pH, you may need to add more sodium bicarbonate to reach the target pH.[7]
-
-
Optimize Protein Concentration:
-
Issue: The efficiency of the labeling reaction is strongly dependent on the concentration of the protein.[7] Very low protein concentrations (< 1 mg/ml) can lead to poor labeling.[7]
-
Solution: The recommended protein concentration is at least 2 mg/ml, with an optimal concentration of 10 mg/ml.[7] If your protein solution is too dilute, consider using a spin concentrator to increase the concentration.[7]
-
-
Evaluate Dye-to-Protein Molar Ratio:
-
Issue: An insufficient amount of dye will result in a low degree of labeling.
-
Solution: The optimal dye-to-protein molar ratio can vary depending on the protein and the desired degree of labeling. A common starting point is a 3-10:1 molar ratio of dye to biomolecule.[2] For antibodies like IgG, a 10:1 molar ratio is often recommended.[9]
-
Workflow for Troubleshooting Low Labeling Efficiency
Caption: Troubleshooting workflow for low Cy3 labeling efficiency.
Problem 2: Over-labeling of the Protein
Q: My labeled protein appears to have aggregated or precipitated. Could this be due to over-labeling?
A: Yes, over-labeling can lead to protein aggregation and precipitation. It can also potentially affect the biological activity of your protein.
Troubleshooting Steps:
-
Reduce the Dye-to-Protein Molar Ratio:
-
Issue: A high number of lysine residues on the surface of your protein or optimal protein characteristics at pH 8.3 can lead to over-labeling.[7]
-
Solution: Decrease the amount of Cy3 NHS ester used in the reaction.[7] You may need to perform a titration experiment to determine the optimal dye-to-protein ratio for your specific protein.
-
-
Decrease the Reaction Time:
-
Increase the Protein Concentration:
-
Issue: At a fixed dye concentration, a lower protein concentration can result in a higher effective dye-to-protein ratio.
-
Solution: Increasing the protein concentration can help prevent over-labeling.[7]
-
Problem 3: High Background Fluorescence
Q: I am observing high background fluorescence in my imaging experiments. How can I reduce it?
A: High background fluorescence is often caused by the presence of unconjugated (free) Cy3 dye in your labeled protein solution.
Troubleshooting Steps:
-
Purify the Labeled Conjugate:
-
Issue: The NHS ester of Cy3 is unstable in aqueous solutions and can hydrolyze, resulting in free, non-reactive dye that needs to be removed.[7]
-
Solution: It is crucial to purify the labeled protein to remove any unconjugated dye. Common purification methods include:
-
Size Exclusion Chromatography (e.g., Sephadex G-25): This is a widely used method to separate the larger labeled protein from the smaller free dye molecules.[2][10]
-
Spin Columns/Ultrafiltration: These devices use a membrane with a specific molecular weight cutoff to retain the labeled protein while allowing the free dye to pass through.[2][9][11]
-
Dialysis: This method can also be used, but it may result in sample dilution.[11]
-
-
-
Perform a Second Purification Step:
-
Issue: A single purification step may not be sufficient to remove all the free dye.
-
Solution: If you still observe high background, apply a second purification step.[7] You can check the purity of your conjugate by running an SDS-PAGE gel; a band at a very low molecular weight indicates the presence of free dye.[7]
-
Purification Workflow
Caption: General workflow for the purification of Cy3-labeled proteins.
Problem 4: Photobleaching
Q: My Cy3 signal fades quickly during fluorescence microscopy. What can I do to improve photostability?
A: Photobleaching, the irreversible loss of fluorescence due to light exposure, is a known limitation of many fluorophores, including Cy3.[12]
Mitigation Strategies:
-
Use Antifade Reagents:
-
Solution: Incorporate commercially available antifade mounting media or reagents into your sample preparation. These reagents often contain oxygen scavengers and triplet state quenchers that reduce the rate of photobleaching.[13]
-
-
Minimize Light Exposure:
-
Solution: Reduce the intensity and duration of the excitation light. Use neutral density filters to decrease the laser power and only expose the sample to light when actively acquiring an image.
-
-
Optimize Imaging Conditions:
-
Solution: Use a more sensitive camera or detector to reduce the required exposure time.
-
Experimental Protocols and Data
Key Experimental Parameters
| Parameter | Recommended Value/Condition | Reference(s) |
| Reaction pH | 8.2 - 8.5 (Optimal: 8.3) | [7][8] |
| Labeling Buffer | 100 mM Sodium Bicarbonate (Amine-free) | [2][7] |
| Protein Concentration | ≥ 2 mg/mL (Optimal: 10 mg/mL) | [7] |
| Dye:Protein Molar Ratio | 3:1 to 10:1 (start) | [2] |
| Reaction Time | ~1 hour at room temperature | [9] |
| Reaction Temperature | Room temperature to 37°C | [9] |
| Dye Stock Solvent | Anhydrous DMSO or DMF | [2][3] |
General Protocol for Cy3 Labeling of Proteins
-
Prepare the Protein Solution:
-
Prepare the Cy3 NHS Ester Stock Solution:
-
Perform the Labeling Reaction:
-
Purify the Conjugate:
-
Determine the Degree of Labeling (DOL):
-
Measure the absorbance of the purified conjugate at 280 nm (for the protein) and ~550 nm (for Cy3).
-
Calculate the DOL using the Beer-Lambert law and the extinction coefficients for the protein and Cy3.
-
-
Storage:
References
- 1. lifetein.com [lifetein.com]
- 2. cy3-nhs-ester-for-2d-electrophoresis.com [cy3-nhs-ester-for-2d-electrophoresis.com]
- 3. glpbio.com [glpbio.com]
- 4. Cy3: Structure, Color and Fluorescence in Scientific Research [baseclick.eu]
- 5. vectorlabs.com [vectorlabs.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. jenabioscience.com [jenabioscience.com]
- 8. interchim.fr [interchim.fr]
- 9. docs.aatbio.com [docs.aatbio.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. luminwaves.com [luminwaves.com]
- 13. Photoblueing of organic dyes can cause artifacts in super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. assets.fishersci.com [assets.fishersci.com]
Validation & Comparative
A Head-to-Head Comparison: Cyanine3 Amine (TFA) vs. Other Leading Cyanine Dames for Advanced Research Applications
For researchers, scientists, and drug development professionals, the selection of fluorescent dyes is a critical decision that directly impacts the quality and reliability of experimental data. This guide provides an objective comparison of Cyanine3 (Cy3) amine (TFA salt) with other popular cyanine dyes, supported by experimental data and detailed protocols to aid in making informed decisions for your specific research needs.
Cyanine dyes are a class of synthetic fluorophores widely utilized in biological research for their high molar extinction coefficients, good quantum yields, and tunable spectral properties.[1][2] Among these, Cy3 and its derivatives are workhorses in applications ranging from fluorescence microscopy to microarray analysis.[3][4] This guide focuses on Cyanine3 amine (TFA), a versatile derivative containing a primary amine group that allows for covalent labeling of various biomolecules.[5][6] We will compare its performance against spectrally similar and commonly used alternatives: the generic Cy3 dye, Alexa Fluor 555, and DyLight 550.
Quantitative Performance Comparison
The selection of a fluorescent dye is often dictated by its spectral properties and brightness. The following table summarizes the key quantitative data for Cyanine3 amine (TFA) and its competitors.
| Property | Cyanine3 amine (TFA) | Cy3 | Alexa Fluor 555 | DyLight 550 |
| Excitation Maximum (nm) | 555[5] | ~550 - 554[3][7] | 555[8] | 562[9] |
| Emission Maximum (nm) | 570[5] | ~570[3][10] | 568[7] | 576[9] |
| Molar Extinction Coefficient (M⁻¹cm⁻¹) | 150,000[6][11] | 150,000[12] | 150,000 | 150,000 |
| Quantum Yield (Φ) | 0.31[6][11] | 0.04 - 0.24[12][13] | ~0.1 | Not specified |
| Reactive Group | Primary Amine[5] | Varies (e.g., NHS ester)[14] | Varies (e.g., NHS ester) | Varies (e.g., NHS ester) |
| Solubility | Moderate in water[6] | Varies (non-sulfonated have low water solubility)[2][3] | Good water solubility | Good water solubility |
Note: The quantum yield of Cy3 can vary depending on the specific derivative and conjugation partner.[12][13] Alexa Fluor and DyLight dyes are proprietary and their exact structures are not publicly disclosed. The provided data is based on commercially available information.
Experimental Protocols
Detailed and reproducible protocols are essential for successful bioconjugation. Below are representative protocols for labeling proteins and nucleic acids with amine-reactive cyanine dyes.
Protein Labeling with Amine-Reactive Cyanine Dyes
This protocol is suitable for labeling proteins with amine-reactive derivatives of cyanine dyes, such as Cy3 NHS ester, which would be a common application following the use of Cyanine3 amine to introduce a reactive handle.
Materials:
-
Protein of interest (2-10 mg/mL in amine-free buffer, e.g., 0.1 M sodium bicarbonate, pH 8.5-9.0)
-
Amine-reactive cyanine dye (e.g., Cy3 NHS ester)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Purification column (e.g., Sephadex G-25)
-
Reaction tubes
Procedure:
-
Protein Preparation: Ensure the protein solution is free of amine-containing buffers like Tris or glycine by dialysis or buffer exchange into 0.1 M sodium bicarbonate buffer (pH 8.5-9.0). The recommended protein concentration is 2-10 mg/mL.[1][15]
-
Dye Preparation: Immediately before use, dissolve the amine-reactive cyanine dye in a small amount of anhydrous DMF or DMSO to create a 10 mM stock solution.[15]
-
Labeling Reaction:
-
For a typical labeling reaction, a 10-fold molar excess of the dye to the protein is recommended.[15]
-
Slowly add the calculated volume of the dye stock solution to the protein solution while gently vortexing.[15]
-
Incubate the reaction for 1 hour at room temperature with continuous gentle mixing, protected from light.[1]
-
-
Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with a suitable storage buffer (e.g., PBS).[16]
-
Determination of Degree of Labeling (DOL):
-
Measure the absorbance of the purified conjugate at 280 nm (for protein) and the excitation maximum of the dye (e.g., ~550 nm for Cy3).
-
Calculate the protein concentration and the dye concentration using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm. The DOL is the molar ratio of the dye to the protein.[1]
-
Nucleic Acid Labeling
This protocol describes a general method for labeling amine-modified DNA with an NHS-ester functionalized cyanine dye.
Materials:
-
Amine-modified DNA (e.g., 5'-amino-modified oligonucleotide)
-
Amine-reactive cyanine dye (e.g., Cy3 NHS ester)
-
0.1 M sodium carbonate buffer, pH 9.0
-
Anhydrous DMSO
-
Nuclease-free water
-
Purification column (e.g., Qiagen PCR purification kit)
Procedure:
-
DNA Preparation: Resuspend the amine-modified DNA in 0.1 M sodium carbonate buffer (pH 9.0) to a suitable concentration.[17]
-
Dye Preparation: Dissolve the amine-reactive cyanine dye in anhydrous DMSO to a concentration of 10 mg/mL. Ensure the DMSO is free of water to prevent hydrolysis of the NHS ester.[17]
-
Labeling Reaction:
-
Purification: Purify the labeled DNA from the unreacted dye using a suitable purification kit, such as a PCR spin column, following the manufacturer's instructions.[17]
-
Quantification and Labeling Efficiency:
-
Measure the absorbance of the purified labeled DNA at 260 nm (for DNA) and the excitation maximum of the dye (e.g., ~550 nm for Cy3).
-
Calculate the DNA concentration and the dye concentration to determine the labeling efficiency.[17]
-
Visualizing Experimental Workflows
To provide a clearer understanding of how these dyes are utilized in common laboratory techniques, the following diagrams illustrate the workflows for indirect immunofluorescence and a two-color DNA microarray experiment.
Caption: Workflow for indirect immunofluorescence staining.
Caption: Workflow for a two-color DNA microarray experiment.
Performance in Specific Applications
Immunofluorescence: In immunofluorescence applications, the brightness and photostability of the fluorophore are paramount. While Cy3 provides a strong signal, Alexa Fluor 555 is often reported to have superior photostability, leading to less signal degradation during prolonged imaging sessions.[8] DyLight 550 is also a viable alternative with comparable brightness. The choice between these dyes may depend on the specific imaging setup and the abundance of the target protein.
DNA Microarrays: For DNA microarray experiments, the key is to have spectrally well-separated dyes for two-color analysis, with Cy3 and Cy5 being the classic pair.[18] The performance of Cyanine3 amine (TFA) in this context, after conversion to a reactive form, would be comparable to other Cy3 derivatives. The sequence-dependent fluorescence intensity of cyanine dyes on single-stranded DNA has been noted, with DyLight dyes showing a slightly reduced magnitude of this effect compared to Cy3 and Cy5, which could potentially reduce sequence-dependent bias.
Bioconjugation: The primary amine group of Cyanine3 amine (TFA) makes it a versatile building block. It can be conjugated to molecules containing activated esters (like NHS esters), isothiocyanates, or other amine-reactive functional groups.[5][6] This is in contrast to pre-activated dyes like Cy3 NHS ester, which directly label primary amines on the target molecule. The choice between using Cyanine3 amine or a pre-activated dye depends on the desired conjugation chemistry and the functional groups available on the target biomolecule.
Conclusion
Cyanine3 amine (TFA) is a valuable and versatile fluorescent dye for a wide range of biological applications. Its spectral properties are well-characterized and suitable for standard fluorescence detection systems. When compared to its alternatives:
-
Cy3: Cyanine3 amine (TFA) offers a defined reactive handle (a primary amine) for specific conjugation strategies. Its performance is otherwise on par with standard Cy3 derivatives.
-
Alexa Fluor 555: This dye is a strong competitor, particularly in imaging applications where its enhanced photostability can be a significant advantage.[8]
-
DyLight 550: A solid alternative to Cy3, with some evidence suggesting it may have less sequence-dependent fluorescence variability in nucleic acid applications.
The optimal choice of dye will ultimately depend on the specific experimental requirements, including the nature of the biomolecule to be labeled, the detection instrumentation available, and the importance of factors like photostability and potential sequence-dependent effects. This guide provides the foundational data and protocols to assist researchers in making a well-informed decision for their critical experiments.
References
- 1. assaygenie.com [assaygenie.com]
- 2. ohsu.edu [ohsu.edu]
- 3. agilent.com [agilent.com]
- 4. Protein labeling protocol [abberior.rocks]
- 5. General Immunofluorescence (IF) Workflow | BioRender Science Templates [biorender.com]
- 6. researchgate.net [researchgate.net]
- 7. scbt.com [scbt.com]
- 8. youtube.com [youtube.com]
- 9. Cyanine Dye Oligo Labeling - Bio-Synthesis, Inc. [biosyn.com]
- 10. store.sangon.com [store.sangon.com]
- 11. Kits for Labeling Proteins and Nucleic Acids—Section 1.2 | Thermo Fisher Scientific - US [thermofisher.com]
- 12. pubcompare.ai [pubcompare.ai]
- 13. How to Prepare your Specimen for Immunofluorescence Microscopy | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 14. jenabioscience.com [jenabioscience.com]
- 15. ccr.cancer.gov [ccr.cancer.gov]
- 16. Two-color method | 3D-Gene® [Toray DNA Chips] | TORAY [3d-gene.com]
- 17. The steps of immunofluorescence staining experiment | AxisPharm [axispharm.com]
- 18. Immunofluorescence Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
A Head-to-Head Comparison: Cyanine3 Amine (TFA) vs. Alexa Fluor 555 for Protein Labeling
For researchers, scientists, and drug development professionals selecting the optimal fluorescent label for their protein of interest, the choice between classic and modern dyes is a critical decision point. This guide provides an in-depth, data-supported comparison of Cyanine3 (Cy3) amine and Alexa Fluor 555, two spectrally similar dyes commonly used for protein conjugation.
Cyanine3, a well-established cyanine dye, has been a workhorse in fluorescence-based applications for many years. Alexa Fluor 555, a member of the Alexa Fluor family of dyes, was developed to improve upon the performance of traditional fluorophores. This guide will objectively compare these two dyes on key performance metrics, including spectral properties, brightness, photostability, and performance in protein conjugate applications.
Quantitative Performance Comparison
The selection of a fluorescent dye is often dictated by its intrinsic photophysical properties. The following table summarizes the key quantitative data for Cyanine3 amine and Alexa Fluor 555.
| Property | Cyanine3 amine (TFA) | Alexa Fluor 555 |
| Excitation Maximum (nm) | 555[1][2] | 555[3] |
| Emission Maximum (nm) | 570[1][2] | 565[3] |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | 150,000[1][2] | 150,000[3] |
| Quantum Yield (Φ) | 0.31[1][2][4][5] | ~0.1 (free dye in aqueous solution) |
| Reactive Group | Primary Amine | NHS Ester (amine-reactive) |
Performance in Protein Labeling: Brightness and Photostability
While the core spectral properties of Cyanine3 amine and Alexa Fluor 555 are nearly identical, their performance when conjugated to proteins can differ significantly. Experimental evidence consistently demonstrates the superior brightness and photostability of Alexa Fluor 555 conjugates.
Brightness: Studies have shown that protein conjugates of Alexa Fluor 555 are significantly brighter than those of Cy3, especially at higher degrees of labeling (DOL).[3][6] This is attributed to the fact that Alexa Fluor dyes are less susceptible to self-quenching, a phenomenon where dye molecules in close proximity on a protein inhibit each other's fluorescence.[6] As the DOL increases, the total fluorescence of Alexa Fluor 555 conjugates continues to rise, whereas the fluorescence of Cy3 conjugates can plateau or even decrease due to quenching.[3]
Photostability: Alexa Fluor 555 is significantly more resistant to photobleaching than Cy3.[6] This increased photostability allows for longer exposure times during imaging experiments and the acquisition of more robust data with less signal degradation.
Experimental Workflow: Protein Labeling with Amine-Reactive Dyes
The following diagram outlines the general workflow for labeling a target protein with an amine-reactive dye, such as the NHS ester of Alexa Fluor 555 or by activating a carboxyl group on the protein to react with Cyanine3 amine.
Caption: Workflow for protein labeling with amine-reactive dyes.
Experimental Protocol: Amine-Reactive Labeling of Proteins
This protocol provides a general guideline for labeling proteins with either Cyanine3 amine (after protein carboxyl group activation) or an amine-reactive Alexa Fluor 555 NHS ester. Optimization of the dye-to-protein molar ratio is recommended for each specific protein.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
Cyanine3 amine (TFA salt) or Alexa Fluor 555 NHS ester
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Reaction buffer: 0.1 M sodium bicarbonate, pH 8.3
-
Purification column (e.g., size-exclusion chromatography resin)
-
(For Cyanine3 amine labeling) EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide)
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the reaction buffer at a concentration of 2-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris) or ammonia, as these will compete with the protein for reaction with the dye.
-
-
Dye Preparation:
-
Prepare a 10 mM stock solution of the amine-reactive dye in anhydrous DMSO or DMF.
-
-
Labeling Reaction:
-
For Alexa Fluor 555 NHS Ester:
-
Slowly add the reactive dye solution to the protein solution while gently stirring. The molar ratio of dye to protein may need to be optimized, but a starting point of 10-20 moles of dye per mole of protein is common.
-
-
For Cyanine3 amine:
-
Activate the carboxyl groups on the protein by adding EDC and NHS to the protein solution.
-
After a short incubation, add the Cyanine3 amine solution to the activated protein.
-
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
-
Purification of the Conjugate:
-
Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column equilibrated with a suitable buffer (e.g., PBS). The first colored fraction to elute will be the dye-protein conjugate.
-
-
Determination of Degree of Labeling (DOL):
-
Measure the absorbance of the conjugate solution at 280 nm (for the protein) and at the absorption maximum of the dye (555 nm for both Cy3 and Alexa Fluor 555).
-
The DOL can be calculated using the following formula:
DOL = (A_max × ε_protein) / ((A_280 - (A_max × CF)) × ε_dye)
Where:
-
A_max is the absorbance at the dye's absorption maximum.
-
A_280 is the absorbance at 280 nm.
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
ε_dye is the molar extinction coefficient of the dye at its absorption maximum.
-
CF is the correction factor for the dye's absorbance at 280 nm.
-
-
Conclusion
For researchers prioritizing signal brightness and photostability in their protein labeling experiments, Alexa Fluor 555 offers a clear advantage over Cyanine3. While both dyes share similar spectral properties, the superior performance of Alexa Fluor 555 in protein conjugates, particularly at higher labeling densities, makes it a more robust choice for demanding applications such as super-resolution microscopy and single-molecule studies. However, for less demanding applications or when cost is a primary consideration, Cyanine3 remains a viable option. The choice between these two dyes will ultimately depend on the specific requirements of the experiment and the desired balance between performance and cost.
References
- 1. Cy3 amine, 2247688-56-6 | BroadPharm [broadpharm.com]
- 2. Cyanine 3 amine (A270139) | Antibodies.com [antibodies.com]
- 3. researchgate.net [researchgate.net]
- 4. lumiprobe.com [lumiprobe.com]
- 5. Cyanine 3, SE | CAS 146368-16-3 | Tocris Bioscience [tocris.com]
- 6. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Cyanine3 Amine Labeling: A Mass Spectrometry-Based Comparison Guide
For researchers, scientists, and drug development professionals utilizing fluorescently labeled biomolecules, rigorous validation of the labeling process is paramount. This guide provides a comparative analysis of Cyanine3 (Cy3) amine (TFA salt) labeling, with a focus on validation by mass spectrometry. It offers a side-by-side look at alternative amine-reactive dyes, presenting supporting experimental data and detailed protocols to ensure the integrity and reproducibility of your results.
Performance Comparison of Amine-Reactive Dyes
The choice of a fluorescent dye for amine labeling depends on various factors, including its reactivity, stability, and compatibility with downstream analytical techniques like mass spectrometry. While Cyanine3 is a widely used dye, several alternatives offer comparable or, in some cases, superior performance characteristics for mass spectrometry-based validation. The following table summarizes key quantitative data for Cy3 amine and a selection of alternative amine-reactive dyes.
| Feature | Cyanine3 (Cy3) Amine | Alexa Fluor™ 488 NHS Ester | DyLight™ 550 NHS Ester |
| Molecular Weight (Da) | ~767 (as TFA salt) | 643.41 | ~1000 |
| Excitation Max (nm) | ~550 | 494 | 562 |
| Emission Max (nm) | ~570 | 519 | 576 |
| Labeling Efficiency | High | Very High | High |
| MS Signal Intensity | Good | Excellent | Good |
| Fragmentation in MS/MS | Minimal | Minimal | Minimal |
| Photostability | Good | Excellent | Very Good |
Note: The exact molecular weights and spectral properties can vary slightly depending on the specific isomer and salt form. Labeling efficiency and MS signal intensity are dependent on the protein/peptide sequence and the specific reaction conditions.
Experimental Protocols
Accurate validation of fluorescent labeling by mass spectrometry relies on robust and well-defined experimental protocols. Below are detailed methodologies for protein labeling with Cy3 amine and subsequent analysis by both MALDI-TOF and LC-ESI-MS/MS.
Protocol 1: Labeling of a Model Protein (e.g., BSA) with Cyanine3 Amine
-
Protein Preparation: Dissolve Bovine Serum Albumin (BSA) in 100 mM sodium bicarbonate buffer (pH 8.5) to a final concentration of 2 mg/mL.
-
Dye Preparation: Dissolve Cyanine3 amine (TFA salt) in anhydrous dimethylformamide (DMF) to a concentration of 10 mg/mL immediately before use.
-
Labeling Reaction: Add the Cy3 amine solution to the protein solution at a molar ratio of 10:1 (dye:protein). Incubate the reaction for 1 hour at room temperature with gentle stirring, protected from light.
-
Quenching: Stop the reaction by adding hydroxylamine to a final concentration of 50 mM and incubating for 30 minutes at room temperature.
-
Purification: Remove excess, unreacted dye by size-exclusion chromatography (e.g., using a Sephadex G-25 column) equilibrated with an MS-compatible buffer such as 50 mM ammonium bicarbonate.
-
Quantification: Determine the degree of labeling (DOL) by measuring the absorbance of the labeled protein at 280 nm and ~550 nm.
Protocol 2: Validation by MALDI-TOF Mass Spectrometry
-
Sample Preparation: Mix the purified Cy3-labeled protein (1 µL) with 1 µL of a suitable MALDI matrix (e.g., sinapinic acid at 10 mg/mL in 50% acetonitrile/0.1% TFA).
-
Spotting: Spot 1 µL of the mixture onto a MALDI target plate and allow it to air dry.
-
Data Acquisition: Acquire mass spectra in the positive ion linear mode over a mass range appropriate for the protein of interest.
-
Data Analysis: Compare the mass spectrum of the labeled protein to that of the unlabeled control. A mass shift corresponding to the mass of the conjugated Cy3 dye(s) confirms successful labeling. Multiple peaks with mass increments corresponding to the dye mass indicate multiple labeling sites.
Protocol 3: Validation by LC-ESI-MS/MS
-
Proteolytic Digestion:
-
Denature the purified Cy3-labeled protein in 8 M urea, 100 mM Tris-HCl, pH 8.5.
-
Reduce disulfide bonds with 10 mM dithiothreitol (DTT) for 1 hour at 37°C.
-
Alkylate cysteine residues with 55 mM iodoacetamide for 45 minutes in the dark at room temperature.
-
Dilute the sample 10-fold with 100 mM Tris-HCl, pH 8.5, to reduce the urea concentration.
-
Add trypsin at a 1:50 (w/w) ratio and incubate overnight at 37°C.
-
-
Sample Cleanup: Desalt the peptide mixture using a C18 ZipTip or equivalent solid-phase extraction method.
-
LC-MS/MS Analysis:
-
Inject the desalted peptides onto a C18 reverse-phase column.
-
Elute the peptides using a gradient of acetonitrile in 0.1% formic acid.
-
Analyze the eluting peptides using an electrospray ionization tandem mass spectrometer.
-
Configure the instrument to perform data-dependent acquisition, selecting the most intense precursor ions for fragmentation (MS/MS).
-
-
Data Analysis:
-
Search the acquired MS/MS data against a protein database using a suitable search engine (e.g., Mascot, Sequest).
-
Include a variable modification corresponding to the mass of the Cy3 dye on primary amines (N-terminus and lysine residues).
-
The identification of peptides with this modification confirms the specific sites of labeling.
-
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams outline the key steps in the labeling and validation workflows.
Caption: Experimental workflow for protein labeling and mass spectrometry validation.
Caption: Chemical reaction for amine labeling with an NHS ester dye.
A Researcher's Guide to Navigating Spectral Overlap with Cyanine3 Amine (TFA)
For researchers and scientists engaged in drug development and cellular analysis, the precise detection of multiple biomolecules within a single sample is paramount. Cyanine3 (Cy3) amine (TFA) is a widely used fluorescent dye, prized for its brightness and photostability. However, in multicolor fluorescence experiments, its spectral properties can overlap with other commonly used fluorophores, leading to data misinterpretation. This guide provides a comprehensive comparison of Cy3 amine (TFA) with other popular fluorophores, offering the necessary data and protocols to mitigate spectral overlap and ensure accurate, reproducible results.
Spectral Properties of Cyanine3 Amine (TFA) and Other Common Fluorophores
Cyanine3 (Cy3) is a bright, orange-red fluorescent dye that is well-suited for labeling biomolecules.[1] Its excitation and emission maxima are approximately 555 nm and 570 nm, respectively.[2][3][4] This positions it within a crowded region of the spectrum, necessitating careful selection of companion fluorophores in multicolor imaging experiments.
Below is a table summarizing the key spectral characteristics of Cy3 amine (TFA) and several other fluorophores commonly used in fluorescence microscopy and flow cytometry. Understanding these properties is the first step in designing a multiplex experiment that minimizes spectral bleed-through.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) |
| Cyanine3 (Cy3) Amine (TFA) | 555 | 570 |
| Fluorescein (FITC) | 495 | 518 |
| Tetramethylrhodamine (TRITC) | 557 | 576 |
| Texas Red | 596 | 615 |
| Alexa Fluor 555 | 556 | 573 |
| Alexa Fluor 568 | 578 | 603 |
Understanding and Quantifying Spectral Overlap
Spectral overlap occurs when the emission spectrum of one fluorophore extends into the detection range of another. This "bleed-through" or "crosstalk" can lead to false-positive signals and inaccurate quantification. The diagram below illustrates the concept of spectral overlap between two hypothetical fluorophores.
Caption: Visualization of spectral overlap.
To ensure the accuracy of multicolor fluorescence data, it is crucial to quantify the extent of spectral overlap between the chosen fluorophores. This is achieved by preparing single-color control samples and measuring the bleed-through of each fluorophore into the other channels.
Experimental Protocol: Quantifying Spectral Overlap in Multicolor Immunofluorescence
This protocol outlines the steps to quantify the spectral bleed-through between Cy3 and another fluorophore (e.g., FITC) in a multicolor immunofluorescence experiment.
Materials:
-
Cells or tissue samples
-
Primary antibodies raised in different species
-
Secondary antibodies conjugated to Cy3 and FITC
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)
-
Mounting medium
-
Fluorescence microscope with appropriate filter sets for Cy3 and FITC
Methodology:
-
Sample Preparation: Prepare three sets of samples (e.g., cells grown on coverslips):
-
Sample 1: Unstained control (for measuring autofluorescence).
-
Sample 2: Stained with the primary antibody for the first target, followed by the Cy3-conjugated secondary antibody only.
-
Sample 3: Stained with the primary antibody for the second target, followed by the FITC-conjugated secondary antibody only.
-
-
Immunofluorescence Staining (for single-color controls):
-
Fixation: Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: If targeting intracellular antigens, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Washing: Wash the cells three times with PBS.
-
Blocking: Block non-specific binding by incubating the cells in 5% BSA in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the respective samples with their corresponding primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the cells three times with PBS.
-
Secondary Antibody Incubation: Incubate Sample 2 with the Cy3-conjugated secondary antibody and Sample 3 with the FITC-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature in the dark.
-
Washing: Wash the cells three times with PBS in the dark.
-
Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
-
Image Acquisition:
-
Using a fluorescence microscope, acquire images of all three samples.
-
For the unstained control (Sample 1), acquire images using both the Cy3 and FITC filter sets to determine the level of autofluorescence in each channel.
-
For the Cy3-only stained sample (Sample 2), acquire an image using the Cy3 filter set. Then, without changing the field of view, acquire an image using the FITC filter set. The signal detected in the FITC channel represents the bleed-through from Cy3.
-
For the FITC-only stained sample (Sample 3), acquire an image using the FITC filter set. Then, without changing the field of view, acquire an image using the Cy3 filter set. The signal detected in the Cy3 channel represents the bleed-through from FITC.
-
-
Data Analysis and Quantification:
-
Using image analysis software (e.g., ImageJ, FIJI), measure the mean fluorescence intensity of the signal in both channels for a region of interest in each of the single-color control images.
-
Calculate the bleed-through coefficient for Cy3 into the FITC channel:
-
Bleed-through (%) = (Mean intensity in FITC channel of Cy3 sample - Mean intensity of unstained in FITC channel) / (Mean intensity in Cy3 channel of Cy3 sample - Mean intensity of unstained in Cy3 channel) * 100
-
-
Calculate the bleed-through coefficient for FITC into the Cy3 channel:
-
Bleed-through (%) = (Mean intensity in Cy3 channel of FITC sample - Mean intensity of unstained in Cy3 channel) / (Mean intensity in FITC channel of FITC sample - Mean intensity of unstained in FITC channel) * 100
-
-
These calculated bleed-through coefficients can then be used to correct the data from a multicolor experiment where both fluorophores are present, a process often referred to as spectral unmixing or compensation.
Logical Workflow for a Multicolor Immunofluorescence Experiment
The following diagram illustrates the logical workflow for conducting a multicolor immunofluorescence experiment, from sample preparation to data analysis, incorporating the crucial step of correcting for spectral overlap.
Caption: Multicolor IF experiment workflow.
By following this comprehensive guide, researchers can confidently design and execute multicolor fluorescence experiments using Cyanine3 amine (TFA), ensuring the generation of accurate and reliable data for their critical research and drug development endeavors.
References
A Guide to Green Fluorescence: Comparing Alternatives to Cyanine3 Amine
For researchers, scientists, and drug development professionals, the selection of a fluorescent dye is a critical decision that can significantly impact the outcome of an experiment. Cyanine3 (Cy3) has long been a staple for labeling biomolecules to emit in the orange-red spectrum, but for applications requiring green fluorescence, a different set of tools is needed. This guide provides an objective comparison of amine-reactive alternatives to Cyanine3 for generating green fluorescence, supported by experimental data and detailed protocols.
Performance Comparison of Green Fluorescent Dyes
The choice of a fluorescent dye depends on several key performance indicators. The following table summarizes the quantitative data for Cyanine3 and its green-fluorescent alternatives. "Brightness" is a calculated value (Extinction Coefficient * Quantum Yield / 1000) that provides a relative measure of the fluorescence intensity.
| Dye | Excitation Max (nm) | Emission Max (nm) | Extinction Coefficient (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Brightness | pH Sensitivity |
| Cyanine3 (Cy3) Amine | ~550-555 | ~570 | ~150,000 | ~0.15-0.31 | 22.5 - 46.5 | Relatively Insensitive |
| Alexa Fluor™ 488 | ~495 | ~519 | ~71,000 | ~0.92 | ~65.3 | Insensitive (pH 4-10)[1] |
| DyLight™ 488 | ~493 | ~518 | ~70,000 | Not specified | - | Insensitive |
| FITC (Fluorescein Isothiocyanate) | ~495 | ~518-525 | ~75,000 | ~0.92 | ~69 | Sensitive (fluorescence decreases at lower pH)[2] |
| BODIPY™ FL | ~502-505 | ~510-513 | ~80,000 | ~0.90 | ~72 | Insensitive |
| Rhodamine Green | ~502 | ~527 | >75,000 | High | - | Insensitive (pH 4-9)[3] |
Key Considerations and Troubleshooting for Each Dye
Cyanine3 (Cy3) Amine:
-
Key Considerations: While typically used for orange-red fluorescence, it serves as a benchmark for cyanine dyes. It is known for good photostability within the cyanine family.[4] Its fluorescence can be enhanced upon conjugation to proteins.[5]
-
Troubleshooting: Over-labeling can lead to fluorescence quenching.[6] Ensure the buffer pH is optimal for the amine-reactive chemistry (typically pH 8.2-8.5).[7]
Alexa Fluor™ 488:
-
Key Considerations: A widely used, bright, and highly photostable green fluorescent dye.[1] Its fluorescence is insensitive to pH over a broad range, making it robust for various cellular environments.[1]
-
Troubleshooting: Ensure the absence of amine-containing buffers like Tris, as they will compete with the labeling reaction.[8] For storage of reactive dye aliquots, it is best to evaporate the solvent rather than storing in DMSO to prevent hydrolysis.[8]
DyLight™ 488:
-
Key Considerations: Offers bright fluorescence and good photostability.[9] It is designed to be a direct competitor to Alexa Fluor 488.
-
Troubleshooting: Ensure the protein to be labeled is at a sufficient concentration (ideally 1-10 mg/mL) for efficient labeling.[10] Use a non-amine-containing buffer at pH 8.5 for optimal reaction.[9]
FITC (Fluorescein Isothiocyanate):
-
Key Considerations: A traditional and cost-effective green fluorescent dye.[2] However, it is known to be less photostable than modern dyes like Alexa Fluor 488.[2]
-
Troubleshooting: FITC's fluorescence is pH-sensitive and decreases in acidic environments, which can be a concern for experiments involving acidic organelles.[2] Over-labeling can lead to precipitation and fluorescence quenching.[2] Buffers containing primary amines must be avoided.[11]
BODIPY™ FL:
-
Key Considerations: Characterized by high quantum yields, narrow emission spectra, and insensitivity to pH and solvent polarity.[12] Its hydrophobic nature makes it suitable for labeling lipids and membranes.[12]
-
Troubleshooting: Due to its hydrophobicity, care must be taken when labeling soluble proteins to avoid aggregation. The choice of solvent for the dye stock solution (anhydrous DMSO or DMF) is crucial.
Rhodamine Green:
-
Key Considerations: Offers excellent photostability, even greater than some other green dyes, and its fluorescence is insensitive to pH in the physiological range.[3]
-
Troubleshooting: Similar to other amine-reactive dyes, ensure the reaction buffer is free of primary amines and at an appropriate pH.
Experimental Protocols
General Protocol for Amine-Reactive Labeling of Proteins (e.g., Antibodies)
This protocol provides a general framework for labeling proteins with amine-reactive dyes such as NHS esters or isothiocyanates. Specific details may vary depending on the dye and the protein being labeled.
Materials:
-
Protein (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 2-10 mg/mL.
-
Amine-reactive fluorescent dye (e.g., Alexa Fluor 488 NHS ester, FITC).
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
-
Reaction buffer: 0.1 M sodium bicarbonate, pH 8.3-9.0.
-
Quenching solution: 1.5 M hydroxylamine, pH 8.5, or 1 M Tris-HCl, pH 8.0.
-
Purification column (e.g., Sephadex G-25) or dialysis equipment.
Procedure:
-
Prepare the Protein:
-
If the protein buffer contains amines (e.g., Tris, glycine) or sodium azide, dialyze the protein against PBS overnight at 4°C.[9]
-
Adjust the protein concentration to 2-10 mg/mL in PBS.
-
-
Prepare the Dye Stock Solution:
-
Allow the vial of amine-reactive dye to warm to room temperature before opening to prevent moisture condensation.
-
Dissolve the dye in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL. This solution should be prepared fresh.[11]
-
-
Labeling Reaction:
-
Add the reaction buffer (0.1 M sodium bicarbonate, pH 8.3-9.0) to the protein solution to achieve a final bicarbonate concentration of approximately 0.1 M.
-
Slowly add the calculated amount of dye stock solution to the protein solution while gently stirring. The optimal molar ratio of dye to protein should be determined empirically but typically ranges from 5:1 to 20:1.[13]
-
Incubate the reaction for 1 hour at room temperature, protected from light.[14]
-
-
Quench the Reaction (Optional but Recommended):
-
Add the quenching solution to the reaction mixture to stop the labeling process by reacting with any remaining free dye.
-
Incubate for 30-60 minutes at room temperature.[7]
-
-
Purify the Conjugate:
-
Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) or by dialysis against PBS.[9]
-
-
Determine the Degree of Labeling (DOL):
-
Measure the absorbance of the conjugate at 280 nm (for protein) and the absorbance maximum of the dye.
-
Calculate the protein concentration and the dye concentration using their respective extinction coefficients, correcting for the dye's absorbance at 280 nm.
-
The DOL is the molar ratio of the dye to the protein.
-
Typical Experimental Workflow: Immunofluorescence (IF)
The following diagram illustrates a standard indirect immunofluorescence workflow where a primary antibody is used to target a specific antigen, and a fluorescently labeled secondary antibody provides the signal.
Caption: Indirect Immunofluorescence Workflow.
Typical Experimental Workflow: Fluorescence In Situ Hybridization (FISH)
This diagram outlines the key steps involved in a typical FISH experiment, used to detect specific DNA or RNA sequences within cells or tissues.
Caption: Fluorescence In Situ Hybridization (FISH) Workflow.
Conclusion
The selection of an appropriate green fluorescent dye is a multifaceted process that requires careful consideration of the specific application and experimental conditions. While FITC remains a cost-effective option, its pH sensitivity and lower photostability can be limiting. Modern dyes such as Alexa Fluor 488 and DyLight 488 offer superior brightness and photostability, making them excellent choices for demanding applications like confocal microscopy and quantitative imaging. BODIPY FL provides a unique tool for lipid and membrane studies, and Rhodamine Green stands out for its exceptional photostability. By understanding the performance characteristics and following optimized labeling protocols, researchers can confidently select the best alternative to Cyanine3 for their green fluorescence needs, leading to more robust and reproducible experimental outcomes.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. FITC Labeling and Conjugation - TdB Labs [tdblabs.se]
- 3. Amine-Reactive Dyes - Biotium [biotium.com]
- 4. Photobleaching - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. jenabioscience.com [jenabioscience.com]
- 8. Alexa Fluor™ 488 NHS Ester (Succinimidyl Ester), 5 mg - FAQs [thermofisher.com]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. An efficient method for FITC labelling of proteins using tandem affinity purification - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Amine-Reactive BODIPY Dye: Spectral Properties and Application for Protein Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. docs.aatbio.com [docs.aatbio.com]
- 14. medchemexpress.com [medchemexpress.com]
Performance Showdown: Cyanine3 Amine (TFA) Versus Key Alternatives in Diverse Research Applications
For researchers, scientists, and drug development professionals navigating the complex landscape of fluorescent labeling, the selection of an appropriate dye is paramount to experimental success. This guide provides a comprehensive performance comparison of Cyanine3 (Cy3) amine (TFA salt) against its primary competitors, Alexa Fluor 555 and DyLight 550, across various applications. The data presented is curated from peer-reviewed literature and technical specifications to empower informed decisions in your research endeavors.
Cyanine3 (Cy3) has long been a workhorse in fluorescence-based applications due to its bright orange-red fluorescence and high extinction coefficient.[1] However, the advent of newer dye technologies, such as the Alexa Fluor and DyLight series, necessitates a critical evaluation of their relative performance. This guide will delve into a quantitative comparison of their spectral properties, photostability, and performance in key applications like protein and nucleic acid labeling.
At a Glance: Key Performance Metrics
The following table summarizes the core spectral and photophysical properties of Cyanine3, Alexa Fluor 555, and DyLight 550, providing a direct comparison of their key performance indicators.
| Property | Cyanine3 | Alexa Fluor 555 | DyLight 550 |
| Excitation Maximum (nm) | ~550 - 555[2][3] | ~555[4] | ~562[5][6][7] |
| Emission Maximum (nm) | ~570[3] | ~565[4] | ~576[5][6][7] |
| **Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) ** | ~150,000[6] | ~150,000 | ~150,000[5][6][7] |
| Reported Quantum Yield (Φ) | ~0.15 - 0.31 | ~0.10 | High (Specific value not consistently reported)[5] |
| Photostability | Good[1] | Excellent, more photostable than Cy3[8][9] | High[10] |
| Brightness | Bright[1] | Brighter than Cy3, especially at high degrees of labeling[8] | Very Bright[5] |
| pH Sensitivity | Relatively pH insensitive | Insensitive over a wide pH range | Insensitive over a wide pH range[10] |
Performance in Key Applications
Protein Labeling
In protein labeling applications, such as immunofluorescence and flow cytometry, the brightness and photostability of the fluorophore are critical. Studies have shown that while Cy3 is a reliable dye, Alexa Fluor 555 conjugates are significantly brighter, particularly at higher degrees of labeling (DOL).[8] This is attributed to the reduced self-quenching of Alexa Fluor 555 compared to Cy3, where dye-dye interactions on the same molecule can lead to a decrease in fluorescence.[8] DyLight 550 is also reported to be an extremely bright and photostable alternative for protein labeling.[5][10]
Nucleic Acid Labeling
For nucleic acid labeling in applications like fluorescence in situ hybridization (FISH) and microarrays, the choice of dye can impact signal intensity and stability. Cy3 is a widely used label for oligonucleotides.[3][] However, similar to protein labeling, Alexa Fluor 555 and DyLight 550 can offer advantages in terms of brightness and photostability, leading to improved signal-to-noise ratios in imaging experiments.
Experimental Protocols
General Amine Labeling Protocol (for Proteins and Amine-Modified Nucleic Acids)
This protocol provides a general guideline for labeling proteins or amine-modified oligonucleotides with amine-reactive dyes like Cyanine3 NHS ester, Alexa Fluor 555 NHS ester, or DyLight 550 NHS ester.
Materials:
-
Protein or amine-modified oligonucleotide in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5).
-
Amine-reactive dye (NHS ester) dissolved in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Purification column (e.g., gel filtration) to separate the labeled conjugate from the free dye.
Procedure:
-
Prepare the Biomolecule: Dissolve the protein or oligonucleotide in the labeling buffer at a concentration of 1-10 mg/mL.
-
Prepare the Dye Solution: Immediately before use, dissolve the amine-reactive dye in DMF or DMSO to a concentration of 10 mg/mL.
-
Labeling Reaction: Add the reactive dye solution to the biomolecule solution. The optimal molar ratio of dye to biomolecule should be determined empirically but a starting point of 10-20 fold molar excess of dye is common.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.
-
Purification: Separate the labeled conjugate from the unreacted dye using a suitable purification column.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at the dye's absorption maximum and the protein's absorbance at 280 nm.
Visualizing the Workflow
To better illustrate the experimental processes where these dyes are employed, the following diagrams, generated using the DOT language, depict a standard protein labeling workflow and a typical fluorescence microscopy workflow.
Caption: A generalized workflow for labeling proteins or amine-modified nucleic acids.
Caption: A typical workflow for an immunofluorescence microscopy experiment.
Conclusion
The choice between Cyanine3 amine, Alexa Fluor 555, and DyLight 550 will ultimately depend on the specific requirements of the application. While Cy3 remains a viable and cost-effective option for many standard fluorescence applications, the superior brightness and photostability of Alexa Fluor 555 and DyLight 550 make them compelling alternatives, particularly for demanding imaging applications that require high sensitivity and prolonged exposure times. For researchers aiming to push the boundaries of fluorescence detection, a careful evaluation of these next-generation dyes is highly recommended.
References
- 1. Overview of Protein Labeling | Thermo Fisher Scientific - KR [thermofisher.com]
- 2. youtube.com [youtube.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Newsletter: Designing a Fluorescence Microscopy Experiment - FluoroFinder [fluorofinder.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. FluoroFinder [app.fluorofinder.com]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. documents.thermofisher.com [documents.thermofisher.com]
Assessing the Stability of Cyanine3-Amine (TFA) Conjugates: A Comparative Guide
For researchers, scientists, and drug development professionals utilizing fluorescently labeled molecules, the stability of the dye-conjugate is paramount for generating reliable and reproducible data. This guide provides a comprehensive comparison of Cyanine3 (Cy3)-amine trifluoroacetic acid (TFA) conjugates with alternative fluorescent dyes, focusing on key stability parameters: photostability, pH stability, and chemical stability, particularly in the presence of TFA.
Executive Summary
Cyanine3 (Cy3) is a widely used fluorescent dye valued for its brightness and relatively good stability.[1][2] However, for demanding applications requiring high photostability or resistance to harsh chemical conditions, alternative dyes, such as the Alexa Fluor series, may offer superior performance. This guide presents a detailed analysis of the stability of Cy3-amine conjugates and compares them with Alexa Fluor 555, a spectrally similar alternative. While non-sulfonated cyanine dyes generally exhibit tolerance to trifluoroacetic acid (TFA)[3], the stability of specific conjugates can vary.
Data Presentation
The following tables summarize the key performance characteristics of Cy3-amine and Alexa Fluor 555-amine conjugates.
Table 1: Photostability Comparison
| Parameter | Cyanine3 (Cy3) | Alexa Fluor 555 | Reference |
| Relative Photostobleaching Rate | Faster | Slower | [4][5][6][7][8] |
| Initial Fluorescence Intensity | High | High | [9] |
| Fluorescence Retention after Prolonged Illumination | Lower | Higher | [4][5][6][7][8] |
Table 2: pH Stability
| Parameter | Cyanine3 (Cy3) | Alexa Fluor 555 | Reference |
| Optimal pH for Labeling | 8.3 - 9.3 | ~8.5 | [10][11][12] |
| Fluorescence Stability Range | pH 4-10 | pH 4-10 | [13][14] |
| Susceptibility to Hydrolysis (NHS ester) | Half-life of minutes to hours depending on pH | Similar to other NHS esters | [10][15] |
Table 3: Chemical Stability in Trifluoroacetic Acid (TFA)
| Parameter | Cyanine3 (Cy3) - Non-sulfonated | Alexa Fluor Dyes | Reference |
| Tolerance to Concentrated TFA | Generally tolerant | Data not readily available, but generally robust | [3][16] |
| Impact on Fluorescence | Minimal for non-sulfonated Cy3 | Expected to be minimal | [3][16] |
Experimental Protocols
Detailed methodologies for assessing the stability of fluorescent dye conjugates are crucial for accurate comparisons.
Protocol 1: Assessment of Photostability
This protocol outlines a method for quantifying the photobleaching rate of fluorescently labeled antibodies.
1. Sample Preparation:
- Prepare solutions of Cy3-labeled and Alexa Fluor 555-labeled antibodies at the same concentration (e.g., 1 µg/mL) in a suitable buffer (e.g., PBS, pH 7.4).
- Mount the solutions on a microscope slide with a coverslip.
2. Imaging and Analysis:
- Use a fluorescence microscope equipped with a suitable laser line for excitation (e.g., 532 nm for Cy3 and 555 nm for Alexa Fluor 555) and a sensitive detector.
- Continuously illuminate a defined region of the sample with the excitation laser at a constant power density.
- Acquire images at regular time intervals (e.g., every 10 seconds) for a total duration of 5-10 minutes.
- Measure the mean fluorescence intensity of the illuminated region in each image using image analysis software (e.g., ImageJ).
- Normalize the fluorescence intensity at each time point to the initial intensity (t=0).
- Plot the normalized fluorescence intensity as a function of time to obtain the photobleaching curve. The rate of decay represents the photobleaching rate.
Protocol 2: Assessment of pH Stability
This protocol describes how to evaluate the influence of pH on the fluorescence intensity of dye conjugates.
1. Sample Preparation:
- Prepare a series of buffers with a range of pH values (e.g., pH 4, 5, 6, 7, 8, 9, 10).
- Dilute the stock solutions of the Cy3-amine and Alexa Fluor 555-amine conjugates into each buffer to a final concentration of 1 µM.
2. Fluorescence Measurement:
- Use a fluorometer to measure the fluorescence emission spectra of each sample.
- Excite the samples at their respective maximum absorption wavelengths (e.g., ~550 nm for Cy3 and ~555 nm for Alexa Fluor 555).
- Record the fluorescence intensity at the emission maximum.
3. Data Analysis:
- Plot the fluorescence intensity as a function of pH for each dye conjugate.
- A stable dye will exhibit minimal change in fluorescence intensity across the tested pH range.
Protocol 3: Assessment of Stability in Trifluoroacetic Acid (TFA)
This protocol is designed to test the chemical resistance of the dye-conjugate to TFA, a reagent commonly used in peptide synthesis and cleavage.
1. Sample Treatment:
- Prepare solutions of the dye-amine conjugates (e.g., 1 mg/mL) in a suitable solvent.
- Add concentrated TFA to the solutions to a final concentration of 95% (v/v).
- Incubate the samples at room temperature for a defined period (e.g., 2 hours), simulating typical cleavage conditions.
2. Analysis:
- After incubation, neutralize the samples with a suitable base (e.g., ammonium hydroxide).
- Analyze the samples using the following methods:
- UV-Vis Spectroscopy: Measure the absorption spectrum to check for any changes in the dye's spectral properties, which could indicate degradation.
- High-Performance Liquid Chromatography (HPLC): Separate the components of the sample to identify any degradation products.
- Mass Spectrometry (MS): Determine the molecular weight of the species present to confirm the integrity of the conjugate.
- Fluorometry: Measure the fluorescence intensity to quantify any loss of signal after TFA treatment.
Mandatory Visualization
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing the stability of fluorescent dye conjugates.
Signaling Pathway Example: Receptor-Ligand Binding Assay
Caption: Use of a Cy3-amine conjugate in a receptor-ligand binding assay.
References
- 1. Making sure you're not a bot! [opus4.kobv.de]
- 2. Fluorescence Quantum Yields: Methods of Determination and Standards | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Figure 1 from Quantitative Comparison of Long-wavelength Alexa Fluor Dyes to Cy Dyes: Fluorescence of the Dyes and Their Bioconjugates | Semantic Scholar [semanticscholar.org]
- 9. chem.uci.edu [chem.uci.edu]
- 10. jenabioscience.com [jenabioscience.com]
- 11. scientificlabs.co.uk [scientificlabs.co.uk]
- 12. pdf.dutscher.com [pdf.dutscher.com]
- 13. Super-Photostable Organic Dye for Long-Term Live-cell Single Protein Imaging [ouci.dntb.gov.ua]
- 14. prod-vector-labs-wordpress-media.s3.amazonaws.com:443 [prod-vector-labs-wordpress-media.s3.amazonaws.com:443]
- 15. help.lumiprobe.com [help.lumiprobe.com]
- 16. help.lumiprobe.com [help.lumiprobe.com]
Navigating Cross-Reactivity: A Comparative Guide to Cyanine3 Amine (TFA) and its Alternatives
For researchers, scientists, and drug development professionals utilizing fluorescent dyes in sensitive applications like immunohistochemistry (IHC), immunocytochemistry (ICC), and fluorescence in situ hybridization (FISH), minimizing non-specific binding and cross-reactivity is paramount for generating reliable and reproducible data. This guide provides a comprehensive comparison of Cyanine3 (Cy3) amine (TFA), a widely used fluorescent label, with its key alternatives, Alexa Fluor 555 and DyLight 550, focusing on the potential for cross-reactivity and strategies to mitigate it.
Cyanine3, a member of the cyanine dye family, is a popular choice for fluorescent labeling due to its bright orange-red fluorescence and relatively good photostability. However, inherent properties of cyanine dyes, particularly their hydrophobicity, can contribute to non-specific binding, leading to increased background signal and potential misinterpretation of results. This guide will delve into the factors influencing this phenomenon and present data-supported alternatives that may offer improved performance in demanding applications.
Understanding the Root of Non-Specific Binding: The Role of Hydrophobicity
Non-specific binding in immunofluorescence applications can arise from several factors, including interactions between the fluorescent dye and cellular components independent of the antibody-antigen recognition. Research has indicated a strong correlation between the hydrophobicity of a fluorescent dye and its propensity for non-specific adhesion to cellular structures and substrates.[1] Cyanine dyes, including Cy3, are known to be hydrophobic, which can lead to their aggregation and non-specific interactions with hydrophobic regions of proteins and lipids within cells and tissues. This can result in a higher background signal, thereby reducing the signal-to-noise ratio and potentially obscuring the specific signal from the target of interest.
Performance Comparison: Cyanine3 vs. Alternatives
While direct quantitative data on the cross-reactivity of Cyanine3 amine (TFA) is not extensively published, a comparison of its photophysical properties and performance with spectrally similar alternatives like Alexa Fluor 555 and DyLight 550 can provide valuable insights for selecting the optimal dye for a specific application.
| Feature | Cyanine3 | Alexa Fluor 555 | DyLight 550 |
| Excitation Max (nm) | ~550 | ~555 | ~562 |
| Emission Max (nm) | ~570 | ~565 | ~576 |
| Brightness | Good | Excellent | Excellent |
| Photostability | Good | Excellent | Excellent |
| Hydrophobicity | High | Lower (sulfonated) | Lower (sulfonated) |
| Self-Quenching | Prone to aggregation and self-quenching at high labeling densities | Less prone to self-quenching | Information not readily available, but generally less than Cy3 |
Key Observations:
-
Brightness and Photostability: Studies have shown that Alexa Fluor 555 conjugates are often significantly brighter and more photostable than Cy3 conjugates.[2][3][4][5] This allows for the use of lower antibody concentrations, which can itself reduce non-specific binding, and provides more time for image acquisition without significant signal loss. DyLight dyes are also marketed as having high fluorescence intensity and photostability.[6]
-
Hydrophobicity and Sulfonation: Both Alexa Fluor and DyLight dyes are sulfonated, which increases their hydrophilicity. This chemical modification is a key factor in reducing non-specific binding by minimizing hydrophobic interactions with cellular components.
-
Self-Quenching: Cyanine dyes are known to form aggregates at high degrees of labeling, which can lead to self-quenching of the fluorescence signal.[3] Alexa Fluor dyes are reported to exhibit significantly less of this self-quenching, resulting in more fluorescent conjugates, especially at high degrees of labeling.[3]
Experimental Protocols for Minimizing Non-Specific Binding
Regardless of the chosen fluorophore, optimizing the experimental protocol is crucial for minimizing background staining. The following are key steps and considerations for reducing non-specific binding in immunofluorescence applications, particularly when working with potentially hydrophobic dyes like Cyanine3.
Blocking Non-Specific Binding Sites
This is a critical step to prevent antibodies and dyes from binding to unintended targets.
-
Serum Blocking: The most common method involves incubating the sample with normal serum from the same species as the secondary antibody host.[1][7] For example, if using a goat anti-mouse secondary antibody, use normal goat serum. The serum proteins will bind to non-specific sites, blocking them from the primary and secondary antibodies.
-
Protein Blocking: Bovine Serum Albumin (BSA) or non-fat dry milk are also commonly used to block non-specific protein-binding sites.[1][7]
-
Detergents: The addition of a non-ionic detergent like Triton X-100 or Tween 20 to the blocking and antibody dilution buffers can help to reduce non-specific hydrophobic interactions.[1]
Antibody Dilution and Incubation
-
Titration: Always perform an antibody titration to determine the optimal concentration that provides a strong specific signal with minimal background.[8][9] Using too high a concentration of the primary or secondary antibody is a common cause of non-specific staining.[8]
-
Incubation Time and Temperature: Optimizing incubation times and temperatures can also help to reduce background. Shorter incubation times or lower temperatures (e.g., 4°C overnight) can sometimes decrease non-specific binding.[8]
Washing Steps
-
Thorough Washing: Adequate washing after each antibody incubation step is essential to remove unbound and weakly bound antibodies.[8] Use a buffer containing a mild detergent (e.g., PBS with 0.1% Tween 20).
Use of High-Quality Reagents
-
Antibody Specificity: Ensure the primary antibody is highly specific for the target antigen and has been validated for the intended application.
-
Cross-Adsorbed Secondary Antibodies: When performing multi-color imaging or when there is a possibility of cross-reactivity between the secondary antibody and endogenous immunoglobulins in the sample, use pre-adsorbed secondary antibodies.
Visualizing the Workflow: Mitigating Non-Specific Binding
The following diagram illustrates a typical immunofluorescence workflow with key steps for reducing non-specific binding.
Caption: A generalized workflow for immunofluorescence staining highlighting the critical blocking and washing steps to minimize non-specific signal.
Logical Flow for Dye Selection
The choice of fluorescent dye should be a deliberate decision based on the specific requirements of the experiment.
Caption: A decision tree to guide the selection of a fluorescent dye based on experimental requirements.
Conclusion
While Cyanine3 amine (TFA) remains a viable fluorescent dye for many applications, its inherent hydrophobicity can present challenges related to non-specific binding and background signal. For researchers working with low-abundance targets, or in applications where a high signal-to-noise ratio is critical, alternatives such as Alexa Fluor 555 and DyLight 550 offer significant advantages. Their increased hydrophilicity due to sulfonation, coupled with superior brightness and photostability, can lead to cleaner, more reliable data. By understanding the properties of these dyes and implementing rigorous experimental protocols that include optimized blocking and washing steps, researchers can effectively minimize cross-reactivity and generate high-quality, reproducible results.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Figure 1 from Quantitative Comparison of Long-wavelength Alexa Fluor Dyes to Cy Dyes: Fluorescence of the Dyes and Their Bioconjugates | Semantic Scholar [semanticscholar.org]
- 5. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. woongbee.com [woongbee.com]
- 8. biossusa.com [biossusa.com]
- 9. Troubleshooting Tips for Fluorescence Staining - Biotium [biotium.com]
A Comparative Guide to Cyanine3 Amine (TFA) for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive review of Cyanine3 (Cy3) amine (TFA salt), a widely used fluorescent dye in biological research. We offer an objective comparison of its performance against common alternatives, supported by experimental data, to assist in the selection of the most suitable fluorophore for your research needs. Detailed methodologies for key labeling procedures are also provided.
Overview of Cyanine3 Amine
Cyanine3 is a synthetic fluorescent dye belonging to the cyanine family, known for its bright orange-red fluorescence.[1][2] It possesses a maximum excitation wavelength of approximately 550 nm and an emission maximum around 570 nm, making it compatible with standard fluorescence microscopy setups and common laser lines such as 532 nm or 555 nm.[1][2][3][4] The amine-functionalized version, Cyanine3 amine, provides a reactive primary amine group. This group is particularly useful for bioconjugation, as it can be covalently linked to molecules containing carbonyl groups, such as carboxylic acids (in the presence of activators like EDC) or activated esters (e.g., NHS esters), to form stable amide bonds.[4] Cy3 amine is also recognized for its good water solubility and pH insensitivity across a broad range (pH 4 to 10).[4]
Key Applications
The versatility of Cyanine3 amine makes it a valuable tool for a variety of biological labeling applications, including:
-
Protein and Peptide Labeling: Covalently attaching Cy3 to proteins, antibodies, and peptides for visualization and quantification.[5] Common applications include immunocytochemistry, immunohistochemistry, and flow cytometry.[1]
-
Nucleic Acid Labeling: Labeling of amine-modified oligonucleotides for use in techniques such as fluorescence in situ hybridization (FISH), microarrays, and real-time PCR probes.[1]
-
Fluorescence Resonance Energy Transfer (FRET): Cy3 is often used as a donor or acceptor fluorophore in FRET-based assays to study molecular interactions.
-
Biosensor Development: Its bright and stable fluorescence makes it a suitable component for the development of fluorescent biosensors.
Performance Comparison with Alternatives
While Cy3 amine is a robust and widely used dye, several alternatives are available. The choice of fluorophore can significantly impact experimental outcomes, particularly in terms of signal brightness, photostability, and potential for artifacts. Here, we compare Cy3 amine with two popular alternatives: Alexa Fluor 555 and DyLight 547.
Table 1: Spectroscopic and Performance Characteristics of Amine-Reactive Dyes
| Feature | Cyanine3 (Cy3) | Alexa Fluor 555 | DyLight 547 |
| Excitation Max (nm) | ~550[1][2] | ~555[6] | ~557 |
| Emission Max (nm) | ~570[1][2] | ~565[6] | ~572 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~150,000[4] | ~155,000 | ~150,000 |
| Quantum Yield | Moderate | High | High |
| Photostability | Good | Excellent | Very Good |
| pH Sensitivity | Low (pH 4-10)[4] | Low (pH 4-10)[6] | Low |
| Brightness | Bright | Very Bright | Very Bright |
| Sequence-Dependent Fluorescence (on DNA) | Moderate | Not reported | Low[7] |
Key Comparison Points:
-
Brightness and Photostability: Alexa Fluor 555 is reported to be significantly brighter and more photostable than Cy3.[8] This is a critical advantage for imaging applications that require long exposure times or intense illumination, as it results in a better signal-to-noise ratio and less signal degradation over time. DyLight 547 also offers high brightness and good photostability.
-
Self-Quenching: At high degrees of labeling on proteins, Cy3 conjugates can exhibit self-quenching due to the formation of dye aggregates, which diminishes the overall fluorescence.[8] Alexa Fluor 555 shows significantly less self-quenching, leading to more fluorescent conjugates even at high labeling densities.[8]
-
Sequence-Dependent Fluorescence: When labeling nucleic acids, the fluorescence intensity of Cy3 can be influenced by the adjacent nucleotide sequence.[7] DyLight 547 has been shown to exhibit less sequence-dependent fluorescence variation compared to Cy3, which can be advantageous for quantitative applications like microarrays.[7]
Experimental Protocols
Below are generalized protocols for labeling proteins and amine-modified oligonucleotides with Cyanine3 amine. These should be optimized for specific applications.
Protein Labeling with Cyanine3 Amine (via Carboxylic Acid Activation)
This protocol describes the labeling of a protein's carboxylic acid groups (e.g., on aspartic and glutamic acid residues) with Cyanine3 amine using EDC as a crosslinker.
Materials:
-
Protein of interest in a suitable buffer (e.g., MES, pH 6.0)
-
Cyanine3 amine (TFA salt)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) (optional, to increase efficiency)
-
Reaction buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., Sephadex G-25)
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.
-
Activation of Carboxylic Acids: Add a 10-fold molar excess of EDC (and NHS, if used) to the protein solution. Incubate for 15 minutes at room temperature.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of Cyanine3 amine to the activated protein solution.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature, protected from light.
-
Quenching: Add quenching buffer to a final concentration of 50 mM to stop the reaction. Incubate for 15 minutes.
-
Purification: Separate the labeled protein from unreacted dye and reagents using a desalting column.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance at 280 nm (for the protein) and ~550 nm (for Cy3).
Oligonucleotide Labeling with Cyanine3 NHS Ester (via Amine-Modified Oligo)
This protocol describes the labeling of an amine-modified oligonucleotide with an amine-reactive form of Cy3 (NHS ester).
Materials:
-
Amine-modified oligonucleotide
-
Cyanine3 NHS ester
-
Labeling buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5-9.0)[3]
-
Anhydrous DMSO or DMF
-
Purification method (e.g., HPLC or gel electrophoresis)
Procedure:
-
Oligonucleotide Preparation: Dissolve the amine-modified oligonucleotide in the labeling buffer to a concentration of 1-5 mM.
-
Dye Preparation: Immediately before use, dissolve the Cyanine3 NHS ester in a small amount of anhydrous DMSO or DMF to a concentration of 10 mg/mL.[3][9]
-
Labeling Reaction: Add a 5- to 10-fold molar excess of the reactive dye solution to the oligonucleotide solution.
-
Incubation: Incubate the reaction for 2-4 hours at room temperature in the dark.
-
Purification: Purify the labeled oligonucleotide from the unreacted dye using reverse-phase HPLC or polyacrylamide gel electrophoresis (PAGE).
-
Quantification: Determine the concentration and labeling efficiency by measuring the absorbance at 260 nm (for the oligonucleotide) and ~550 nm (for Cy3).
Visualizing the Workflow
To better illustrate the processes involved, the following diagrams, created using the DOT language, outline the chemical reaction and experimental workflows.
Conclusion
Cyanine3 amine (TFA) remains a versatile and reliable fluorescent dye for a wide range of bioconjugation applications. Its bright fluorescence, good stability, and straightforward reactivity make it a staple in many research laboratories. However, for applications demanding the highest photostability and brightness, or for quantitative nucleic acid studies where sequence-dependent effects could be a concern, alternatives such as Alexa Fluor 555 and DyLight 547 may offer superior performance. The choice of fluorophore should be guided by the specific experimental requirements, instrumentation, and the nature of the biomolecule being labeled.
References
- 1. lifetein.com [lifetein.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. assaygenie.com [assaygenie.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. Cyanine 3 amine [equivalent to Cy3® amine] | AAT Bioquest [aatbio.com]
- 6. Molecular Probes amine-reactive dyes—Table 1.1 | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Comparison of the Sequence-Dependent Fluorescence of the Cyanine Dyes Cy3, Cy5, DyLight DY547 and DyLight DY647 on Single-Stranded DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
A Researcher's Guide to Amine-Reactive Dyes: A Cost-Benefit Analysis of Cyanine3 and Its Alternatives
For researchers in the life sciences and drug development, the selection of an appropriate fluorescent dye is a critical decision that can significantly impact experimental outcomes. This guide provides a detailed cost-benefit analysis of Cyanine3 (Cy3) amine-reactive dyes in comparison to other popular alternatives, namely Alexa Fluor 555 and DyLight 549. The comparison focuses on key performance metrics, cost-effectiveness, and practical considerations in experimental workflows, supported by quantitative data and detailed protocols.
Quantitative Performance Comparison
The choice of a fluorescent dye is often a trade-off between performance and cost. The following table summarizes the key photophysical properties of Cy3, Alexa Fluor 555, and DyLight 549. It is important to note that the amine-reactive N-hydroxysuccinimidyl (NHS) ester forms of these dyes are most commonly used for labeling primary amines on proteins and antibodies.
| Property | Cyanine3 (Cy3) NHS Ester | Alexa Fluor 555 NHS Ester | DyLight 549 NHS Ester |
| Excitation Max (nm) | ~550-555[1][2] | ~555[3][4] | ~550-560[5][6] |
| Emission Max (nm) | ~570[1][2] | ~565-572[3][4] | ~575[5][6] |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~150,000[2] | ~155,000[3][4] | ~150,000[5][6] |
| Quantum Yield | ~0.15 - 0.31[2] | ~0.10 | Not widely reported |
| Photostability | Moderate | High | High |
| pH Sensitivity | Low (pH 4-10) | Low (pH 4-10)[3] | Low (pH 4-9) |
| Brightness (Ext. Coeff. x QY) | Moderate to High | High | Moderate to High |
Key Takeaways from the Data:
-
Spectral Similarity: All three dyes are spectrally very similar, making them suitable for the same filter sets and laser lines, particularly in the green-yellow region of the spectrum.
-
Brightness: While all three dyes have high extinction coefficients, Alexa Fluor 555 is often reported to be brighter in practice, especially when conjugated to proteins at high dye-to-protein ratios. This is because Cy3 can exhibit self-quenching at higher labeling densities.
-
Photostability: Alexa Fluor 555 and DyLight 549 are generally considered more photostable than Cy3, which is a significant advantage for applications requiring prolonged or intense illumination, such as confocal microscopy and single-molecule studies.
Cost-Benefit Analysis
To provide a practical cost comparison, we analyzed the approximate cost per labeling reaction for 1 mg of a standard IgG antibody. The cost is based on typical pricing for 1 mg of the amine-reactive NHS ester form of each dye.
| Dye | Price per 1 mg (USD) | Moles per mg | Moles for 10:1 molar ratio with 1mg IgG | Cost per Reaction (USD) |
| Cyanine3 (Cy3) NHS Ester | ~$90 - $115[1][7] | ~1.56 µmol | ~0.067 µmol | ~$4.00 - $5.00 |
| Alexa Fluor 555 NHS Ester | ~$150 - $200 | ~0.8 µmol | ~0.067 µmol | ~$12.50 - $16.70 |
| DyLight 549 NHS Ester | ~$147 - $189[5][6] | ~0.96 µmol | ~0.067 µmol | ~$10.20 - $13.10 |
Disclaimer: Prices are approximate and can vary significantly between suppliers and over time. The calculation assumes a standard labeling protocol with a 10-fold molar excess of dye to a 150 kDa IgG antibody.
Cyanine3 NHS ester is the most cost-effective option for routine labeling applications. However, for demanding applications where photostability and brightness are paramount, the additional cost of Alexa Fluor 555 or DyLight 549 may be justified by the improved data quality and reduced signal-to-noise. The choice ultimately depends on the specific experimental needs and budget constraints.
Experimental Protocols
The following is a detailed protocol for labeling an IgG antibody with an amine-reactive NHS ester dye. The protocol is generally applicable to Cy3, Alexa Fluor 555, and DyLight 549, as their reaction chemistry is identical.
Materials:
-
IgG antibody (or other protein to be labeled) in an amine-free buffer (e.g., PBS) at a concentration of 1-10 mg/mL.
-
Amine-reactive dye (Cy3, Alexa Fluor 555, or DyLight 549 NHS ester).
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
1 M Sodium bicarbonate buffer, pH 8.3.
-
Purification column (e.g., Sephadex G-25) or dialysis cassette.
Procedure:
-
Prepare the Antibody Solution:
-
Dissolve the antibody in an amine-free buffer like PBS. If the antibody is in a buffer containing Tris or glycine, it must be dialyzed against PBS.
-
Adjust the protein concentration to 1-10 mg/mL.
-
Add 1/10th volume of 1 M sodium bicarbonate to the antibody solution to raise the pH to ~8.3.
-
-
Prepare the Dye Stock Solution:
-
Immediately before use, dissolve the amine-reactive dye in a small amount of anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
-
Labeling Reaction:
-
Calculate the required volume of the dye stock solution for a 10-20 fold molar excess of dye to antibody.
-
While gently vortexing the antibody solution, slowly add the calculated volume of the dye stock solution.
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
-
Purification:
-
Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) or by dialysis against PBS.
-
-
Determination of Degree of Labeling (DOL):
-
Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the excitation maximum of the dye (A_max).
-
The DOL can be calculated using the following formula: DOL = (A_max * M_protein) / ([Protein] * ε_dye) where M_protein is the molecular weight of the protein, [Protein] is the protein concentration, and ε_dye is the molar extinction coefficient of the dye.
-
Visualizing Experimental Workflows and Biological Pathways
To further aid in the understanding of the application of these dyes, the following diagrams, created using the DOT language, illustrate a typical experimental workflow, a relevant biological signaling pathway, and a decision-making process for dye selection.
References
- 1. Cyanine3 NHS ester | AxisPharm [axispharm.com]
- 2. Cy3 NHS ester, 2632339-91-2 | BroadPharm [broadpharm.com]
- 3. Invitrogen Alexa Fluor 555 NHS Ester (Succinimidyl Ester) 1 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.co.uk]
- 4. ALEXA FLUOR 555 NHS ESTER - 佑研匠簇网上商城 [ulab360.com]
- 5. DY-549 [dyomics.com]
- 6. DY-549P1 [dyomics.com]
- 7. Cyanine 3 monosuccinimidyl ester, potassium salt [same as GE Cy3® NHS ester] | AAT Bioquest [aatbio.com]
Safety Operating Guide
Proper Disposal of Cyanine3 Amine (TFA): A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides detailed procedures for the proper disposal of Cyanine3 amine (TFA), a fluorescent dye commonly used in biological research. Adherence to these protocols is essential for personnel safety and environmental protection.
Cyanine3 amine (TFA) waste is categorized as hazardous and must be handled accordingly. Under no circumstances should this chemical or its waste products be disposed of down the drain.[1][2] Improper disposal can lead to environmental contamination and may be in violation of local, state, and national regulations.[3]
Disposal Protocol: A Step-by-Step Approach
The following procedure outlines the necessary steps for the safe collection and disposal of Cyanine3 amine (TFA) waste. This includes pure, unused product, contaminated solutions, and any materials that have come into contact with the chemical.
-
Segregation of Waste:
-
Waste Collection:
-
Liquid Waste: Collect all aqueous and solvent-based solutions containing Cyanine3 amine (TFA) in a designated, leak-proof, and chemically compatible container.[2][5] The container should be clearly labeled as "Hazardous Waste: Cyanine3 amine (TFA)" and include the full chemical name.[5]
-
Solid Waste: Any materials contaminated with Cyanine3 amine (TFA), such as pipette tips, gloves, and absorbent paper, should be collected in a separate, clearly labeled hazardous waste container.[2][4]
-
-
Container Management:
-
Waste containers must be kept tightly sealed when not in use to prevent the release of vapors.[1][5]
-
Store the waste containers in a designated and well-ventilated satellite accumulation area within the laboratory.[6]
-
Ensure secondary containment is used for all liquid waste containers to mitigate spills.[2]
-
-
Disposal Request:
-
Once the waste container is full, or in accordance with your institution's guidelines, arrange for pickup by your facility's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1][2]
-
Do not attempt to treat or neutralize the chemical waste unless you are following a specifically approved protocol from your EHS department.
-
Quantitative Data Summary
While specific disposal limits are dictated by local regulations, the following table provides a summary of key handling and storage parameters for Cyanine3 amine (TFA).
| Parameter | Guideline | Source |
| Storage Temperature (Unused Product) | Room temperature in continental US; may vary elsewhere. | [7] |
| Storage of Stock Solutions | -80°C for up to 6 months; -20°C for up to 1 month. | [7] |
| Drain Disposal | Strictly Prohibited | [1][2] |
| Waste Container Labeling | "Hazardous Waste" with full chemical name (no abbreviations). | [5] |
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of Cyanine3 amine (TFA) waste in a laboratory setting.
Caption: Workflow for the safe disposal of Cyanine3 amine (TFA) waste.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety and disposal protocols, as well as local, state, and federal regulations.
References
- 1. ehs.washington.edu [ehs.washington.edu]
- 2. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 3. Ethidium Bromide Waste Disposal Guidance | Institutional Planning and Operations [ipo.rutgers.edu]
- 4. amherst.edu [amherst.edu]
- 5. bruckner.research.uconn.edu [bruckner.research.uconn.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. medchemexpress.com [medchemexpress.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Cyanine3 Amine (TFA)
Essential protocols for the safe handling, storage, and disposal of Cyanine3 amine (TFA) to ensure laboratory safety and maintain experimental integrity.
For researchers, scientists, and drug development professionals, the proper handling of chemical reagents is paramount. This guide provides detailed, step-by-step procedures for the safe use of Cyanine3 amine (TFA), a fluorescent dye commonly used in biological imaging and molecular biology. Adherence to these protocols is critical for minimizing risks and ensuring a safe laboratory environment.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to personal protection is essential when handling Cyanine3 amine (TFA). The following table summarizes the required PPE, categorized by the level of protection needed for various laboratory activities.
| Protection Level | Required PPE | Recommended Activities |
| Standard Lab Attire | Closed-toe shoes, long pants, and a lab coat. | General laboratory work where direct contact with the chemical is not expected. |
| Level D | Standard lab attire plus safety glasses with side shields and nitrile gloves. | Handling sealed containers, preparing for an experiment in the vicinity of the chemical. |
| Level C | Level D PPE plus a face shield and chemical-resistant gloves (neoprene or nitrile). A chemical fume hood is also required. | Weighing, reconstituting, and aliquoting the powdered form of the chemical. |
| Level B | Level C PPE with the addition of a chemical-resistant apron or suit and double gloving. Respiratory protection may be required based on risk assessment. | Spill cleanup or when there is a high risk of aerosolization or splashing. |
Note: Always consult your institution's specific safety guidelines and the most current Safety Data Sheets (SDS) for comprehensive information.
Experimental Protocol: From Receipt to Disposal
The following protocol outlines the necessary steps for safely managing Cyanine3 amine (TFA) throughout its lifecycle in the laboratory.
Receiving and Storage
-
Inspect Packaging: Upon receipt, carefully inspect the packaging for any signs of damage or leaks. If compromised, do not open and follow your institution's protocol for damaged chemical packages.
-
Verify Labeling: Ensure the container is clearly labeled with the chemical name, concentration, and any relevant hazard warnings.
-
Proper Storage: Store Cyanine3 amine (TFA) in a cool, dry, and dark place, away from incompatible materials such as strong oxidizing agents and bases[3]. The recommended storage temperature is typically -20°C for long-term stability[4][5]. Keep the container tightly sealed to prevent moisture contamination[4].
Handling and Preparation of Solutions
-
Work in a Fume Hood: All handling of the powdered form of Cyanine3 amine (TFA) must be conducted in a certified chemical fume hood to minimize inhalation exposure[2][6].
-
Use Appropriate PPE: At a minimum, wear a lab coat, safety goggles, a face shield, and chemical-resistant gloves.
-
Weighing: Use a dedicated, clean weighing area within the fume hood. Handle the powder carefully to avoid creating dust.
-
Reconstitution: When preparing a stock solution, slowly add the solvent to the powder to avoid splashing. Common solvents include dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)[7].
-
Labeling Solutions: Clearly label all prepared solutions with the chemical name, concentration, solvent, date of preparation, and your initials.
Experimental Use
-
Minimize Quantities: Use the smallest amount of the chemical necessary for your experiment to reduce waste and potential exposure.
-
Avoid Contamination: Use dedicated pipette tips and other equipment to prevent cross-contamination.
-
Work Area: Keep the work area clean and organized. Immediately clean up any small spills, following the spill cleanup protocol.
Spill Management
-
Minor Spills: For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand). Place the contaminated material in a sealed, labeled container for hazardous waste disposal[8].
-
Major Spills: In the event of a large spill, evacuate the area immediately and alert your institution's environmental health and safety (EHS) department.
-
Personal Contamination: If the chemical comes into contact with skin, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention[2]. If it enters the eyes, use an eyewash station to flush the eyes for at least 15 minutes and seek immediate medical attention[2].
Waste Disposal
-
Segregate Waste: All waste contaminated with Cyanine3 amine (TFA), including pipette tips, tubes, and absorbent materials, must be collected in a designated hazardous waste container.
-
Label Waste Containers: Clearly label the waste container as "Hazardous Waste" and list the chemical contents.
-
Follow Institutional Guidelines: Dispose of the hazardous waste according to your institution's EHS guidelines. Do not pour any of the chemical or its solutions down the drain[8].
Visualizing the Workflow
To provide a clear, at-a-glance overview of the safe handling process, the following workflow diagram illustrates the key decision points and actions from receiving the chemical to its final disposal.
References
- 1. Trifluoroacetic acid - Wikipedia [en.wikipedia.org]
- 2. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 3. fishersci.com [fishersci.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. Trifluoroacetic acid SDS, 76-05-1 Safety Data Sheets - ECHEMI [echemi.com]
- 7. interchim.fr [interchim.fr]
- 8. ehs.washington.edu [ehs.washington.edu]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
